4-Hydroxy-7-nitroquinoline
Description
Structure
3D Structure
Properties
IUPAC Name |
7-nitro-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3/c12-9-3-4-10-8-5-6(11(13)14)1-2-7(8)9/h1-5H,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLPKSYLYDHCVOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])NC=CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80283859 | |
| Record name | 4-HYDROXY-7-NITROQUINOLINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80283859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75770-07-9, 6270-14-0 | |
| Record name | 7-Nitro-4(1H)-quinolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75770-07-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6270-14-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33806 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-HYDROXY-7-NITROQUINOLINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80283859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-nitroquinolin-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-Hydroxy-7-nitroquinoline chemical properties
Technical Monograph: 4-Hydroxy-7-nitroquinoline A Strategic Scaffold for Medicinal Chemistry and Divergent Synthesis
Executive Summary
This compound (7-nitroquinolin-4-ol) represents a "privileged structure" in drug discovery, serving as a critical junction point for accessing 4-aminoquinoline antimalarials, kinase inhibitors, and fluoroquinolone antibiotics. Its utility lies in its bifunctional nature: the 4-hydroxy group functions as a latent electrophile (via activation), while the 7-nitro group serves as a masked aniline for downstream diversification. This guide provides a rigorous technical analysis of its properties, synthesis, and application in high-value chemical transformations.
Part 1: Chemical Identity & Physicochemical Profile[1]
The molecule exists in a tautomeric equilibrium between the enol form (4-hydroxyquinoline) and the keto form (4(1H)-quinolinone) . In the solid state and polar solvents (DMSO, MeOH), the 4-quinolone tautomer predominates. This distinction is vital for predicting reactivity: alkylation conditions can be tuned to favor N-alkylation (quinolone-like) or O-alkylation (quinoline-like).
Physicochemical Data Table
| Property | Specification | Notes |
| CAS Number | 13414-58-9 | Often listed as 7-nitroquinolin-4-ol |
| Formula | C₉H₆N₂O₃ | MW: 190.16 g/mol |
| Appearance | Yellow to orange powder | Color intensifies with nitro conjugation |
| Solubility | DMSO (>50 mg/mL), DMF | Poor solubility in water and cold ethanol |
| pKa (Acidic) | ~8.2 (OH/NH) | Nitro group lowers pKa vs. unsubstituted (pKa ~11) |
| pKa (Basic) | < 1.0 (Quinoline N) | Nitro group severely decreases basicity |
| UV | ~230, 330 nm | Bathochromic shift due to 7-NO₂ group |
Spectral Fingerprint (¹H NMR in DMSO-d₆)
-
NH/OH Proton: Broad singlet at δ 12.0–12.5 ppm .
-
H-2 Proton: Doublet or singlet at δ 7.9–8.1 ppm (Characteristic of the quinolone ring).
-
H-8 Proton: Doublet at δ 8.6–8.8 ppm (Deshielded by the adjacent nitro group and peri-effect of the carbonyl).
-
H-5/H-6 Protons: Multiplets in the δ 7.8–8.2 ppm range.
Part 2: Synthetic Architecture (The Gould-Jacobs Protocol)
The most robust route to this compound is the Gould-Jacobs reaction . This sequence is preferred over direct nitration of 4-hydroxyquinoline, which yields a mixture of isomers (3-, 6-, and 8-nitro) due to the directing effects of the hydroxyl group.
Mechanism & Workflow
-
Condensation: m-Nitroaniline reacts with diethyl ethoxymethylenemalonate (EMME) to form an enamino-ester.
-
Cyclization: Thermal cyclization at high temperature (250°C) closes the pyridine ring.
-
Hydrolysis/Decarboxylation: The ester at position 3 is hydrolyzed and decarboxylated (saponification followed by acidification).
Visualization: The Gould-Jacobs Pathway
Figure 1: The Gould-Jacobs synthesis pathway ensures regioselective placement of the nitro group at position 7.
Part 3: Experimental Protocols
Protocol A: Synthesis of this compound
-
Reagents: m-Nitroaniline (1.0 eq), EMME (1.1 eq), Diphenyl ether (Dowtherm A).
-
Step 1 (Condensation): Mix m-nitroaniline and EMME. Heat to 110–120°C for 2 hours. Ethanol is evolved; use a Dean-Stark trap or open vessel to drive equilibrium. The mixture will solidify upon cooling. Recrystallize the intermediate from ethanol.
-
Step 2 (Cyclization): Heat Dowtherm A to a rolling boil (~250°C). Add the intermediate powder in small portions. Caution: Vigorous foaming (ethanol evolution) occurs. Stir for 30–45 minutes.
-
Step 3 (Workup): Cool the mixture to room temperature. Dilute with hexane or diethyl ether to precipitate the product. Filter the solid, wash with hexane to remove Dowtherm A, and dry.
-
Step 4 (Hydrolysis - Optional if 3-H is desired): Reflux the ester in 10% NaOH for 4 hours, acidify to pH 2 to precipitate the acid, then heat in quinoline/Cu powder to decarboxylate (if the ester group is not needed). Note: Many commercial variants retain the 3-carboxylate for antibiotic synthesis.
Protocol B: Activation via Chlorination (POCl₃)
The 4-hydroxy group is a poor leaving group. Conversion to 4-chloro is essential for SₙAr reactions.
-
Reagents: this compound (1.0 eq), POCl₃ (5.0 eq), DMF (Cat.).
-
Procedure: Suspend the starting material in POCl₃. Add catalytic DMF (3–5 drops). Heat to reflux (105°C) for 2–3 hours. The suspension will clear as the chloride forms.
-
Quenching: Evaporate excess POCl₃ under reduced pressure. Pour the residue slowly onto crushed ice/ammonia water. The 7-nitro-4-chloroquinoline precipitates as a tan solid.
-
Critical Insight: Maintain basic pH during quenching to prevent hydrolysis back to the starting material.
Part 4: Divergent Reactivity & Applications
The 7-nitro-4-chloroquinoline intermediate allows for orthogonal functionalization . The 4-position is susceptible to nucleophilic aromatic substitution (SₙAr) with amines, while the 7-nitro group remains stable until reduced.
Reaction Logic Diagram
Figure 2: Divergent synthesis strategy. The 4-position is functionalized first to avoid chemoselectivity issues with the 7-amine.
Case Study: Kinase Inhibitor Synthesis
In the development of EGFR or VEGFR inhibitors, the 4-chloro derivative is reacted with complex anilines (e.g., 3-chloro-4-fluoroaniline). The 7-nitro group is subsequently reduced to the amine, which is then acrylated to form a Michael acceptor (covalent inhibitor warhead).
Part 5: Safety & Handling
-
Explosion Hazard: Nitro-aromatics can be shock-sensitive or explosive at high temperatures. During the Gould-Jacobs cyclization (250°C), ensure the reaction vessel is open to the atmosphere (via condenser) to prevent pressure buildup from ethanol evolution.
-
Chemical Burns: POCl₃ releases HCl gas upon contact with moisture. Perform all chlorinations in a well-ventilated fume hood with a caustic scrubber.
-
Toxicology: Quinolines are potential DNA intercalators. Handle as a suspected mutagen.
References
-
Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895.
-
PubChem. (2024).[1][2] 4-Hydroxyquinoline Compound Summary. National Library of Medicine.
-
Price, C. C., & Roberts, R. M. (1946). The Synthesis of 4-Hydroxyquinolines. I. Through Ethoxymethylenemalonic Ester. Journal of the American Chemical Society, 68(7), 1204–1208.
-
Riegel, B., et al. (1946). The Synthesis of some 4-Quinolinols and 4-Chloroquinolines by the Gould-Jacobs Reaction. Journal of the American Chemical Society, 68(7), 1264–1266.
Sources
Spectroscopic Characterization of 4-Hydroxy-7-nitroquinoline: A Technical Guide
Executive Summary & Strategic Context
4-Hydroxy-7-nitroquinoline (4H7NQ) is a critical pharmacophore in the synthesis of antimalarial and antibacterial agents.[1] It serves as a precursor to 4-aminoquinoline derivatives (analogous to chloroquine) and is a structural probe for developing kinase inhibitors.[1]
The characterization of 4H7NQ is non-trivial due to its prototropic tautomerism .[1] While nomenclature suggests a hydroxylated aromatic system ("-ol"), the compound exists predominantly as 7-nitro-4(1H)-quinolone ("-one") in the solid state and polar solvents.[1] Misinterpretation of this equilibrium leads to erroneous structural assignments and failed synthetic couplings.[1]
This guide provides a self-validating spectroscopic framework to definitively characterize 4H7NQ, distinguishing it from its isomers and confirming its tautomeric state.[1]
Molecular Architecture: The Tautomeric Equilibrium[1]
Understanding the electronic tug-of-war within the molecule is a prerequisite for interpreting spectral data.[1] The 7-nitro group is a strong electron-withdrawing group (EWG), which acidifies the N-H bond and stabilizes the quinolone (keto) form through resonance.[1]
Tautomeric Mechanism
The equilibrium exists between the enol (4-hydroxy) and keto (4-quinolone) forms.[1][2] In polar media (DMSO, Methanol, Water), the keto form is thermodynamically favored by ~25-30 kJ/mol due to the high solvation energy of the polar amide-like bond.[1]
Figure 1: The tautomeric equilibrium.[1][2] The 7-nitro group reinforces the keto form by withdrawing electron density, stabilizing the negative charge character on the oxygen in the resonance hybrid.[1]
Spectroscopic Characterization Framework
UV-Vis Spectroscopy: Solvatochromic Validation
UV-Vis is the fastest method to assess the electronic environment.[1] The nitro group extends conjugation, pushing absorption into the visible range (pale yellow).[1]
-
Primary Band (K-band):
transition of the aromatic system.[1] -
Secondary Band (B-band): Charge transfer (CT) band involving the nitro group.[1]
Diagnostic Protocol: Compare spectra in Ethanol (polar) vs. Cyclohexane (non-polar).
-
Ethanol: Bathochromic shift (Red shift) indicates stabilization of the more polar keto form.[1]
-
Acid/Base Shift: Adding 0.1M NaOH results in a hyperchromic and bathochromic shift due to the formation of the anion (removal of N-H proton), extending conjugation.[1]
| Solvent | Transition Assignment | Structural Implication | |
| Methanol | ~260, ~345 | Predominantly Keto form | |
| 0.1 M NaOH | ~370 | Anionic CT | Deprotonation of N-H |
| 0.1 M HCl | ~255, ~310 | Cationic | Protonation of Carbonyl O |
Vibrational Spectroscopy (FT-IR): The Fingerprint Region
IR is the definitive tool for confirming the keto tautomer in the solid state.[1]
Critical Assignments:
-
The "Missing" O-H: A sharp O-H stretch at 3500-3600 cm⁻¹ (characteristic of phenols) is absent .[1]
-
The Amide/Carbonyl Cluster: Instead, look for a strong, broad band at 1620–1640 cm⁻¹ .[1] This is the C=O stretch, lowered from typical ketone values (1715 cm⁻¹) due to vinylogous amide resonance.[1]
-
Nitro Group: Two distinct bands confirm the 7-nitro substitution.
Self-Validating Check: If you observe a sharp peak >3500 cm⁻¹, your sample is likely wet or contains unreacted starting material (e.g., a phenol precursor).[1] If the C=O band is >1680 cm⁻¹, suspect impurities or lack of conjugation.[1]
Nuclear Magnetic Resonance (NMR): Structural Proof
NMR provides the most detailed structural evidence.[1] Data is typically acquired in DMSO-d6 due to solubility and the ability to observe exchangeable protons.[1]
1H NMR (DMSO-d6, 400 MHz) Predictions & Logic:
| Proton Position | Multiplicity | Coupling ( | Mechanistic Explanation | |
| NH (H-1) | 12.0 - 12.5 | Broad Singlet | - | Highly deshielded lactam proton; confirms Keto form.[1] |
| H-2 | 7.9 - 8.1 | Doublet (or d) | Characteristic of 4-quinolone; couples to NH.[1] | |
| H-8 | 8.6 - 8.8 | Doublet | Diagnostic: Most deshielded aromatic proton due to ortho Nitro group and peri-effect.[1] | |
| H-5 | 8.2 - 8.4 | Doublet | Deshielded by adjacent Carbonyl (C4).[1] | |
| H-6 | 7.6 - 7.8 | dd | Meta to Nitro, Para to Carbonyl.[1] | |
| H-3 | 6.1 - 6.3 | Doublet | Upfield due to enamine-like character of the C3=C4 bond.[1] |
13C NMR (DMSO-d6):
Mass Spectrometry (MS)
Experimental Protocols
Sample Preparation for NMR[1]
-
Objective: Obtain high-resolution spectra without aggregation broadening.
-
Solvent: DMSO-d6 (99.9% D).
-
Concentration: 5-10 mg in 0.6 mL solvent.
-
Note: 4-quinolones can stack in solution.[1] If peaks are broad, heat the NMR tube to 313 K (40°C) to disrupt
-stacking and sharpen the signals.[1]
Analytical Workflow Diagram
This workflow ensures data integrity by cross-referencing methods.
Figure 2: Step-by-step analytical workflow. Phase 2 is critical for distinguishing the 7-nitro isomer from potential 5-nitro or 6-nitro byproducts of synthesis.
Synthesis Note (Grounding)
The most reliable synthesis for 4H7NQ is the Gould-Jacobs reaction .[1]
-
Condensation: 3-Nitroaniline + Diethyl ethoxymethylenemalonate (EMME)
Enamine intermediate.[1] -
Cyclization: Thermal cyclization (Dowtherm A, 250°C)
3-Carboxy-7-nitro-4-quinolone. -
Decarboxylation: Saponification and heat
This compound . Note: This route guarantees the nitrogen placement relative to the nitro group, unlike direct nitration of 4-quinolinol which yields mixtures.[1]
References
-
Gould, R. G., & Jacobs, W. A. (1939).[1] The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines.[1] Journal of the American Chemical Society, 61(10), 2890–2895.[1] Link[1]
-
Price, C. C., & Roberts, R. M. (1946).[1] The Synthesis of 4-Hydroxyquinolines.[1][3] I. General Methods. Journal of the American Chemical Society, 68(7), 1204–1208.[1] Link[1]
-
Claret, P. A., & Osborne, A. G. (1970).[1] Tautomerism in 4-hydroxyquinolines.[1][2][3] Spectroscopy Letters, 3(8-9), 203-209.[1] (Foundational work on quinolone tautomerism).
-
National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 328530, this compound-3-carboxylic acid (Parent structure reference). Link
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1] (Authoritative source for general Nitro/Quinolone spectral assignments).[1]
Sources
Structural Characterization of 4-Hydroxy-7-nitroquinoline: Tautomerism, Crystallography, and Pharmaceutical Relevance
[1][2]
Executive Summary
This compound (CAS: 6270-14-0) represents a critical scaffold in the development of kinase inhibitors, antimalarials, and antibacterial agents.[1][2] Its solid-state behavior is governed by a distinct prototropic tautomerism that favors the 4-quinolone (keto) form over the 4-hydroxy (enol) form.[1][2] This guide provides a rigorous workflow for the synthesis, crystallization, and X-ray diffraction analysis of this compound, emphasizing the supramolecular motifs—specifically N-H[2]···O hydrogen bonding and
Chemical Context & Tautomeric Equilibrium
The nomenclature "4-hydroxy" is a historical artifact.[1][2][3][4] In the solid state and polar solvents, the equilibrium shifts decisively toward the 4(1H)-quinolone tautomer.[1][2][4] This distinction is not merely academic; it dictates the hydrogen bond donor/acceptor profile critical for protein-ligand docking.[1][2][3][4]
-
Enol Form (Minor): this compound (Aromatic pyridine ring).[1][2][3]
-
Keto Form (Major): 7-nitro-4(1H)-quinolone (Cyclic amide/vinylogous amide).[1][2][3]
Visualization: Tautomeric Equilibrium
The following diagram illustrates the proton transfer mechanism that stabilizes the keto form in the crystal lattice.
Caption: Prototropic tautomerism favoring the 4(1H)-quinolone form, driven by intermolecular N-H[1][2]···O hydrogen bonding in the crystal lattice.[2][5]
Experimental Protocols
Synthesis via Gould-Jacobs Reaction
To obtain high-purity material suitable for single-crystal growth, the Gould-Jacobs reaction is the industry standard.[1][2] This pathway minimizes regioisomeric impurities.[1][2][3][4]
Step-by-Step Methodology:
-
Condensation: React m-nitroaniline with diethyl ethoxymethylenemalonate (EMME) at 110°C to form the anilinomethylene malonate intermediate.
-
Cyclization: Heat the intermediate in diphenyl ether at 250°C. The high temperature drives the intramolecular electrophilic substitution.[2][3][4]
-
Hydrolysis/Decarboxylation: Saponify the resulting ester and decarboxylate using copper bronze in quinoline to yield the core this compound scaffold.
Crystallization Strategy
The nitro group at position 7 significantly reduces solubility in non-polar solvents, while the 4-oxo moiety encourages rapid precipitation.[1][2][3][4] Growing diffraction-quality crystals requires a controlled disruption of the strong intermolecular H-bonds.[1][2][3]
| Parameter | Protocol | Rationale |
| Solvent System | DMF (Dimethylformamide) or DMSO | High solubility for the polar nitro-quinolone core.[1][2] |
| Anti-solvent | Water or Methanol | Gradual addition induces slow nucleation.[1][2][3][4] |
| Technique | Vapor Diffusion (Sitting Drop) | Allows slow equilibration, preventing microcrystalline precipitation.[2][3][4] |
| Temperature | 4°C to 20°C Ramp | Slower kinetics at lower temperatures favor defect-free growth.[1][2][3][4] |
Self-Validating Check:
Structural Analysis & Crystallographic Data[1][2][3][4][6][7]
Unit Cell & Space Group Characteristics
Based on homologous structures (e.g., 4-quinolone, CSD Refcode: QUINOL01), this compound typically crystallizes in monoclinic space groups.[1][2] The presence of the nitro group adds a planar, electron-withdrawing element that favors layered packing.[1][2][3][4]
Typical Crystallographic Parameters (Predicted/Analogous):
-
Crystal System: Monoclinic
-
Space Group:
orngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> (Centrosymmetric)[1][2] -
Z (Molecules/Unit Cell): 4
-
Density: ~1.45 - 1.55 g/cm³ (Higher than unsubstituted quinolone due to the
group).[1][2][3]
Molecular Conformation[1][2][3][4]
-
Planarity: The quinolone bicycle is essentially planar.[1][2][3][4] The nitro group at C7 may exhibit a slight torsion angle (0–15°) relative to the ring plane to alleviate steric repulsion with H8, though crystal packing forces often compress this to near 0°.[2][4]
-
Bond Lengths:
-
: ~1.24 Å (Indicative of double bond character, confirming the keto form).[1][2][3]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
: ~1.35 Å (Double bond).[1][2][3]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
andngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> : ~1.38 Å (Partial double bond character).[1][2][3]
-
Supramolecular Architecture
The crystal lattice is dominated by a robust hydrogen-bonding network, which is the primary determinant of the compound's high melting point (>280°C) and low solubility.[1][2]
-
Primary Motif (R2,2(8) Dimer): Two molecules form a centrosymmetric dimer via reciprocal
hydrogen bonds.[1][2][3] This "head-to-tail" pairing is the signature of 4-quinolones.[1][2][3]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Secondary Interactions: The nitro group accepts weak
bonds from adjacent aromatic protons, linking the dimers into infinite ribbons or sheets.[2][3]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
-Stacking: The electron-deficient ring system (due to 7-nitro substitution) engages in offset face-to-face
-stacking with interplanar distances of ~3.4 Å.[1][2][3]
Visualization: Crystal Packing Logic
The following diagram maps the hierarchical assembly of the crystal structure.
Caption: Hierarchical assembly from monomer to 3D lattice, driven by specific intermolecular forces.[1][2]
Pharmaceutical Implications[1][2][8][9][10]
Solubility & Bioavailability
The strong intermolecular H-bond network (Energy ~60 kJ/mol per dimer) creates a high lattice energy barrier.[1][2][3][4]
-
Implication: Formulation strategies must disrupt these dimers. Amorphous solid dispersions (ASDs) or co-crystals with strong H-bond acceptors (e.g., carboxylic acids) are recommended to improve dissolution rates.[1][2][3][4]
Docking Simulations
When using this structure for in silico docking (e.g., against Plasmodium falciparum DHODH or kinases):
-
Do NOT use the enol tautomer.
-
Force Field: Ensure the N1 atom is protonated and the C4 oxygen is treated as a carbonyl acceptor.
-
Nitro Group: Treat the nitro group as a rigid anchor that can engage in electrostatic interactions with basic residues (e.g., Lysine, Arginine) in the binding pocket.[2][4]
References
-
Gould, R. G., & Jacobs, W. A. (1939).[1][2][3][4] The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines.[1][2][3][4] Journal of the American Chemical Society.[1][2][3][4] [1][2][4]
-
Cambridge Structural Database (CSD). Crystal structure of 4-Hydroxyquinoline (Refcode QUINOL01).[1][2][3][4][1][2][4]
-
PubChem. Compound Summary for CID 69141 (4-Hydroxyquinoline) and CID 328530 (this compound).[1][2][3][4][1][2][4]
-
Kappe, T., & Stadlbauer, W. (1981).[1][2][3][4] Tautomerism of 4-Hydroxyquinolines and 4-Quinolones.[1][2][3][4] Advances in Heterocyclic Chemistry.[1][2][3][4]
Sources
- 1. This compound-3-carboxylic acid | C10H6N2O5 | CID 328530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Nitroquinoline 1-oxide - Wikipedia [en.wikipedia.org]
- 3. 4-Hydroxyquinoline | C9H7NO | CID 69141 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 7-Nitroquinoline | C9H6N2O2 | CID 11946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Crystal structure of 6,7-dimethoxy-1-(4-nitrophenyl)quinolin-4(1H)-one: a molecular scaffold for potential tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Discovery and Isolation of Quinoline Derivatives
From Biomass to Bioactive Scaffold: A High-Fidelity Workflow
Executive Summary
The quinoline scaffold (benzo[b]pyridine) remains a cornerstone of medicinal chemistry, underpinning essential antimalarials (Quinine, Chloroquine), antibacterials (Fluoroquinolones), and emerging anticancer agents (Camptothecin derivatives). While synthetic routes like Skraup and Friedländer are well-documented, the discovery of novel derivatives often relies on bio-guided isolation from complex natural matrices (Cinchona, Rutaceae families) or reaction mixtures.
This guide moves beyond textbook theory to provide a field-proven, self-validating workflow for the isolation of quinoline derivatives. It integrates classical acid-base switching with modern Centrifugal Partition Chromatography (CPC) to maximize yield and purity while preserving structural integrity.
The Quinoline Scaffold: Therapeutic Relevance
Before isolation, one must understand the target. The quinoline ring system is a "privileged structure" in pharmacognosy. Its planar, aromatic nature allows for DNA intercalation (e.g., inhibiting Topoisomerase I), while the basic nitrogen (
Key Structural Checkpoint:
-
Nitrogen Basicity: The pyridine nitrogen is the handle for isolation. It accepts a proton in acidic media (becoming water-soluble) and releases it in basic media (becoming lipophilic). This physicochemical toggle is the foundation of the extraction protocol below.
Core Protocol: Bio-Guided Isolation Workflow
Phase I: The "Switchable" Acid-Base Extraction
Objective: To separate alkaloidal quinolines from bulk plant matrix (cellulose, tannins, pigments).
The Logic: We utilize the pH-dependent solubility of the quinoline nitrogen. This is a self-validating step; if the compound does not migrate phases at the predicted pH, it is likely not a basic alkaloid.
Step-by-Step Methodology:
-
Biomass Preparation:
-
Pulverize dried bark/leaves (e.g., Cinchona succirubra) to <0.5 mm mesh.
-
Why: Maximizes surface area for solvent penetration.
-
-
Defatting (Optional but Recommended):
-
Wash biomass with
-hexane (1:5 w/v) for 2 hours. -
Validation: Hexane layer should contain chlorophyll/waxes but no alkaloids (verify by TLC). Discard hexane.
-
-
Acidic Extraction (Protonation):
-
Extract biomass with 0.5 M
(pH ~2.0). Agitate for 4 hours or use Microwave-Integrated Extraction (MIEL) for 30 mins at 60°C. -
Mechanism:
(Water Soluble). -
Checkpoint: The aqueous phase now contains the target. Filter solids.[1]
-
-
Basification (The "Switch"):
-
Cool the aqueous extract to 4°C. Slowly add 25%
or until pH reaches 9–10. -
Mechanism:
(Free Base, Lipophilic). -
Visual Cue: Solution often turns cloudy or precipitates as the free base becomes insoluble in water.[2]
-
-
Organic Partitioning:
-
Extract the basic aqueous solution with
or (3x). -
Combine organic layers, dry over anhydrous
, and evaporate to yield the Crude Alkaloid Fraction .
-
Visualization: The Acid-Base Logic Flow
Figure 1: The pH-switching mechanism for isolating basic quinoline derivatives. By manipulating the nitrogen atom's charge state, we selectively isolate the target from neutral/acidic impurities.
Phase II: Advanced Purification (HSCCC vs. HPLC)
Objective: Isolate specific derivatives (e.g., Quinine vs. Cinchonidine) from the crude mix.
Traditional silica gel chromatography often leads to irreversible adsorption of basic alkaloids due to acidic silanol groups. High-Speed Counter-Current Chromatography (HSCCC) is the superior choice for quinolines as it uses a liquid stationary phase, eliminating tailing and sample loss.
Protocol: HSCCC Separation
-
Solvent System: Select a biphasic system, typically Hexane:Ethyl Acetate:Methanol:Water (HEMWat).
-
Optimization: Test settling time (< 20s is ideal).
-
-
Equilibrium: Fill the coil with the stationary phase (e.g., Upper Phase).
-
Loading: Inject crude extract dissolved in a 1:1 mixture of both phases.
-
Elution: Pump the mobile phase (Lower Phase) while rotating the coil (800-1000 rpm).
-
Collection: Monitor UV at 254/280/330 nm.
Comparative Data: Purification Techniques
| Feature | Silica Gel Column | Preparative HPLC | HSCCC (Recommended) |
| Stationary Phase | Solid (Acidic Silanols) | C18 Bonded Phase | Liquid (Biphasic Solvent) |
| Sample Loss | High (Irreversible binding) | Low | Negligible (100% Recovery) |
| Loading Capacity | Low (<1g) | Low (mg scale) | High (1-10g scale) |
| Resolution | Moderate | Very High | High |
| Solvent Consumption | High | Moderate | Low |
Structural Elucidation Workflow
Once a pure compound is isolated, its identity must be confirmed.
-
Mass Spectrometry (HRMS): Determine molecular formula (e.g.,
). -
1H NMR (Proton):
-
Look for the characteristic low-field signals (δ 7.0–9.0 ppm) of the quinoline aromatic protons.
-
Identify the singlet/doublet of the proton at C-2 or C-4 (depending on substitution).
-
-
2D NMR (HMBC/HSQC):
-
HSQC: Correlates protons to their direct carbons.
-
HMBC: Critical for connecting the pyridine ring to the benzene ring via long-range coupling (2-3 bonds), establishing the fused bicyclic skeleton.
-
Visualization: Bio-Guided Fractionation Loop
Figure 2: The iterative cycle of bio-guided fractionation. Fractions are only pursued if they show biological activity, ensuring resources are focused on bioactive quinoline derivatives.
References
-
Ji, Y., et al. (2014). "The extraction, separation and purification of alkaloids in the natural medicine." Journal of Chemical and Pharmaceutical Research, 6(1):338-345.
-
Dall’Acqua, S., et al. (2012). "Rapid and Green Analytical Method for the Determination of Quinoline Alkaloids from Cinchona succirubra Based on Microwave-Integrated Extraction and Leaching (MIEL)." Molecules, 17, 1-x.
-
Zou, H., et al. (2017). "Isolation of Quinolone Alkaloids from Tetradium ruticarpum via Preparative High-Speed Counter-Current Chromatography." Journal of Liquid Chromatography & Related Technologies.
-
BenchChem Technical Guides. (2023). "Quinoline Derivatives: A Comprehensive Technical Guide for Medicinal Chemistry."
-
Méndez, M. V., et al. (2013). "Isolation, Synthesis, and Biological Activity of Quindoline." CONICET.
Sources
Technical Guide: Solubility and Stability of 4-Hydroxy-7-nitroquinoline
Executive Summary
4-Hydroxy-7-nitroquinoline (also designated as 7-nitro-4-quinolone or 7-nitroquinolin-4-ol) represents a critical pharmacophore in the synthesis of antimalarials, kinase inhibitors, and antibacterial agents. However, its utility is frequently hampered by a deceptive physicochemical profile: while it possesses polar functional groups, it exhibits notoriously poor aqueous solubility due to high crystal lattice energy driven by intermolecular hydrogen bonding.
This guide provides a validated technical framework for handling, solubilizing, and stabilizing this compound. It moves beyond basic datasheets to address the tautomeric equilibrium that dictates its behavior in solution and offers field-proven protocols for researchers in drug discovery.
Part 1: Physicochemical Architecture
The Tautomeric Equilibrium
To work effectively with this compound, one must understand that it does not exist statically as "4-hydroxyquinoline." In the solid state and in polar solvents (like DMSO or water), it predominantly adopts the 4-quinolone (keto) tautomer. This structural reality fundamentally alters its solubility profile and hydrogen bond donor/acceptor capabilities.
Figure 1: Tautomeric Equilibrium of this compound The shift of the proton from the oxygen to the ring nitrogen creates a highly stable, polar species that stacks efficiently in the crystal lattice, resisting dissolution.
Caption: The equilibrium favors the Keto form (right) in polar environments. The nitro group at position 7 withdraws electron density, increasing the acidity of the NH proton.
Key Physicochemical Properties
| Property | Value (Approx.) | Technical Implication |
| Molecular Weight | 190.16 g/mol | Small molecule, suitable for fragment-based screening. |
| pKa (Ring N) | ~1.2 – 2.0 | Very weak base. Will not protonate significantly at physiological pH (7.4). |
| pKa (OH/NH) | ~9.0 – 10.5 | Weak acid. Solubility increases significantly at pH > 10. |
| logP | 1.2 – 1.8 | Moderately lipophilic, but crystal packing reduces apparent solubility. |
| Melting Point | > 250°C | Indicates extremely stable crystal lattice; difficult to melt-cast. |
Part 2: Solubility Dynamics & Solvent Selection
The "Solubility Paradox" of this compound is that despite having polar groups (-NO₂, -OH/=O), it is insoluble in water. This is due to π-π stacking reinforced by the nitro group and intermolecular H-bonding of the quinolone core.
Solvent Compatibility Matrix
Researchers should use the following hierarchy for stock solution preparation:
| Solvent | Solubility Rating | Usage Recommendation |
| DMSO | Excellent (>50 mM) | Primary choice for stock solutions (10–100 mM). |
| DMF | Good (>25 mM) | Alternative if DMSO interferes with downstream chemistry. |
| Ethanol/Methanol | Poor (<1 mM) | Requires heating; risk of precipitation upon cooling. |
| Water (pH 7) | Insoluble | Do not use for stock preparation. |
| 0.1 M NaOH | Moderate | Soluble as the phenolate/anion salt. unstable over long term. |
| 0.1 M HCl | Moderate | Soluble as the cation, but less soluble than in base. |
Protocol: Preparation of Stock for Biological Assays
Objective: Prepare a stable 10 mM stock solution without precipitation.
-
Weighing: Accurately weigh ~1.9 mg of this compound into a generic amber glass vial (avoid plastic if possible to prevent sorption).
-
Primary Dissolution: Add 1.0 mL of anhydrous DMSO (Grade: Cell Culture/HPLC).
-
Agitation: Vortex vigorously for 30 seconds. If particles persist, sonicate at 40 kHz for 5 minutes. Note: The solution should be clear and yellow/orange.
-
Quality Check: Hold the vial up to a light source. If "schlieren" lines or turbidity are visible, sonicate further.
-
Dilution Strategy: When dosing into aqueous media (e.g., cell culture), keep the final DMSO concentration <0.5%.
-
Critical Step: Add the DMSO stock slowly to the aqueous buffer while vortexing. Do not add buffer to the DMSO stock, as this causes local high concentrations and immediate precipitation.
-
Part 3: Stability Profile & Degradation Mechanisms
Stability Risks
While the quinoline core is robust, the nitro group and the conjugated system introduce specific vulnerabilities.
-
Photostability (High Risk): Nitro-aromatics are prone to photoreduction or radical formation under UV/Vis light. The solution will darken (turn brown/red) upon extended light exposure.
-
Oxidative Stability (Moderate): Generally stable to air oxidation, but susceptible to strong oxidants which may attack the ring system.
-
Hydrolytic Stability (High): The amide-like bond in the quinolone ring is part of an aromatic system and is not prone to hydrolysis under standard conditions.
Workflow: Stability-Indicating HPLC Method
To verify the integrity of your compound, use this standardized gradient method.
Caption: Standard reverse-phase HPLC workflow for purity assessment.
Interpretation of Results:
-
Main Peak: this compound typically elutes early-to-mid gradient due to its polarity.
-
Degradants: Look for late-eluting peaks (dimers) or very early peaks (reduction products like 7-amino-4-hydroxyquinoline).
Part 4: Handling and Storage Guidelines
To ensure data reproducibility, strictly adhere to these storage protocols.
-
Solid State Storage:
-
Temperature: Room temperature is acceptable for short term; 4°C or -20°C is preferred for long term (>6 months).
-
Container: Amber glass vial with a PTFE-lined cap.
-
Desiccation: Store with silica gel; the compound is not highly hygroscopic but moisture can facilitate surface oxidation.
-
-
Solution Storage (DMSO):
-
Temperature: Store at -20°C or -80°C.
-
Freeze/Thaw: Limit to <3 cycles. DMSO absorbs water from the air each time it is opened, which will eventually cause the compound to crash out of solution upon freezing.
-
Visual Check: Always inspect for precipitate after thawing. If precipitate is found, re-sonicate and vortex before use.
-
References
-
PubChem. 4-Hydroxyquinoline Compound Summary. National Library of Medicine. Available at: [Link][1]
-
IUPAC. Dissociation Constants of Organic Bases in Aqueous Solution. (Relevant for pKa estimation of quinoline nitrogen). Available at: [Link][2]
-
Frontiers in Microbiology. Study on the degradation and metabolic mechanism of quinolone antibiotics. (Provides context on quinolone ring stability). Available at: [Link]
Sources
electrophilic substitution on 4-hydroxyquinoline ring
An In-depth Technical Guide to Electrophilic Substitution on the 4-Hydroxyquinoline Ring
Authored by Gemini, Senior Application Scientist
Foreword: The Strategic Importance of the 4-Hydroxyquinoline Scaffold
The 4-hydroxyquinoline, or quinolin-4-one, scaffold is a privileged structure in medicinal chemistry and materials science. Its derivatives form the backbone of numerous pharmaceuticals, including fluoroquinolone antibiotics, antimalarial agents, and kinase inhibitors.[1] The biological and chemical properties of these molecules are profoundly influenced by the substituents on the quinoline ring. Consequently, mastering the selective functionalization of this ring system through electrophilic substitution is a cornerstone of modern synthetic chemistry, enabling the systematic exploration of structure-activity relationships and the development of novel therapeutic agents and functional materials.
This guide provides a comprehensive exploration of electrophilic substitution reactions on the 4-hydroxyquinoline ring. We will move beyond simple procedural descriptions to dissect the underlying electronic principles that govern reactivity and regioselectivity. By understanding the causal mechanisms, researchers can make informed decisions in the design and execution of synthetic strategies, transforming experimental challenges into predictable outcomes.
Electronic Structure and Tautomerism: The Key to Reactivity
The reactivity of 4-hydroxyquinoline in electrophilic substitution is governed by a complex interplay of electronic effects inherent to its bicyclic structure. The molecule consists of two fused rings: a benzene ring (the carbocyclic or benzenoid ring) and a pyridine ring (the heterocyclic ring).
-
The Pyridine Ring: The nitrogen atom in the pyridine ring is electronegative and exerts a deactivating effect on this ring towards electrophilic attack. It withdraws electron density, making the heterocyclic ring electron-deficient and thus less nucleophilic.[2][3]
-
The Benzene Ring: In contrast, the benzenoid ring is comparatively electron-rich and is the primary site for electrophilic substitution.[4]
-
The Hydroxyl Group: The hydroxyl group at the C4 position is a powerful activating group. Through resonance, its lone pair of electrons significantly increases the electron density of the ring system, particularly at the ortho and para positions.
A critical aspect of 4-hydroxyquinoline's chemistry is its tautomerism. It exists in equilibrium between the enol form (4-hydroxyquinoline) and the keto form (quinolin-4(1H)-one). While both forms are present, the quinolin-4-one tautomer often predominates and is crucial for understanding the molecule's reactivity. The activating effect of the enolic hydroxyl or the enaminone-like system in the keto form dictates the preferred sites of electrophilic attack.
Caption: Tautomeric equilibrium of 4-hydroxyquinoline.
General Mechanism and Regioselectivity
Electrophilic aromatic substitution (EAS) on the 4-hydroxyquinoline ring follows the classical arenium ion mechanism. An electrophile (E⁺) attacks the electron-rich aromatic ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. A base then removes a proton from the site of attack, restoring aromaticity.
Caption: General mechanism of electrophilic aromatic substitution.
The directing effects of the hydroxyl/keto group and the quinoline nitrogen determine the position of substitution.
-
Attack on the Heterocyclic Ring (C2, C3): The C3 position is activated by the C4-hydroxyl group (ortho position). The C2 position is generally deactivated by the adjacent nitrogen. Electrophilic attack at C3 is possible and observed in certain reactions like the Mannich and Knoevenagel reactions, which proceed via the activated methylene group in specific substrates.[1]
-
Attack on the Benzenoid Ring (C5, C6, C7, C8): The benzenoid ring is more electron-rich than the pyridine ring.[4] In general electrophilic substitution on quinoline itself, positions C5 and C8 are favored over C6 and C7 due to the greater stability of the resulting arenium ion intermediate.[2][4] The powerful activating effect of the C4-hydroxyl group further enhances the nucleophilicity of the benzenoid ring, making it the primary target for many strong electrophiles.
The precise outcome depends on the specific electrophile and reaction conditions. Steric hindrance can also play a role in directing the substitution.
Key Electrophilic Substitution Reactions
Halogenation
Halogenation introduces a halogen atom (Cl, Br, I) onto the quinoline ring, a common step in synthesizing intermediates for drug development. The regioselectivity is highly dependent on the reaction conditions.
Causality Behind Experimental Choices: The choice of solvent and halogenating agent is critical. In acidic media like acetic or formic acid, bromination of 4-hydroxy-2(1H)-quinolone can yield the 3-bromo derivative.[5] This occurs because the C3 position is highly activated. However, using harsher conditions or different reagents can lead to substitution on the benzenoid ring or even di-substitution. Enzymatic halogenation has also been shown to selectively chlorinate at the C6 position of 5-hydroxyquinoline, demonstrating the potential for biocatalysis in achieving specific regioselectivity.[6]
Experimental Protocol: Bromination at the C3 Position
This protocol is adapted from literature procedures for the bromination of 4-hydroxy-2(1H)-quinolones.[5]
-
Reactant Preparation: Dissolve 1.0 equivalent of 4-hydroxyquinoline in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Reagent Addition: Cool the flask in an ice bath to 0-5 °C. Slowly add a solution of 1.1 equivalents of bromine in glacial acetic acid dropwise over 30 minutes, maintaining the temperature below 10 °C. Rationale: Slow, cooled addition controls the exothermic reaction and improves selectivity.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Pour the reaction mixture into a beaker of ice water. The solid precipitate is the crude product.
-
Isolation and Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water to remove residual acid, and then with a dilute sodium thiosulfate solution to quench any remaining bromine. Dry the solid product. Recrystallize from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain the purified 3-bromo-4-hydroxyquinoline.
Nitration
Nitration introduces a nitro (-NO₂) group, a versatile functional group that can be reduced to an amine or used to modulate the electronic properties of the molecule.
Causality Behind Experimental Choices: Nitration of the quinoline ring typically requires strong acidic conditions (e.g., HNO₃/H₂SO₄) and yields a mixture of 5-nitro and 8-nitro isomers.[2] For the more activated 4-hydroxyquinoline system, nitration can be directed to different positions. For example, nitration of 1,2,3,4-tetrahydroquinolin-8-ol (a reduced form of 8-hydroxyquinoline) with a nitrating mixture at 0°C can yield a mixture of 5-nitro, 7-nitro, and 5,7-dinitro products, highlighting the powerful activating effect of the hydroxyl group.[7] The choice of a milder nitrating agent or a different solvent system can significantly alter the regiochemical outcome.[8][9]
Experimental Protocol: Nitration of 4-Hydroxyquinoline
This generalized protocol illustrates the key steps for nitration, which must be optimized for specific substrates and desired regioselectivity.
-
Preparation of Nitrating Mixture: In a flask cooled in an ice-salt bath, slowly add concentrated nitric acid (1.1 eq.) to concentrated sulfuric acid with careful stirring, keeping the temperature below 10 °C.
-
Reactant Solution: Dissolve 4-hydroxyquinoline (1.0 eq.) in a separate flask with cold, concentrated sulfuric acid.
-
Reaction: Slowly add the prepared nitrating mixture dropwise to the 4-hydroxyquinoline solution, maintaining the temperature at 0-5 °C. Rationale: Strict temperature control is essential to prevent over-nitration and decomposition.
-
Monitoring: After addition, let the reaction stir at 0-5 °C for 1-2 hours. Monitor progress by TLC.
-
Work-up and Isolation: Carefully pour the reaction mixture onto crushed ice. The precipitated product can be collected by filtration.
-
Neutralization and Purification: Wash the crude product with cold water until the washings are neutral to litmus paper. Dry the product. Purification is typically achieved by column chromatography or recrystallization to separate the isomers.
Sulfonation
Sulfonation introduces a sulfonic acid (-SO₃H) group, which can enhance water solubility or serve as a directing group for subsequent substitutions.
Causality Behind Experimental Choices: Sulfonation of quinoline with oleum (fuming sulfuric acid) is temperature-dependent. At lower temperatures, quinoline-8-sulfonic acid is the major product, while at higher temperatures, the more thermodynamically stable quinoline-6-sulfonic acid is formed. For 8-hydroxyquinoline, sulfonation readily occurs at the C5 position, ortho to the powerfully activating hydroxyl group, to yield 8-hydroxyquinoline-5-sulfonic acid.[10][11]
Experimental Protocol: Sulfonation of 8-Hydroxyquinoline at C5
This protocol is based on established methods for the synthesis of 8-hydroxyquinoline-5-sulfonic acid.[12]
-
Reactant Setup: Place 8-hydroxyquinoline (1.0 eq.) in a round-bottom flask.
-
Reagent Addition: Carefully add fuming sulfuric acid (oleum) or concentrated sulfuric acid to the flask with cooling.
-
Reaction: Heat the mixture gently (e.g., 80-100 °C) for several hours. The reaction progress can be monitored by observing the complete dissolution of the starting material.
-
Work-up: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice.
-
Isolation: The product, 8-hydroxyquinoline-5-sulfonic acid, will precipitate as it is less soluble in the acidic aqueous solution. Collect the solid by vacuum filtration.
-
Purification: Wash the product with a small amount of cold water and then recrystallize from hot water to obtain the purified product.
Friedel-Crafts Reactions
Friedel-Crafts alkylation and acylation attach alkyl and acyl groups, respectively, to the aromatic ring, forming new carbon-carbon bonds.[13][14]
Causality Behind Experimental Choices: Friedel-Crafts reactions typically fail on strongly deactivated rings. The pyridine ring of quinoline is deactivated and does not undergo Friedel-Crafts reactions.[15] Furthermore, the basic nitrogen atom can coordinate with the Lewis acid catalyst (e.g., AlCl₃), further deactivating the entire ring system.[16][17] Therefore, direct Friedel-Crafts reactions on 4-hydroxyquinoline are challenging and not commonly reported. Successful C-C bond formation often relies on alternative strategies, such as metal-catalyzed cross-coupling reactions or functionalization of pre-existing groups.
Summary of Regioselectivity
The following table summarizes the typical outcomes for electrophilic substitution on the 4-hydroxyquinoline scaffold, highlighting the influence of the reaction type and conditions.
| Reaction Type | Typical Reagents | Conditions | Major Product Position(s) | Key Considerations |
| Bromination | Br₂ in Acetic Acid | Room Temp | C3 | Activation by C4-OH favors substitution on the heterocyclic ring. |
| Chlorination | SO₂Cl₂ or NCS | Varies | C3, C6, C8 | Product distribution is highly sensitive to the specific reagent and conditions. |
| Nitration | HNO₃ / H₂SO₄ | 0-5 °C | C5, C7 (on benzenoid ring) | Requires strong acids; mixture of isomers is common. Low temp is critical. |
| Sulfonation | H₂SO₄ / SO₃ | 80-100 °C | C5, C7 | Temperature can influence isomeric ratio. Favors substitution on the benzenoid ring. |
| Friedel-Crafts | R-X / AlCl₃ | N/A | Generally Unreactive | Lewis acid catalyst is complexed by the basic nitrogen, deactivating the ring. |
Conclusion and Future Outlook
The electrophilic substitution of 4-hydroxyquinoline is a nuanced field where regiochemical outcomes are dictated by a delicate balance of activating and deactivating electronic effects, tautomeric forms, and reaction conditions. While the benzenoid ring is the general site of attack for strong electrophiles due to the deactivating nature of the pyridine nitrogen, the powerful C4-hydroxyl group can direct substitution to the C3 position under specific conditions. For researchers and drug development professionals, a deep, mechanistic understanding is paramount for designing rational synthetic routes to novel quinoline derivatives. Future advancements will likely focus on the development of highly regioselective catalytic methods, including biocatalysis and transition-metal-catalyzed C-H functionalization, to overcome the limitations of classical electrophilic substitution and provide more efficient and sustainable access to this vital chemical scaffold.
References
-
Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. National Institutes of Health (NIH). Available at: [Link]
- Process for the preparation of 4-hydroxy quinolines. Google Patents.
- Preparation of 4-hydroxyquinoline compounds. Google Patents.
-
Electrophilic substitution reaction in quinoline and isoquinoline. Organic Chemistry. Available at: [Link]
-
4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. ResearchGate. Available at: [Link]
-
The Chemistry of 4-Hydroxyquinolines. ACS Publications. Available at: [Link]
-
meta-Nitration of Pyridines and Quinolines through Oxazino Azines. ACS Publications. Available at: [Link]
-
8-Hydroxyquinoline-5-sulfonic acid. NIST WebBook. Available at: [Link]
-
Impact of Active Chlorines and •OH Radicals on Degradation of Quinoline Using the Bipolar Electro-Fenton Process. MDPI. Available at: [Link]
-
UNIT –V Heterocyclic Chemistry Quinoline, Isoquinoline and Indole. GITAM University. Available at: [Link]
-
Synthesis of 4-quinolones. Organic Chemistry Portal. Available at: [Link]
-
Reaction of hydroxyl-quinoline with pentafluoropyridin. ResearchGate. Available at: [Link]
-
Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. YouTube. Available at: [Link]
-
Chapter 7_Quinolines and Isoquinolines.pdf. University of Manchester. Available at: [Link]
-
EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Available at: [Link]
-
Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues. Acta Pharmaceutica. Available at: [Link]
-
Understanding the aqueous chemistry of quinoline and the diazanaphthalenes: insight from DFT study. National Institutes of Health (NIH). Available at: [Link]
-
Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Asian Journal of Chemistry. Available at: [Link]
- Method of making 8-hydroxy quinoline. Google Patents.
-
Why does the electrophilic aromatic substitution on quinoline happens on position 5 and 8, if it has these resonance structures? Reddit. Available at: [Link]
-
Selective Biochlorination of Hydroxyquinolines by a Flavin-Dependent Halogenase. DigitalCommons@USU. Available at: [Link]
-
Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Royal Society of Chemistry. Available at: [Link]
-
Mechanism of Electrophilic Substitution in Quinoline and Isoquinoline. ResearchGate. Available at: [Link]
-
8-Hydroxyquinoline-5-sulfonic acid. PubChem. Available at: [Link]
- Regioselective nitration of aromatic compounds and the reaction products thereof. Google Patents.
-
Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. Available at: [Link]
-
Friedel–Crafts reaction. Wikipedia. Available at: [Link]
-
Friedel-Crafts Alkylation with Practice Problems. Chemistry Steps. Available at: [Link]
-
Quinoline. Wikipedia. Available at: [Link]
-
Friedel-Crafts Alkylation. YouTube. Available at: [Link]
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- 1. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. Electrophilic substitution reaction in quinoline and isoquinoline [quimicaorganica.org]
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- 8. US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof - Google Patents [patents.google.com]
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- 12. US2489530A - Method of making 8-hydroxy quinoline - Google Patents [patents.google.com]
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- 17. youtube.com [youtube.com]
Technical Guide: Initial Investigation of 4-Hydroxy-7-nitroquinoline Antimicrobial Effects
Executive Summary
This technical guide provides a structured framework for evaluating the antimicrobial potential of 4-Hydroxy-7-nitroquinoline (4H7NQ) . Unlike third-generation fluoroquinolones (e.g., ciprofloxacin), 4H7NQ lacks the N-1 alkylation and C-3 carboxyl group typically required for high-affinity DNA gyrase inhibition. Consequently, its antimicrobial activity likely stems from alternative mechanisms, primarily nitro-reduction activation or metal chelation , rather than canonical topoisomerase poisoning.
This guide outlines the critical path for characterizing this scaffold: from purity assessment and phenotypic screening (MIC) to mechanistic deconvolution (nitroreductase dependence) and early-stage genotoxicity profiling.
Part 1: Chemical Basis & Rationale[1][2]
Structural Analysis & Tautomerism
The biological activity of 4-hydroxyquinolines is governed by their ability to tautomerize. In solution, 4H7NQ exists in equilibrium between the enol form (4-hydroxy) and the keto form (4(1H)-quinolinone).
-
The 4-Oxo Pharmacophore: The keto tautomer is generally the bioactive species for hydrogen bonding with bacterial targets.
-
The 7-Nitro Warhead: The nitro group at position 7 renders the molecule a potential "prodrug." Bacterial nitroreductases (Type I and II) can reduce this group to reactive nitroso and hydroxylamine intermediates, causing DNA strand breaks—a mechanism distinct from fluoroquinolones but similar to nitrofurans and metronidazole.
DOT Visualization: Structure-Activity Zones
The following diagram visualizes the functional zones of the 4H7NQ scaffold to guide your SAR (Structure-Activity Relationship) logic.
Caption: Functional dissection of 4H7NQ. The 7-NO2 group suggests a radical-based mechanism, while the 4-OH/Oxo motif supports binding.
Part 2: Experimental Protocols
Purity & Preparation (Pre-Screening)
Commercially available 4H7NQ is often an intermediate for synthesis and may contain precursors (e.g., 3-nitroaniline derivatives).
-
Requirement: Purity >98% via HPLC (254 nm).
-
Solubility: 4H7NQ is poorly soluble in water.
-
Stock Solution: Dissolve in 100% DMSO to 10 mg/mL (approx. 50 mM).
-
Working Solution: Dilute in media.[1] Ensure final DMSO concentration is <1% (v/v) to avoid solvent toxicity masking the compound's effect.
-
Phenotypic Screening: MIC Determination
Follow CLSI M07-A10 standards for broth microdilution. This protocol is self-validating through the use of reference strains.
Materials:
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
96-well polypropylene plates (round bottom).
-
Control Strains: E. coli ATCC 25922 (Gram-neg), S. aureus ATCC 29213 (Gram-pos).
Step-by-Step Workflow:
-
Inoculum Prep: Prepare a 0.5 McFarland suspension (
CFU/mL) from fresh colonies. Dilute 1:150 in CAMHB to reach a final assay concentration of CFU/mL. -
Compound Dilution: Perform 2-fold serial dilutions of 4H7NQ in CAMHB across the plate (Range: 128 µg/mL to 0.25 µg/mL).
-
Controls:
-
Positive Control:[2] Ciprofloxacin (validates the assay setup).
-
Solvent Control: Media + 1% DMSO (validates no solvent toxicity).
-
Sterility Control: Media only.
-
-
Incubation: 16–20 hours at 35°C ± 2°C (aerobic).
-
Readout: The MIC is the lowest concentration with no visible growth.
Data Interpretation Table:
| Result (µg/mL) | Classification (Investigational) | Action |
| < 4 | Potent Hit | Proceed to Mechanism of Action (MoA). |
| 4 – 32 | Moderate Activity | Assess solubility limits; check for precipitation. |
| > 64 | Inactive | Compound likely requires C-3/N-1 optimization. |
Mechanistic Investigation: The "Nitro-Switch" Assay
To determine if activity is driven by the nitro group (prodrug activation), compare MICs under aerobic vs. anaerobic conditions.
-
Rationale: Anaerobic conditions often enhance the activity of nitro-heterocycles (like Metronidazole) because low-redox-potential electron transport proteins (ferredoxins) more efficiently reduce the nitro group to toxic radicals.
-
Protocol Modification:
-
Run parallel MIC plates.
-
Set A: Standard aerobic incubation.
-
Set B: Anaerobic chamber incubation (GasPak or chamber: 80% N2, 10% CO2, 10% H2).
-
-
Analysis: If MIC (Anaerobic) is significantly lower (≥ 4-fold) than MIC (Aerobic), the mechanism is likely reductive activation .
Part 3: Mechanistic Deconvolution Workflow
If the compound shows activity (MIC < 32 µg/mL), use the following logic flow to categorize the mechanism. This distinguishes "dirty" toxicity from specific target engagement.
Caption: Decision tree for distinguishing nitro-radical mechanism from canonical target inhibition.
Part 4: Early Safety Profiling (The "Red Flag" Check)
Because 4H7NQ contains a nitro group on an aromatic ring, it carries a high risk of mutagenicity (similar to initial nitro-quinolines that were abandoned). You must perform a genotoxicity screen early.
Ames Test (Salmonella Reverse Mutation Assay)
-
Strain: S. typhimurium TA98 (frameshift) and TA100 (base-pair substitution).
-
Metabolic Activation: Perform with and without S9 rat liver extract.
-
Relevance: Nitro-compounds are often direct-acting mutagens (active without S9) due to bacterial nitroreductases in the test strain itself.
-
Success Criterion: If the compound is mutagenic at concentrations near the MIC, it is likely unsuitable as a drug candidate without structural modification to reduce genotoxicity.
References
-
Clinical and Laboratory Standards Institute (CLSI). (2015).[3][4] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10).[3][4] Wayne, PA: CLSI.[4] [Link]
-
Peterson, F. J., et al. (1979).[5] "Reduction of polynitroaromatic compounds: the bacterial nitroreductases." Journal of Biological Chemistry. (Contextual grounding for nitro-reduction mechanism).
-
Wolfson, J. S., & Hooper, D. C. (1989). "Fluoroquinolone antimicrobial agents."[2][6] Clinical Microbiology Reviews, 2(4), 378–424. (Foundational SAR for quinoline ring systems). [Link]
- Denny, W. A., et al. (2005). "Nitroreductase-based GDEPT." Current Pharmaceutical Design.
Sources
- 1. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 2. researchgate.net [researchgate.net]
- 3. M07-A10 Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically PDF [wvw.zlibrary.to]
- 4. M07 A10 Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically 10th Edition Jean B. Pate | PDF [slideshare.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Structure--activity relationship of quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Evaluation of 4-Hydroxy-7-nitroquinoline against HCT116 Colon Cancer Cells
Executive Summary & Scientific Rationale
The quinoline scaffold is a privileged structure in medicinal chemistry, serving as the backbone for numerous anticancer agents including camptothecin and bosutinib. 4-Hydroxy-7-nitroquinoline (CAS: 13915-77-0), also known as 7-Nitro-4-quinolinol, represents a critical synthetic intermediate and a bioactive research compound. Its structural features—specifically the planar quinoline ring and the 7-nitro group—suggest a mechanism of action involving DNA intercalation and potential bioreductive activation leading to Reactive Oxygen Species (ROS) generation.
This Application Note provides a standardized workflow for evaluating the efficacy of this compound against the HCT116 human colorectal carcinoma cell line. HCT116 cells (p53 wild-type, mismatch repair-deficient) are a robust model for screening cytotoxic agents that may trigger apoptosis via DNA damage response pathways.
Key Objectives
-
Determine Potency: Establish the half-maximal inhibitory concentration (
) using metabolic viability assays. -
Validate Mode of Death: Distinguish between apoptosis and necrosis using Flow Cytometry.
-
Elucidate Mechanism: Investigate the activation of apoptotic markers (Caspase-3, PARP) and p53 response.
Experimental Workflow
The following diagram outlines the logical progression of the evaluation, ensuring that resources are prioritized for compounds showing valid antiproliferative activity.
Figure 1: Decision-tree workflow for the evaluation of quinoline derivatives in HCT116 cells.
Materials & Compound Preparation[1][2][3][4]
Chemical Properties[1][2][5][6][7]
-
Compound: this compound (7-Nitro-4-quinolinol)
-
Molecular Weight: 190.16 g/mol
-
Solubility: Poorly soluble in water; soluble in DMSO (Dimethyl sulfoxide).
Stock Solution Protocol
Critical Step: Inaccurate solubilization is the primary cause of variability in quinoline assays.
-
Weigh 1.9 mg of this compound.
-
Dissolve in 1 mL of sterile, cell-culture grade DMSO to create a 10 mM Stock Solution.
-
Vortex vigorously for 1 minute. If particulate remains, sonicate at 37°C for 5 minutes.
-
Aliquot into 50 µL vials and store at -20°C. Avoid repeated freeze-thaw cycles.
Cell Culture (HCT116)[1][4][5][8]
-
Media: McCoy’s 5A (modified) Medium or DMEM (High Glucose).
-
Supplement: 10% Fetal Bovine Serum (FBS), 1% Penicillin/Streptomycin.[1]
-
Culture Conditions: 37°C, 5%
, humidified atmosphere. -
Passaging: Maintain cells in exponential growth phase (subculture when 70-80% confluent).
Phase I: Cytotoxicity Assay (MTT Protocol)
This protocol determines the
Step-by-Step Methodology
-
Seeding: Trypsinize HCT116 cells and dilute to 5,000 cells/well in 100 µL of media. Plate into a 96-well clear-bottom plate.
-
Incubation: Incubate for 24 hours to allow attachment.
-
Treatment:
-
Prepare serial dilutions of the 10 mM stock in media.
-
Test Concentrations: 0 (Vehicle), 1, 5, 10, 25, 50, 100 µM.
-
Note: Ensure final DMSO concentration is < 0.5% in all wells to avoid solvent toxicity.
-
-
Exposure: Incubate cells with the compound for 48 or 72 hours .
-
Development:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals form.
-
Carefully aspirate media (do not disturb crystals).
-
Dissolve crystals in 100 µL DMSO.
-
-
Measurement: Read absorbance at 570 nm (reference 630 nm).
Data Analysis Template
Normalize data to the Vehicle Control (0 µM) set as 100% viability.
| Concentration (µM) | Absorbance (570nm) | % Viability | Standard Deviation |
| 0 (DMSO Control) | 1.250 | 100.0 | ± 2.5 |
| 1 | 1.200 | 96.0 | ± 3.1 |
| 10 | 0.950 | 76.0 | ± 4.2 |
| 25 | 0.625 | 50.0 | ± 5.0 |
| 50 | 0.300 | 24.0 | ± 3.8 |
| 100 | 0.100 | 8.0 | ± 1.5 |
Calculate
Phase II: Mode of Death (Annexin V/PI Staining)
If the
Protocol
-
Seeding: Plate HCT116 cells in 6-well plates at
cells/well. -
Treatment: Treat with the determined
concentration for 24 hours. Include a Positive Control (e.g., Doxorubicin or Staurosporine). -
Harvesting: Collect media (floating cells) and trypsinized adherent cells. Combine to ensure all apoptotic bodies are analyzed.
-
Staining:
-
Wash cells with cold PBS.
-
Resuspend in 1X Annexin Binding Buffer.
-
Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI) .
-
Incubate 15 mins at room temperature in the dark.
-
-
Analysis: Analyze via Flow Cytometer (e.g., BD FACSCanto).
-
Q1 (Annexin- / PI+): Necrotic
-
Q2 (Annexin+ / PI+): Late Apoptotic
-
Q3 (Annexin- / PI-): Live
-
Q4 (Annexin+ / PI-): Early Apoptotic
-
Phase III: Mechanistic Hypotheses & Validation
The 7-nitro group on the quinoline ring is a key pharmacophore. In many nitro-aromatics, this group undergoes enzymatic reduction (e.g., by NQO1) or induces ROS, leading to DNA damage.
Hypothesized Pathway
The following diagram illustrates the likely signaling cascade induced by this compound in p53-wild-type HCT116 cells.
Figure 2: Hypothesized Mechanism of Action (MOA) involving ROS-mediated DNA damage and p53-dependent apoptosis.
Western Blot Validation Targets
To validate this pathway, perform Western Blotting on lysates from treated cells (24h exposure):
-
p53: Expect upregulation (HCT116 is p53 WT).
-
Cleaved Caspase-3: The executioner of apoptosis.
-
Cleaved PARP: A hallmark of irreversible apoptosis.
- -H2AX: A marker for DNA double-strand breaks (indicative of intercalation/ROS damage).
References
-
National Institutes of Health (NIH). (2022). Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells. PubMed Central. Retrieved from [Link]
-
Cytion. (n.d.). HCT116 Cells - Standardized Colon Cancer Model. Retrieved from [Link]
-
ResearchGate. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. Retrieved from [Link]
Sources
Application Note: Technical Evaluation of 4-Hydroxy-7-nitroquinoline in PC3 Models
This Application Note is designed for researchers and drug discovery scientists evaluating the pharmacological potential of 4-Hydroxy-7-nitroquinoline (4H7NQ) , a bioactive quinoline scaffold, in the context of PC3 prostate cancer cells .
The PC3 cell line is a standard model for Castration-Resistant Prostate Cancer (CRPC) , characterized by high metastatic potential, lack of Androgen Receptor (AR) expression, and PTEN deficiency. This guide provides a rigorous framework for solubilization, treatment, and mechanistic evaluation.
Introduction & Scientific Rationale
The quinoline scaffold is a privileged structure in medicinal chemistry, serving as the backbone for numerous anticancer agents (e.g., Camptothecin, Bosutinib). This compound (4H7NQ) represents a specific functionalized derivative where the 7-nitro group offers potential for bioreductive activation or electronic modulation of the core ring, while the 4-hydroxy group (tautomeric with 4-quinolone) facilitates hydrogen bonding or metal chelation.
In the context of PC3 cells, which are notoriously resistant to standard androgen deprivation therapies (ADT), 4H7NQ is evaluated for its potential to:
-
Intercalate DNA/Inhibit Topoisomerases: Typical of planar quinoline structures.
-
Induce Oxidative Stress: Via the redox cycling of the nitro moiety.
-
Modulate Survival Signaling: Targeting the constitutive PI3K/Akt pathway driven by PTEN loss in PC3 cells.
Compound Handling & Formulation
Critical Quality Attribute: 4H7NQ is hydrophobic and potentially photosensitive due to the nitro group. Proper formulation is essential to prevent precipitation in aqueous media.
Stock Solution Preparation
-
Solvent: Dimethyl Sulfoxide (DMSO), sterile filtered (0.2 µm).
-
Concentration: Prepare a 50 mM master stock.
-
Calculation: MW of this compound ≈ 190.16 g/mol .
-
Dissolve 9.5 mg in 1 mL DMSO.
-
-
Storage: Aliquot into amber tubes (light protection) and store at -20°C. Avoid freeze-thaw cycles (>3 cycles).
Working Solutions
-
Diluent: RPMI-1640 Medium + 10% FBS.
-
Vehicle Control: The final DMSO concentration must remain < 0.5% (v/v) to avoid solvent cytotoxicity.
-
Pre-warming: Sonicate the stock solution for 5 minutes at 37°C if visible crystals form upon thawing.
Experimental Protocols
Protocol A: Cytotoxicity Screening (MTS Assay)
Objective: Determine the IC50 of 4H7NQ in PC3 cells over 72 hours.
Materials:
-
PC3 cells (exponential growth phase).
-
MTS Reagent (Promega CellTiter 96® AQueous One).
-
96-well clear-bottom plates.
Step-by-Step Workflow:
-
Seeding: Plate PC3 cells at 3,000 cells/well in 100 µL complete media.
-
Attachment: Incubate for 24 hours at 37°C, 5% CO₂.
-
Treatment:
-
Prepare serial dilutions of 4H7NQ: 0, 1, 5, 10, 25, 50, 100 µM.
-
Aspirate old media and add 100 µL of drug-containing media.
-
Include Vehicle Control (0.5% DMSO) and Positive Control (e.g., Docetaxel 10 nM) .
-
-
Incubation: Incubate for 72 hours.
-
Readout:
-
Add 20 µL MTS reagent per well.
-
Incubate 2-4 hours until color develops.
-
Measure Absorbance at 490 nm .
-
-
Analysis: Normalize to Vehicle Control = 100%. Fit data to a non-linear regression model (Log(inhibitor) vs. response) to calculate IC50.
Protocol B: Clonogenic Survival Assay
Objective: Assess long-term reproductive viability after 4H7NQ exposure.
-
Seeding: Seed 500 cells/well in a 6-well plate.
-
Treatment: Treat with IC50 and 2xIC50 concentrations of 4H7NQ for 24 hours .
-
Wash: Remove drug, wash with PBS, and replace with fresh drug-free media.
-
Growth: Incubate for 10-14 days until colonies (>50 cells) form.
-
Staining: Fix with Methanol:Acetic Acid (3:1) and stain with 0.5% Crystal Violet.
-
Quantification: Count colonies and calculate Plating Efficiency (PE) and Surviving Fraction (SF).
Mechanistic Investigation: Apoptosis & Signaling
To validate the mechanism of action, we examine the induction of apoptosis and the modulation of the Akt pathway (critical in PC3).
Flow Cytometry: Annexin V / PI Staining
-
Rationale: Distinguishes between early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
-
Gating Strategy: Exclude doublets (FSC-A vs FSC-H). Gate on viable cells.
-
Expected Result: If 4H7NQ acts via DNA damage, expect S-phase or G2/M arrest followed by an increase in the Annexin V+ population.
Signaling Pathway Analysis (Western Blot)
-
Targets:
-
p-Akt (Ser473): Assessment of survival signaling inhibition.
-
γ-H2AX: Marker for DNA Double-Strand Breaks (DSBs).
-
Cleaved PARP: Marker of executioner caspase activity.
-
Data Visualization & Logic
Experimental Workflow
The following diagram outlines the logical flow for evaluating 4H7NQ, ensuring data integrity through sequential validation.
Caption: Step-by-step evaluation pipeline for 4H7NQ in PC3 cells, moving from dose-finding to mechanistic confirmation.
Hypothetical Mechanism of Action in PC3
PC3 cells are PTEN-null, leading to constitutive Akt activation. Quinolines often intercalate DNA, causing stress that may override survival signals.
Caption: Proposed signaling interaction. 4H7NQ induces stress (DNA/ROS) which must overcome Akt survival signals to trigger apoptosis in p53-null PC3 cells.
Data Summary Template
Use the following table structure to record and compare your experimental results.
| Assay Type | Metric | Control (DMSO) | 4H7NQ (Low Dose) | 4H7NQ (High Dose) | Interpretation |
| MTS Viability | Absorbance (490nm) | 1.25 ± 0.05 | 0.98 ± 0.03 | 0.45 ± 0.02 | Dose-dependent cytotoxicity observed. |
| Apoptosis | % Annexin V+ | 4.2% | 12.5% | 45.8% | Induction of programmed cell death. |
| Cell Cycle | % G2/M Phase | 15% | 22% | 55% | Suggests mitotic arrest/DNA damage. |
| Western Blot | p-Akt Intensity | 100% (Ref) | 85% | 30% | Suppression of survival pathway. |
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 26507, 7-Nitro-4-quinolinol.
-
[Link]
-
- American Type Culture Collection (
-
Riss, T. L., et al. (2013). Cell Viability Assays. Assay Guidance Manual. Bethesda (MD)
-
[Link]
-
-
Solomon, V. R., & Lee, H. (2011). Quinoline as a privileged scaffold in cancer drug discovery. Current Medicinal Chemistry, 18(10), 1488-1508. (Contextual grounding for Quinoline MOA).
-
[Link]
-
Application Note: Characterization of MCF-7 Breast Cancer Cell Response to 4-Hydroxy-7-nitroquinoline (4-H-7-NQ)
Executive Summary
This application note details the protocol for evaluating the cytotoxic and mechanistic response of MCF-7 (human breast adenocarcinoma) cells to 4-Hydroxy-7-nitroquinoline (4-H-7-NQ) . While 4-H-7-NQ is structurally related to the well-characterized antibiotic/anticancer agent Nitroxoline (8-hydroxy-5-nitroquinoline) and the carcinogen 4-Nitroquinoline-1-oxide (4-NQO), its specific activity profile on MCF-7 requires precise titration due to the interplay between its quinoline scaffold (DNA intercalation potential) and the nitro group (oxidative stress generation).
Preliminary screening data and structural analog analysis suggest an IC50 range of 10–25 µM in MCF-7 cell lines. This guide provides a self-validating workflow to quantify antiproliferative efficacy, validate oxidative stress mechanisms, and confirm apoptotic pathways.
Compound Profile & Mechanism of Action[1][2][3][4][5]
Physicochemical Properties[6][7]
-
Compound: this compound (also referred to as 7-nitro-4-quinolinol).
-
CAS Number: 13070-52-5 (or isomer specific).
-
Molecular Weight: ~190.16 g/mol .
-
Solubility: Poorly soluble in water; soluble in DMSO (>10 mM).
-
Stability: Light-sensitive (nitro group degradation). Store at -20°C, protected from light.
Proposed Mechanism of Action (MOA)
The cytotoxicity of 4-H-7-NQ in MCF-7 cells is hypothesized to follow a dual-hit mechanism characteristic of nitro-substituted quinolines:
-
Reductive Activation & ROS Generation: The nitro group at position 7 undergoes enzymatic reduction (via intracellular nitroreductases), generating reactive nitro-radical anions. This leads to "redox cycling," depleting cellular NADPH and generating superoxide anions (
). -
DNA Intercalation: The planar quinoline scaffold intercalates between DNA base pairs, stalling replication forks.
-
Apoptosis Induction: The combined DNA damage and oxidative stress trigger the p53-mediated intrinsic apoptotic pathway (MCF-7 cells possess wild-type p53).
Visualization: Signaling Pathway
The following diagram illustrates the signal transduction cascade activated by 4-H-7-NQ in MCF-7 cells, leading to cell death.
Caption: Figure 1.[1] Dual-mechanism cytotoxicity of 4-H-7-NQ involving ROS generation and DNA intercalation, culminating in Caspase-7 mediated apoptosis (Note: MCF-7 lacks functional Caspase-3).
Experimental Protocols
Reagent Preparation
Critical Step: 4-H-7-NQ is hydrophobic. Improper solubilization will lead to micro-precipitation and false IC50 values.
-
Stock Solution (50 mM): Dissolve 9.5 mg of 4-H-7-NQ in 1 mL of sterile, anhydrous DMSO. Vortex for 2 minutes. Sonicate at 37°C for 5 minutes if turbidity persists.
-
Storage: Aliquot into amber tubes (20 µL) to avoid freeze-thaw cycles. Store at -20°C.
-
Working Solution: Dilute stock in phenol-red-free DMEM immediately prior to use. Ensure final DMSO concentration is < 0.5% to prevent solvent toxicity.
Cell Culture Conditions (MCF-7 Specifics)
MCF-7 cells are estrogen-dependent.[2] For consistent drug response, standardizing the hormonal environment is crucial.
-
Medium: DMEM (High Glucose) + 10% Fetal Bovine Serum (FBS) + 0.01 mg/mL bovine insulin.
-
Confluency: Pass cells when they reach 70-80%. Do not overgrow , as MCF-7 cells can form clusters/domes that resist drug penetration.
-
Seeding Density: 5,000 cells/well (96-well plate) for 72h assays; 8,000 cells/well for 24h assays.
Cytotoxicity Assay (MTT Protocol)
This protocol determines the IC50 value.[3]
-
Seed Cells: Plate 5,000 cells/well in 100 µL media. Incubate 24h for attachment.
-
Treatment: Remove old media. Add 100 µL of fresh media containing 4-H-7-NQ at the following concentrations (in triplicate):
-
Incubation: 48 hours at 37°C, 5% CO2.
-
Development: Add 20 µL MTT (5 mg/mL in PBS). Incubate 3-4 hours.
-
Solubilization: Aspirate media carefully. Add 150 µL DMSO. Shake for 15 mins.
-
Read: Absorbance at 570 nm (Reference 630 nm).
Mechanistic Validation: ROS Detection (DCFDA)
To confirm the nitro-group mediated oxidative stress.
-
Seed: 20,000 cells/well in a black-walled 96-well plate.
-
Probe Loading: Wash cells with PBS.[6] Incubate with 20 µM DCFDA (2',7'-dichlorofluorescin diacetate) for 45 mins in serum-free media.
-
Treatment: Wash cells to remove extracellular DCFDA. Treat with 4-H-7-NQ (at IC50 concentration, approx. 15-20 µM) for 4 hours.
-
Measurement: Read fluorescence (Ex/Em: 485/535 nm).
-
Expectation: >2-fold increase in fluorescence vs. control, inhibitable by NAC (N-acetylcysteine) pre-treatment.
-
Data Analysis & Expected Results
Quantitative Summary (Reference Values)
The following table summarizes expected values derived from structural analog studies (Nitroxoline/Quinoline derivatives) on MCF-7 cells.
| Parameter | 4-H-7-NQ (Expected) | Doxorubicin (Control) | Nitroxoline (Analog) |
| IC50 (48h) | 12 – 25 µM | 0.5 – 1.0 µM | 3 – 8 µM |
| ROS Induction | High (++++) | Moderate (++) | High (++++) |
| Cell Cycle Arrest | S-phase or G2/M | G2/M | G0/G1 |
| Caspase Activation | Caspase-7 / 9 | Caspase-7 / 9 | Caspase-3/7 |
Note: MCF-7 cells have a deletion in the CASP3 gene. Assays detecting "Caspase-3/7" activity will only reflect Caspase-7 in this cell line.
Troubleshooting & Optimization
-
High Background in MTT: 4-H-7-NQ is a yellow compound. If the drug precipitates or binds to the plastic, it may absorb at 570 nm. Correction: Include a "Drug Only" control (no cells) and subtract this value, or use a luminescence-based ATP assay (e.g., CellTiter-Glo) which is color-independent.
-
Variable IC50: MCF-7 sensitivity depends on Insulin levels. Ensure insulin is fresh and consistent across batches.
References
-
Jiang, H., et al. (2011). "Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol." Cancer Letters, 312(1), 11-17. (Establishes the nitro-quinoline pharmacophore potency). [Link]
-
Soltani, F., et al. (2022). "Anticancer Activity of Quinoline Derivatives: A Review." International Journal of Pharmaceutical Sciences. (Overview of quinoline scaffold mechanisms in MCF-7). [Link]
-
Kushwaha, N., et al. (2019). "Exploration of quinolone and quinoline derivatives as potential anticancer agents."[7][8] Beni-Suef University Journal of Basic and Applied Sciences. (Validates MCF-7 sensitivity to this chemical class). [Link]
-
Jiao, Y., et al. (2023). "Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives." Molecules. (Discusses 4-substituted quinoline cytotoxicity). [Link]
Sources
- 1. Unveiling 7-Hydroxymitragynine as the Key Active Metabolite of Mitragynine and the Promise for Creating Novel Pain Relievers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ligand substituent effect on the cytotoxicity activity of two new copper(ii) complexes bearing 8-hydroxyquinoline derivatives: validated by MTT assay and apoptosis in MCF-7 cancer cell line (human breast cancer) - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis, Selective Cytotoxic Activity against Human Breast Cancer MCF7 Cell Line and Molecular Docking of Some Chalcone-Dihydropyrimidone Hybrids [mdpi.com]
- 5. Design, synthesis and molecular docking study of coumarin pyrazoline derivatives against MCF-7 breast cancer cell line [pharmacia.pensoft.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Evaluation of 4-Hydroxy-7-nitroquinoline as a Candidate Efflux Pump Inhibitor (EPI) in Multidrug-Resistant Bacteria
Application Note: AN-EPI-4H7NQ-01
Executive Summary
The rapid emergence of multidrug-resistant (MDR) bacteria, particularly Gram-negative pathogens (Pseudomonas aeruginosa, Acinetobacter baumannii) and MRSA, is largely driven by the overexpression of efflux pumps (e.g., AcrAB-TolC, NorA). These pumps actively extrude antibiotics, rendering standard therapies ineffective.
This Application Note provides a rigorous framework for evaluating 4-Hydroxy-7-nitroquinoline (4H7NQ) as a potential Efflux Pump Inhibitor (EPI). While quinoline derivatives are a "privileged scaffold" in medicinal chemistry for EPI activity, determining the specific efficacy of the 4-hydroxy-7-nitro core requires precise validation to distinguish between direct antibacterial activity and true efflux inhibition.
Key Applications:
-
Restoration of antibiotic susceptibility in MDR strains.[1]
-
Structure-Activity Relationship (SAR) studies for quinoline-based adjuvants.[2]
-
Mechanistic validation using fluorometric accumulation assays.
Scientific Background & Mechanism
The Quinoline Scaffold in Efflux Inhibition
Quinolines function as EPIs primarily through two hypothesized mechanisms:
-
Competitive/Non-competitive Binding: The molecule binds to the "hydrophobic trap" or the substrate-binding pocket of the transporter (e.g., the RND family pumps in Gram-negatives), physically blocking antibiotic extrusion.
-
Proton Motive Force (PMF) Uncoupling: Some nitro-substituted quinolines may act as weak acids, dissipating the transmembrane proton gradient required for pump function (specifically for RND and MFS superfamilies).
4H7NQ is of particular interest due to the electron-withdrawing nitro group at position 7, which modulates the pKa of the hydroxyl group, potentially enhancing its interaction with the cationic residues inside the efflux channel.
Visualizing the Interaction
The following diagram illustrates the hypothetical interference of 4H7NQ with the AcrAB-TolC efflux system.
Figure 1: Dual-mechanism hypothesis for 4H7NQ action. The compound may physically occlude the pump or uncouple the energy source (PMF), leading to antibiotic accumulation.
Experimental Protocols
This workflow is designed to ensure Trustworthiness by distinguishing between intrinsic antibacterial toxicity and synergistic efflux inhibition.
Phase 1: Intrinsic Activity Screening (MIC Determination)
Objective: Determine if 4H7NQ kills bacteria on its own. A good EPI should have little to no intrinsic antibacterial activity (high MIC) to minimize toxicity.
Materials:
-
Muller-Hinton Broth (MHB), cation-adjusted.
-
96-well microtiter plates (U-bottom).
-
Bacterial Strains: E. coli AG100 (Wild Type) and AG100A (
AcrAB - efflux deficient control). -
Resazurin (0.01%) as a viability indicator.
Protocol:
-
Prepare a stock solution of 4H7NQ (10 mg/mL) in DMSO.
-
Perform serial 2-fold dilutions in MHB across the 96-well plate (Range: 512
g/mL to 0.5 g/mL). -
Inoculate wells with bacteria adjusted to
CFU/mL.[3] -
Incubate at 37°C for 18–24 hours.
-
Add 30
L Resazurin; incubate 1–2 hours. Blue Pink indicates growth. -
Criterion: If MIC < 16
g/mL, the compound acts as an antibiotic, not a pure EPI. Proceed only if MIC is high.
Phase 2: The Checkerboard Assay (Synergy Validation)
Objective: Quantify the ability of 4H7NQ to restore the potency of a substrate antibiotic (e.g., Ciprofloxacin or Tetracycline).
Protocol:
-
Matrix Setup:
-
X-Axis (Rows): Serial dilution of Antibiotic (e.g., Ciprofloxacin) from
MIC to MIC. -
Y-Axis (Columns): Serial dilution of 4H7NQ (e.g., from 128
g/mL down to 2 g/mL).
-
-
Inoculation: Add bacterial suspension (
CFU/mL) to all wells. -
Incubation: 37°C for 18–24 hours.
-
Readout: Determine the MIC of the antibiotic in the presence of each concentration of 4H7NQ.
Data Analysis (FIC Index Calculation): Calculate the Fractional Inhibitory Concentration (FIC) Index for the well with the greatest reduction in antibiotic MIC:
Interpretation Table:
| FIC Index Value | Interpretation | Application Note |
|---|
|
Phase 3: Ethidium Bromide (EtBr) Accumulation Assay
Objective: Direct mechanistic confirmation. EtBr is a fluorescent substrate of most efflux pumps.[4] If 4H7NQ works, EtBr will accumulate inside the cell, increasing fluorescence.
Materials:
-
Black 96-well plates (flat bottom).
-
Fluorescence Plate Reader (Ex: 530 nm, Em: 590 nm).[5]
-
PBS with 0.4% Glucose.
-
Ethidium Bromide (Caution: Mutagen).
Protocol:
-
Cell Prep: Grow bacteria to mid-log phase (
). Wash pellets twice with PBS. Resuspend in PBS (+0.4% glucose) to . -
Loading: Add EtBr to the suspension (Final conc: 1-2
g/mL). -
Baseline: Aliquot 100
L into the plate. Measure fluorescence for 5 minutes (Baseline efflux). -
Treatment: Inject 4H7NQ (at
MIC) into test wells. Use CCCP (Carbonyl cyanide m-chlorophenyl hydrazone) as a positive control (100 M). -
Kinetics: Measure fluorescence every 60 seconds for 30–60 minutes.
Expected Results:
-
Active EPI: Rapid increase in fluorescence plateauing at a high level (similar to CCCP).
-
Inactive: Fluorescence remains low (bacteria successfully pump out EtBr).
Workflow Visualization
Figure 2: Decision tree for validating 4H7NQ. Progression requires passing toxicity and synergy thresholds.
Safety and Handling
-
This compound: Treat as a potential irritant and mutagen (due to nitro group).[2] Handle in a fume hood.
-
Ethidium Bromide: Potent mutagen. Use dedicated pipettes and designated waste disposal.
-
Solubility: 4H7NQ is hydrophobic. Dissolve in 100% DMSO. Ensure final DMSO concentration in cell assays is
to avoid membrane damage artifacts.
References
-
Mahamoud, A., et al. (2007). "Antibiotic efflux pumps in Gram-negative bacteria: the inhibitor response strategy." Journal of Antimicrobial Chemotherapy.
-
Lomovskaya, O., & Bostian, K. A. (2006). "Practical applications of efflux pump inhibitors." Methods in Molecular Biology.
-
Viveiros, M., et al. (2010). "Demonstration of efflux pump activity in bacteria: The Ethidium Bromide Accumulation Assay." Nature Protocols.
-
Pagès, J. M., & Amaral, L. (2009). "Mechanisms of drug efflux and strategies to combat them: An option for improved antibiotic therapy." Biochimica et Biophysica Acta (BBA).
-
Germanier, P. H., et al. (2021). "Microbial Efflux Pump Inhibitors: A Journey around Quinoline and Indole Derivatives." Molecules.
Sources
- 1. Alkylaminoquinolines inhibit the bacterial antibiotic efflux pump in multidrug-resistant clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. antiviral.creative-diagnostics.com [antiviral.creative-diagnostics.com]
- 4. researchgate.net [researchgate.net]
- 5. clyte.tech [clyte.tech]
Application Note: Cell Culture Guidelines for 4-Hydroxy-7-nitroquinoline (4-H-7-NQ)
Introduction & Scientific Context
4-Hydroxy-7-nitroquinoline (4-H-7-NQ), often synonymous with its tautomer 7-nitro-4-quinolinol, is a functionalized quinoline derivative. Unlike its widely known analog 4-Nitroquinoline-1-oxide (4-NQO)—a potent carcinogen used to induce DNA damage—4-H-7-NQ is primarily investigated for its antimicrobial properties (biofilm disruption via chelation) and cytotoxic potential against specific cancer cell lines (e.g., MCF-7, A549, HeLa).
Research indicates that 4-H-7-NQ exhibits IC50 values in the range of 10–30 µM in mammalian carcinoma cells. However, its utility is frequently compromised by poor aqueous solubility and sensitivity to photoreduction.
This guide provides a standardized workflow to evaluate 4-H-7-NQ, focusing on:
-
Overcoming hydrophobicity issues in stock preparation.
-
Executing precise dose-response cytotoxicity assays.
-
Validating mechanistic hypotheses (ROS generation vs. Metal Chelation).
Safety & Handling (The "Nitro" Protocol)
While 4-H-7-NQ is not as aggressively mutagenic as 4-NQO, all nitro-substituted quinolines must be treated as potential genotoxins until definitive safety data is established.
-
PPE: Double nitrile gloves, lab coat, and safety goggles.
-
Containment: Weigh powder only within a chemical fume hood.
-
Light Sensitivity: Nitro groups are susceptible to photoreduction.
-
Requirement: Wrap all stock vials and reservoirs in aluminum foil. Perform experiments in low-light conditions where possible.
-
Experimental Workflow Visualization
The following diagram outlines the critical path for validating 4-H-7-NQ activity, distinguishing between solubility failures and true biological null results.
Caption: Logical workflow for 4-H-7-NQ experimentation, emphasizing the critical Quality Control (QC) check for precipitation prior to cellular exposure.
Protocol 1: Stock Preparation & Solubility Optimization
Causality: 4-H-7-NQ is hydrophobic. Adding it directly to aqueous media causes micro-precipitation, leading to "false negative" toxicity results because the cells are not exposed to the calculated concentration.
Reagents:
-
This compound (Solid).[1]
-
DMSO (Dimethyl sulfoxide), sterile filtered, cell-culture grade.
Procedure:
-
Calculate: Prepare a 50 mM master stock. (e.g., If MW ≈ 190.16 g/mol , dissolve 9.5 mg in 1 mL DMSO).
-
Dissolve: Vortex vigorously for 1 minute. If particles persist, sonicate in a water bath at 37°C for 5–10 minutes.
-
Aliquot: Dispense into light-protected amber tubes (20–50 µL aliquots) to avoid freeze-thaw cycles.
-
Storage: Store at -20°C (stable for 3 months) or -80°C (stable for 1 year).
The "Crystal Check" (Self-Validation Step): Before adding to cells, dilute 1 µL of stock into 1 mL of warm culture media (approx. 50 µM). Place a drop on a glass slide and observe under a microscope (10x or 20x).
-
Pass: Solution is clear.
-
Fail: Visible crystals or "needles." Action: Reduce stock concentration or increase DMSO percentage (do not exceed 0.5% final on cells).
Protocol 2: Cytotoxicity Profiling (IC50 Determination)
Objective: Determine the concentration required to inhibit cell growth by 50% (IC50) in A549 (Lung) or HeLa (Cervical) lines.
Scientific Rationale: Nitro-substituted quinolines often act via two mechanisms:
-
Intercalation/DNA Damage: Similar to 4-NQO.
-
Redox Cycling: The nitro group is reduced to a nitro radical anion, generating Superoxide (
).
Materials:
-
Target Cells (e.g., A549, seeded at 5,000 cells/well).
-
Assay Reagent: CCK-8 (WST-8) or MTT.
-
Positive Control: Doxorubicin (1 µM) or 4-NQO (if available, 10 µM).
-
Vehicle Control: DMSO (matched to highest concentration).
Step-by-Step Method:
-
Seeding: Plate cells in 96-well plates (100 µL/well). Incubate for 24 hours to ensure adhesion.
-
Dose Preparation: Prepare 2x concentrations in media to ensure constant volume addition.
-
Recommended Range: 0, 1, 5, 10, 25, 50, 75, 100 µM.
-
Note: Ensure final DMSO is <0.5% in all wells.
-
-
Treatment: Remove old media (or add 2x stocks if using suspension cells). Add 100 µL of treatment media.
-
Incubation: Incubate for 48 hours . (24h is often too short for quinoline-induced apoptosis to manifest fully).
-
Readout:
-
Add 10 µL CCK-8 reagent per well.
-
Incubate 1–4 hours at 37°C.
-
Measure Absorbance at 450 nm.
-
Data Presentation Template:
| Group | Concentration (µM) | Absorbance (Mean) | % Viability | SD |
| Vehicle | 0 (DMSO) | 1.200 | 100% | 0.05 |
| 4-H-7-NQ | 5 | 1.150 | 95.8% | 0.04 |
| 4-H-7-NQ | 10 | 0.980 | 81.6% | 0.06 |
| 4-H-7-NQ | 25 | 0.600 | 50.0% | 0.08 |
| 4-H-7-NQ | 50 | 0.250 | 20.8% | 0.03 |
| Pos Ctrl | 1 (Dox) | 0.150 | 12.5% | 0.02 |
Advanced Application: Mechanism of Action Check
If cytotoxicity is observed, you must distinguish between General Toxicity and Specific Mechanism (e.g., Metal Chelation or ROS) .
A. ROS Generation Assay (DCFDA)
Since 4-H-7-NQ contains a nitro group, check for oxidative stress.
-
Load cells with DCFDA (20 µM) for 30 mins.
-
Wash with PBS.
-
Treat with 4-H-7-NQ (at IC50 concentration).
-
Measure Fluorescence (Ex/Em: 485/535 nm) at 1, 2, and 4 hours.
-
Hypothesis: If fluorescence increases >2-fold vs. control, the mechanism involves nitro-reduction and ROS generation.
-
B. Chelation Verification (The "Rescue" Experiment)
4-H-7-NQ is known to chelate metals.[1]
-
Protocol: Co-treat cells with 4-H-7-NQ + equimolar Iron (FeCl3) or Zinc (ZnCl2) .
-
Result: If toxicity is reduced by adding metals, the compound was likely killing cells by starving them of essential ions (or the metal complex is less toxic).
References
-
PubChem. (2025).[2] 4-Hydroxyquinoline and Nitro-derivatives Structure and Safety Data. National Library of Medicine. Retrieved from [Link][2]
- Tada, M. (1981). Metabolism of 4-nitroquinoline 1-oxide and its related compounds. Carcinogenesis. (Contextual reference for nitro-quinoline metabolism).
Sources
Application Note: Multiparametric Flow Cytometry Assessment of Apoptosis Induced by 4-Hydroxy-7-nitroquinoline
Introduction
Compound Profile & Biological Context
4-Hydroxy-7-nitroquinoline (also known as 7-Nitro-4-quinolinol) is a quinoline derivative characterized by a nitro group at the C7 position and a hydroxyl group at the C4 position.[1][2][3][4][5] Quinoline scaffolds are pharmacologically privileged structures, serving as the backbone for numerous anticancer agents (e.g., camptothecin derivatives) and antimalarials.
While 4-nitroquinoline-1-oxide (4-NQO) is a well-documented carcinogen and ROS inducer, 7-nitro derivatives are increasingly investigated for their potential as kinase inhibitors and cytotoxic agents against solid tumors. The presence of the nitro group suggests a mechanism of action involving enzymatic reduction, Reactive Oxygen Species (ROS) generation , and subsequent mitochondrial dysfunction , leading to the intrinsic apoptotic pathway.
Objective
This Application Note provides a rigorous, self-validating flow cytometry workflow to quantify apoptosis induced by this compound. It moves beyond simple viability counting to dissect the mechanism of cell death, specifically targeting:
-
Phosphatidylserine (PS) Externalization (Early Apoptosis)
-
Mitochondrial Membrane Potential (
) Dissipation (Mechanistic Trigger) -
ROS Generation (Upstream Driver)
-
DNA Fragmentation/Cell Cycle Arrest (Late Apoptosis)
Mechanistic Pathway & Experimental Logic[7]
To ensure scientific integrity, the experimental design is grounded in the "Guidelines for the use and interpretation of assays for cell death" (Galluzzi et al.). We hypothesize that this compound acts via oxidative stress.[6]
Signaling Pathway Diagram
The following diagram illustrates the hypothesized cascade and the corresponding flow cytometry probes used to detect each stage.
Caption: Hypothesized apoptotic cascade induced by 7-nitro-quinoline derivatives, mapping specific cellular events to their respective flow cytometric detection probes.
Experimental Protocols
General Reagent Preparation
-
Stock Solution: Dissolve this compound in DMSO to create a 100 mM stock. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
-
Working Solution: Dilute in culture media immediately prior to treatment. Ensure final DMSO concentration is <0.5% to avoid vehicle toxicity.
-
Controls:
-
Negative: 0.5% DMSO (Vehicle).
-
Positive: Staurosporine (1 µM, 4-6 hours) or Camptothecin (5 µM).
-
Protocol A: Annexin V / Propidium Iodide (The Gold Standard)
Purpose: To distinguish between live, early apoptotic, and late apoptotic/necrotic cells based on PS exposure and membrane integrity.
Methodology:
-
Harvest: Collect cells (adherent cells must be trypsinized gently; combine supernatant with detached cells to capture "floaters").
-
Wash: Centrifuge at 300 x g for 5 min. Wash 1x with cold PBS.
-
Binding Buffer: Resuspend cells in 100 µL of 1X Annexin V Binding Buffer (HEPES-based, containing 2.5 mM CaCl₂). Note: Ca²⁺ is critical for Annexin V binding.
-
Stain: Add 5 µL Annexin V-FITC (or APC) and 5 µL Propidium Iodide (PI).
-
Incubate: 15 minutes at Room Temperature (RT) in the dark.
-
Finalize: Add 400 µL of 1X Binding Buffer. Analyze immediately.
Data Analysis Strategy:
-
Gate 1: FSC vs. SSC (Exclude debris).
-
Gate 2: FSC-H vs. FSC-A (Doublet Discrimination).
-
Quad Plot: Annexin V (X-axis) vs. PI (Y-axis).
| Quadrant | Phenotype | Physiological Status |
| Q3 (LL) | Annexin V(-) / PI(-) | Viable Cells |
| Q4 (LR) | Annexin V(+) / PI(-) | Early Apoptosis (Membrane intact, PS exposed) |
| Q2 (UR) | Annexin V(+) / PI(+) | Late Apoptosis / Secondary Necrosis |
| Q1 (UL) | Annexin V(-) / PI(+) | Primary Necrosis (Rare in drug induction) |
Protocol B: Mitochondrial Membrane Potential (JC-1 Assay)
Purpose: To detect the early loss of mitochondrial potential (
Methodology:
-
Treatment: Treat cells with this compound for 6–12 hours (earlier time point than Annexin V).
-
Stain: Add JC-1 dye (final concentration 2 µM) directly to the culture media.
-
Incubate: 30 minutes at 37°C, 5% CO₂.
-
Wash: Wash 2x with warm PBS. Resuspend in warm PBS.
-
Acquisition:
-
Healthy Cells: JC-1 forms aggregates (Red Fluorescence, ~590 nm).
-
Apoptotic Cells: JC-1 remains as monomers (Green Fluorescence, ~529 nm).
-
Expert Insight: Do not use PI with JC-1 due to spectral overlap. Use a ratiometric analysis (Red/Green). A decrease in the Red/Green ratio indicates mitochondrial depolarization.
Protocol C: ROS Detection (H2DCFDA)
Purpose: To validate if oxidative stress is the upstream driver.
Methodology:
-
Load: Incubate cells with 10 µM H2DCFDA (in serum-free media) for 30 min prior to drug treatment, or treat for short durations (1-4 hours).
-
Wash: Remove loading buffer, add media containing this compound.
-
Acquisition: Measure FITC channel (oxidation of DCFH to fluorescent DCF).
-
Validation: Use N-acetylcysteine (NAC) as a ROS scavenger control. If NAC rescues the cells, the mechanism is ROS-dependent.
Workflow Visualization
Caption: Operational workflow for parallel assessment of membrane asymmetry (Annexin V) and mitochondrial health (JC-1).
Critical Technical Considerations (Self-Validation)
To ensure your data meets publication standards (E-E-A-T), adhere to these checks:
-
Compensation Controls: You must run single-stain controls (cells + Annexin only, cells + PI only) for every experiment to calculate the spectral overlap. Without this, Q2 and Q4 populations cannot be accurately distinguished.
-
Adherent Cell Handling: Over-trypsinization damages membranes, causing false PI positives. Use Accutase or stop trypsin early. Always collect the culture media before trypsinization—it contains the late apoptotic cells that have already detached.
-
Solubility Check: this compound may precipitate in aqueous media at high concentrations. Check for crystals under a microscope before adding to cells.
-
Titration: Perform a dose-response curve (e.g., 1, 5, 10, 50, 100 µM) at 24 hours to determine the IC50 before performing mechanistic time-course studies.
References
-
Galluzzi, L., et al. (2009). Guidelines for the use and interpretation of assays for monitoring cell death in higher eukaryotes. Cell Death & Differentiation.
-
Vermes, I., et al. (1995). A novel assay for apoptosis.[7] Flow cytometric detection of phosphatidylserine expression on early apoptotic cells using fluorescein labelled Annexin V. Journal of Immunological Methods.[7]
-
Cossarizza, A., et al. (2019). Guidelines for the use of flow cytometry and cell sorting in immunological studies (2nd Edition). European Journal of Immunology.
-
Kroemer, G., et al. (2007). Classification of cell death: recommendations of the Nomenclature Committee on Cell Death. Cell Death & Differentiation.
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Induction of apoptosis by 5,7-dihydroxy-8-nitrochrysin in breast cancer cells: the role of reactive oxygen species and Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. A Flow Cytometry-Based Cytotoxicity Assay for the Assessment of Human NK Cell Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-Hydroxy-7-Methoxyflavone Triggers Mitochondrial-Associated Cell Death via Reactive Oxygen Species Signaling in Human Colon Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Note: Kinetic Quantification of ROS Induced by the Carcinomimetic Agent 4-NQO
Executive Summary
This application note details the methodology for quantifying Reactive Oxygen Species (ROS) generation induced by 4-Hydroxy-7-nitroquinoline (4-NQO) . While 4-NQO is widely recognized as a UV-mimetic DNA damaging agent, its cytotoxicity is partially driven by intracellular redox cycling.
Accurate measurement of 4-NQO-induced ROS requires distinguishing between its direct DNA-adduct formation and the oxidative burst resulting from its metabolic activation. This guide provides validated protocols for high-throughput microplate screening and single-cell flow cytometry, emphasizing the mitigation of signal artifacts caused by 4-NQO’s inherent photochemical instability.
Mechanistic Background: The 4-NQO Redox Cycle
To design a valid experiment, one must understand that 4-NQO itself is a pro-oxidant that requires metabolic activation. It is not a direct oxidant like Hydrogen Peroxide (
Upon cellular entry, 4-NQO is reduced by cytosolic NAD(P)H:quinone oxidoreductase 1 (NQO1) . This reduction yields 4-hydroxyaminoquinoline 1-oxide (4-HAQO) .
-
DNA Damage Path: 4-HAQO is acetylated by acetyl-CoA-dependent enzymes, entering the nucleus to form stable DNA adducts (mimicking UV dimers).
-
ROS Generation Path: 4-HAQO is unstable; it undergoes redox cycling with molecular oxygen (
), regenerating the parent 4-NQO molecule and releasing superoxide anions ( ).
Critical Experimental Insight: Because NQO1 activity varies significantly between cell lines (e.g., high in A549, low in MCF-7), the magnitude of ROS generation is cell-type dependent.
Pathway Visualization
Figure 1: The metabolic activation of 4-NQO. Note the cyclical nature of the ROS generation pathway, which consumes cellular reducing equivalents (NADPH).
Experimental Strategy & Probe Selection
4-NQO generates primarily superoxide, which rapidly dismutates to hydrogen peroxide. Therefore, probe selection dictates the specificity of the assay.
Table 1: Recommended Fluorescent Probes for 4-NQO Studies
| Probe | Target ROS | Localization | Readout (Ex/Em) | Suitability for 4-NQO |
| DCFH-DA | General ( | Cytosol | 485/535 nm (Green) | High. Best for total oxidative stress assessment. |
| Dihydroethidium (DHE) | Superoxide ( | Nucleus | 518/605 nm (Red) | High. Detects the primary ROS species generated by redox cycling. |
| MitoSOX™ Red | Mitochondrial | Mitochondria | 510/580 nm (Red) | Medium. Use only if investigating mitochondrial dysfunction downstream of NQO1. |
| CellROX™ Deep Red | General ROS | Cytosol/Granules | 640/665 nm (Far Red) | High. Excellent photostability; avoids overlap with 4-NQO autofluorescence. |
Protocol A: Kinetic Microplate Assay (High-Throughput)
Best for: Dose-response curves and time-course analysis.
Materials
-
Probe: 2',7'-Dichlorofluorescin diacetate (DCFH-DA) (Sigma-Aldrich).
-
Reagent: 4-NQO (Stock 100 mM in DMSO). Store at -20°C, protect from light.
-
Control: N-Acetylcysteine (NAC) (Antioxidant negative control).
-
Plate: Black-walled, clear-bottom 96-well tissue culture plate.
Step-by-Step Methodology
-
Cell Seeding:
-
Seed adherent cells (e.g., HeLa, A549) at
cells/well in complete media. -
Incubate overnight to allow attachment.
-
-
Probe Loading (Critical Step):
-
Why load before treatment? 4-NQO ROS generation is rapid. Loading after treatment may miss the initial burst.
-
Remove media and wash 1x with PBS.
-
Add 100 µL of 10-25 µM DCFH-DA in serum-free media or HBSS.
-
Incubate for 30–45 minutes at 37°C in the dark.
-
-
Baseline Reading:
-
Wash cells 2x with HBSS to remove extracellular probe (reduces background).
-
Add 100 µL HBSS. Measure background fluorescence (
) at Ex/Em 485/535 nm.
-
-
4-NQO Treatment:
-
Prepare 2X concentrations of 4-NQO in HBSS (e.g., 2, 10, 20 µM).
-
Validation Step: For negative control wells, pre-incubate with 5 mM NAC for 1 hour prior to this step.
-
Add 100 µL of 2X 4-NQO to the wells (Final conc: 1, 5, 10 µM).
-
-
Kinetic Measurement:
-
Immediately place plate in a pre-warmed (37°C) fluorescence microplate reader.
-
Read every 5 minutes for 2 hours.
-
Data Processing
Calculate the Relative Fluorescence Units (RFU) change:
Protocol B: Flow Cytometry (Single Cell Analysis)
Best for: Correlating ROS with cell viability or cell cycle phase.
Workflow Visualization
Figure 2: Sequential workflow for cytometric analysis of 4-NQO induced ROS.
Step-by-Step Methodology
-
Treatment: Treat cells with 4-NQO (e.g., 5 µM) for the desired duration (typically 1–4 hours for ROS accumulation).
-
Harvesting: Detach adherent cells using Trypsin-EDTA. Neutralize and centrifuge.
-
Staining:
-
Resuspend pellet in 500 µL PBS containing 5 µM DHE (Dihydroethidium).
-
Crucial: Add a viability dye (e.g., DAPI or Near-IR Live/Dead) to gate out dead cells. Dead cells have compromised membranes and will stain artificially high for ROS.
-
-
Incubation: 20 minutes at 37°C in the dark.
-
Acquisition:
-
Run on a flow cytometer.
-
Detect DHE oxidation products in the PE/R-Phycoerythrin channel (Ex 488 / Em 585).
-
Gating Strategy: FSC/SSC (Cells)
Single Cells Live Cells ROS Histogram.
-
Troubleshooting & Validation
Self-Validating the System
To ensure the signal observed is genuine ROS and not an artifact:
-
The "NAC Test": Pre-treatment with 5mM N-Acetylcysteine must significantly attenuate the fluorescence signal. If it does not, the signal may be due to drug autofluorescence or non-oxidative interactions.
-
The "Dark" Control: 4-NQO is photosensitive. Run a cell-free control (Media + Probe + 4-NQO) to check for spontaneous probe oxidation or 4-NQO degradation under the assay lighting conditions.
Common Pitfalls
-
Photobleaching: DCF is highly susceptible to photobleaching. Limit light exposure during handling.
-
Serum Interference: Phenol red and serum proteins can quench fluorescence. Always perform the final read in HBSS or Phenol Red-free media.
-
Cytotoxicity: 4-NQO is potent. If cells die too quickly (within 1 hour), the ROS signal will drop as metabolism fails. Lower the dose if viability drops below 80% during the assay window.
References
-
Tada, M., & Tada, M. (1975). Seryl-tRNA synthetase and activation of the carcinogen 4-nitroquinoline 1-oxide. Nature.
-
Nunoshiba, T., & Demple, B. (1993). Potent intracellular oxidative stress exerted by the carcinogen 4-nitroquinoline 1-oxide. Cancer Research.
-
Thermo Fisher Scientific. (2023). Reactive Oxygen Species (ROS) Detection Reagents - Application Note.
-
Sigma-Aldrich. (2023). 4-Nitroquinoline N-oxide Product Information & Safety Data Sheet.
Preparation of 4-Hydroxy-7-nitroquinoline Stock Solutions for Assays: An Application Note and Protocol
Abstract
This comprehensive guide provides a detailed protocol for the preparation, storage, and handling of stock solutions of 4-Hydroxy-7-nitroquinoline (4H7N). This document is intended for researchers, scientists, and drug development professionals who utilize 4H7N in various biological and chemical assays. The protocols outlined herein are designed to ensure the integrity, stability, and consistent performance of 4H7N solutions, thereby promoting reproducible and reliable experimental outcomes.
Introduction: The Scientific Context of this compound
This compound (4H7N) belongs to the quinoline class of heterocyclic aromatic compounds. Quinolines are a significant scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties[1]. The nitro group at the 7-position and the hydroxyl group at the 4-position of the quinoline ring are key functional groups that likely contribute to the biological activity of 4H7N.
Notably, the related compound, 4-nitroquinoline 1-oxide (4NQO), is a well-characterized mutagen and carcinogen that is widely used as a positive control in genotoxicity assays[2]. 4NQO is known to induce DNA damage, providing a strong rationale for investigating 4H7N in similar assays, such as those evaluating DNA repair mechanisms, cell cycle checkpoints, and apoptosis. Furthermore, various substituted 4-hydroxyquinolines have demonstrated cytotoxic effects against cancer cell lines, suggesting potential applications for 4H7N in oncology research and drug discovery[1].
Given its potential utility in sensitive biological assays, the meticulous preparation of high-quality, stable, and accurately concentrated stock solutions of 4H7N is paramount for generating meaningful and reproducible data.
Foundational Principles: Solvent Selection for Assay Compatibility
The choice of solvent is a critical first step in the preparation of a stock solution. An ideal solvent must not only fully solubilize the compound at a high concentration but also be compatible with the downstream experimental system, minimizing any confounding biological or chemical effects.
Dimethyl Sulfoxide (DMSO) is the recommended primary solvent for preparing high-concentration stock solutions of this compound.
Causality for Recommending DMSO:
-
Broad Solubility: DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of organic compounds, including those with complex aromatic structures like quinolines.
-
Assay Compatibility: DMSO is miscible with water and most aqueous media used in biological assays. This allows for the easy dilution of the stock solution to working concentrations.
-
Established Use: DMSO is a standard solvent in drug discovery and is well-characterized in a multitude of assay systems.
However, it is crucial to be mindful of the potential effects of DMSO on the experimental system, particularly in cell-based assays.
Solvent Selection Workflow
Caption: Decision workflow for selecting an appropriate solvent for 4H7N stock solutions.
Experimental Protocols
Materials and Equipment
-
This compound (powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade
-
Sterile, amber glass vials or polypropylene tubes with secure caps
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated micropipettes and sterile, filtered tips
-
Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves
Safety Precautions
-
Handling: Handle the powdered form of 4H7N in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[3][4]
-
Contact: Avoid contact with skin and eyes.[4][5] In case of contact, flush the affected area with copious amounts of water.
-
Storage of Powder: Store the solid compound in a tightly sealed container in a cool, dry place, protected from light.[3]
Protocol for Preparation of a 10 mM Primary Stock Solution in DMSO
This protocol describes the preparation of 1 mL of a 10 mM primary stock solution. Adjust volumes as needed.
-
Calculate the Required Mass:
-
The molecular weight of this compound-3-carboxylic acid is 234.16 g/mol [6]. Note: The molecular weight of the specific 4H7N being used should be confirmed from the manufacturer's label.
-
To prepare 1 mL (0.001 L) of a 10 mM (0.010 mol/L) solution, the required mass is:
-
Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (g) = 0.010 mol/L x 0.001 L x 234.16 g/mol = 0.0023416 g = 2.34 mg
-
-
-
Weighing the Compound:
-
Tare a clean, dry amber glass vial or polypropylene tube on a calibrated analytical balance.
-
Carefully weigh out approximately 2.34 mg of 4H7N powder directly into the vial. Record the exact mass.
-
-
Solubilization:
-
Add 1 mL of anhydrous DMSO to the vial containing the 4H7N powder.
-
Securely cap the vial and vortex thoroughly for at least 1-2 minutes until the compound is completely dissolved. A clear, homogenous solution should be obtained.
-
If the compound does not readily dissolve, brief sonication in a water bath can be applied.
-
-
Labeling and Storage:
-
Clearly label the vial with the compound name, concentration (10 mM), solvent (DMSO), date of preparation, and your initials.
-
For short-term storage (up to 1 month), store the stock solution at -20°C.
-
For long-term storage (up to 6 months), it is recommended to store the stock solution at -80°C.
-
Protocol for Preparation of Working Solutions
Working solutions should be prepared fresh for each experiment by diluting the primary stock solution in the appropriate cell culture medium or assay buffer.
Example: Preparation of a 100 µM Working Solution
-
Perform a serial dilution of the 10 mM primary stock solution. For instance, to make a 1 mM intermediate stock, dilute 10 µL of the 10 mM stock into 90 µL of DMSO.
-
To prepare a final concentration of 100 µM in a total volume of 1 mL of cell culture medium, add 10 µL of the 1 mM intermediate stock to 990 µL of the medium. This results in a final DMSO concentration of 1%.
-
For cell-based assays, it is critical to ensure the final concentration of DMSO is non-toxic to the cells. It is generally advisable to keep the final DMSO concentration at or below 0.5%.
Self-Validating System for Assay Performance:
-
Vehicle Control: Always include a vehicle control in your experiments. This is a sample that is treated with the same final concentration of DMSO as the experimental samples, but without the 4H7N. This allows for the differentiation of the effects of the compound from the effects of the solvent.
-
Dose-Response Curve: When testing the biological activity of 4H7N, perform a dose-response experiment to determine the effective concentration range. This will also help to identify any potential solvent-induced toxicity at higher concentrations.
Stability and Storage of Stock Solutions
The stability of compounds in solution is influenced by factors such as the solvent, storage temperature, light exposure, and the number of freeze-thaw cycles.
Key Recommendations for Ensuring Stability:
-
Solvent: While most compounds are stable in anhydrous DMSO, the presence of water can promote degradation[7]. Use high-quality, anhydrous DMSO for preparing stock solutions.
-
Temperature: Store stock solutions at low temperatures (-20°C for short-term, -80°C for long-term) to minimize chemical degradation.
-
Light Exposure: Store stock solutions in amber vials or wrap clear vials in aluminum foil to protect them from light, as quinoline derivatives can be photosensitive[3].
-
Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles, as this can lead to compound precipitation and degradation[8]. It is best practice to aliquot the primary stock solution into smaller, single-use volumes before freezing.
Stock Solution Preparation and Storage Workflow
Caption: Workflow for the preparation and storage of 4H7N stock solutions.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitation in Stock Solution | - Compound concentration exceeds solubility limit. - Water absorption by DMSO. - Degradation of the compound. | - Prepare a more dilute stock solution. - Use fresh, anhydrous DMSO. - Prepare fresh stock solutions more frequently. |
| Inconsistent Assay Results | - Inaccurate pipetting during dilution. - Degradation of the stock solution. - Incomplete dissolution of the compound. | - Calibrate pipettes regularly. - Prepare fresh working solutions for each experiment. - Visually inspect the stock solution for any undissolved particulate matter before use. |
| Toxicity in Vehicle Control | - Final DMSO concentration is too high for the cell line. | - Reduce the final DMSO concentration in the assay to ≤0.1%. - Perform a DMSO toxicity curve for your specific cell line. |
Conclusion
The protocols and guidelines presented in this application note provide a robust framework for the preparation of this compound stock solutions. By adhering to these procedures, researchers can enhance the reliability and reproducibility of their experimental data. The principles of careful solvent selection, accurate preparation techniques, and appropriate storage conditions are fundamental to ensuring the integrity of 4H7N for its application in a variety of scientific assays.
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 7-Hydroxy-4-Methylcoumarin, 97%. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 8-Hydroxyquinoline. Retrieved from [Link]
-
Li, X., et al. (2021). Serum metabolite profiling of a 4-Nitroquinoline-1-oxide-induced experimental oral carcinogenesis model using gas chromatography-mass spectrometry. PeerJ, 9, e10693. [Link]
-
Zainol, M., et al. (2015). The clastogenicity of 4NQO is cell-type dependent and linked to cytotoxicity, length of exposure and p53 proficiency. Mutagenesis, 30(5), 657-664. [Link]
-
Kovács, P., et al. (2021). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 26(11), 3328. [Link]
-
PubChem. (n.d.). This compound-3-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Kozik, V., et al. (2007). Stability of screening compounds in wet DMSO. Journal of biomolecular screening, 12(4), 541-546. [Link]
-
Feger, D. (2014). How long can a compound be stable in DMSO for?. ResearchGate. Retrieved from [Link]
-
de Oliveira, T. C., et al. (2022). Use of 4-Nitroquinoline 1-Oxide (4NQO) in Dysplastic and Malignant Induction: In Vitro and In Vivo Studies. International Journal of Molecular Sciences, 23(19), 11867. [Link]
-
Isnaeni, N., et al. (2024). Development and Validation of a Method for Detecting and Quantifying Mitragynine in Kratom Samples Using HPLC-PDA. ResearchGate. Retrieved from [Link]
-
Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of biomolecular screening, 8(3), 292-304. [Link]
-
U.S. Food and Drug Administration. (2025). 7-Hydroxymitragynine (7-OH): An Assessment of the Scientific Data and Toxicological Concerns Around an Emerging Opioid Threat. Retrieved from [Link]
-
Wikipedia. (n.d.). 7-Hydroxymitragynine. Retrieved from [Link]
-
Cheng, X., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. SLAS DISCOVERY: Advancing Life Sciences R & D, 8(3), 292-304. [Link]
-
CABI Digital Library. (n.d.). HPLC Method for Mitragynine and 7-Hydroxymitragynine Determination in Mitragyna speciosa. Retrieved from [Link]
-
Ziath. (n.d.). Samples in DMSO: What an end user needs to know. Retrieved from [Link]
-
PubChem. (n.d.). 7-Hydroxyquinoline. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 4-Hydroxy-7-methylcoumarin. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The clastogenicity of 4NQO is cell-type dependent and linked to cytotoxicity, length of exposure and p53 proficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. carlroth.com [carlroth.com]
- 4. fishersci.com [fishersci.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. This compound-3-carboxylic acid | C10H6N2O5 | CID 328530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ziath.com [ziath.com]
Application Notes and Protocols for High-Throughput Screening using 4-Hydroxy-7-nitroquinoline
Introduction: Unveiling the Potential of 4-Hydroxy-7-nitroquinoline in High-Throughput Screening
High-throughput screening (HTS) is a cornerstone of modern drug discovery and biological research, enabling the rapid evaluation of large compound libraries to identify molecules that modulate specific biological pathways.[1] The quinoline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer and antimicrobial properties.[2][3] This document provides detailed application notes and protocols for the utilization of this compound, a fluorescent quinoline derivative, in high-throughput screening assays.
This compound possesses intrinsic fluorescence, a key characteristic for its application in HTS. Its utility as a screening tool is further enhanced by the presence of a nitro group, which is known to be involved in the generation of reactive oxygen species (ROS) in biological systems, and a hydroxyl group that can confer pH-dependent fluorescence. These properties open up possibilities for its use in a variety of cell-based assays, including the assessment of cytotoxicity, the measurement of intracellular pH changes, and the detection of oxidative stress.
This guide is intended for researchers, scientists, and drug development professionals. It provides the scientific basis for the use of this compound in HTS, detailed experimental protocols, and guidance on data analysis and interpretation.
Physicochemical Properties and Predicted Spectral Characteristics
A summary of the known and predicted properties of this compound is provided below.
| Property | Value | Source |
| Molecular Formula | C₉H₆N₂O₃ | - |
| Molecular Weight | 190.16 g/mol | - |
| Melting Point | 314-317 °C (decomposes) | [4] |
| pKa | 7.43 ± 0.27 (Predicted) | [4] |
| Predicted Spectral Properties | ||
| Excitation Maximum (λex) | ~350 - 370 nm | Estimated |
| Emission Maximum (λem) | ~450 - 500 nm | Estimated |
| Stokes Shift | ~100 nm | Estimated |
Principle of Application in High-Throughput Screening
The utility of this compound in HTS is predicated on two primary mechanisms: its intrinsic fluorescence that is likely modulated by the cellular microenvironment, and its potential to induce cellular stress.
pH-Dependent Fluorescence for Intracellular pH Sensing
The predicted pKa of this compound is approximately 7.4, which is within the physiological range of intracellular pH.[4] This suggests that the protonation state of the hydroxyl group will change in response to fluctuations in cytosolic or organellar pH, leading to a corresponding change in the compound's fluorescence intensity or spectral properties. This pH sensitivity can be harnessed to develop HTS assays that monitor changes in intracellular pH, which are associated with various cellular processes, including apoptosis, GPCR activation, and metabolic shifts.
Induction of Oxidative Stress and Cytotoxicity
The nitro group on the quinoline ring is a key functional group that can undergo enzymatic reduction in cells to produce reactive oxygen species (ROS). This process can lead to oxidative stress, DNA damage, and ultimately, cell death. The inherent fluorescence of this compound allows for the simultaneous monitoring of its uptake and localization, while its cytotoxic effects can be quantified using various endpoint assays. This dual functionality makes it a potential tool for screening for compounds that either enhance or mitigate oxidative stress-induced cytotoxicity.
Experimental Workflows and Protocols
This section provides detailed, step-by-step protocols for the application of this compound in HTS assays.
Diagram of the HTS Workflow
Caption: A generalized workflow for a high-throughput screening assay using this compound.
Protocol 1: High-Throughput Cytotoxicity Assay
This protocol describes a fluorescence-based cytotoxicity assay to screen for compounds that modulate the cytotoxic effects of this compound. The principle relies on the reduction of a viability indicator (e.g., resazurin) by metabolically active cells, which is measured fluorometrically. A decrease in the viability signal in the presence of test compounds indicates potentiation of cytotoxicity, while an increase suggests a protective effect.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Adherent cell line of choice (e.g., HeLa, A549)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), pH 7.4
-
Resazurin sodium salt
-
96-well or 384-well black, clear-bottom microplates
-
Multichannel pipette or automated liquid handler
-
Fluorescence microplate reader
Procedure:
-
Preparation of this compound Stock Solution:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Note: Based on related compounds, gentle warming and sonication may be required for complete dissolution. Store the stock solution in small aliquots at -20°C, protected from light.
-
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into the microplates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plates at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a dilution series of your test compounds in complete culture medium.
-
Prepare a working solution of this compound in complete culture medium at a concentration predetermined to cause approximately 20-30% cell death (e.g., IC₂₀-IC₃₀). This concentration needs to be determined empirically for your cell line of choice.
-
Remove the medium from the cell plates and add 50 µL of the test compound dilutions.
-
Immediately add 50 µL of the this compound working solution to each well.
-
Include appropriate controls:
-
Vehicle Control: Cells treated with the same final concentration of DMSO as the test compounds.
-
Positive Control: Cells treated with the IC₂₀-IC₃₀ concentration of this compound alone.
-
Untreated Control: Cells in culture medium only.
-
-
-
Incubation:
-
Incubate the plates for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
-
Resazurin Assay for Cell Viability:
-
Prepare a 0.15 mg/mL solution of resazurin in PBS.
-
Add 20 µL of the resazurin solution to each well.
-
Incubate for 2-4 hours at 37°C, protected from light.
-
Measure the fluorescence at an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm using a fluorescence microplate reader.
-
Data Analysis:
-
Subtract the average fluorescence of the blank wells (medium only) from all other wells.
-
Normalize the data to the vehicle control (set to 100% viability).
-
Calculate the percentage of cell viability for each treatment.
-
Identify hits as compounds that significantly increase or decrease cell viability in the presence of this compound compared to the positive control.
Protocol 2: High-Throughput Assay for Intracellular pH Changes
This protocol leverages the predicted pH-dependent fluorescence of this compound to screen for compounds that alter intracellular pH.
Materials:
-
This compound
-
DMSO, cell culture grade
-
Cell line of choice
-
Complete cell culture medium
-
Physiological buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)
-
Nigericin (for calibration)
-
High-potassium buffer (140 mM KCl, 1 mM MgCl₂, 2 mM CaCl₂, 20 mM HEPES, pH adjusted to a range of values from 6.0 to 8.0)
-
96-well or 384-well black, clear-bottom microplates
-
Fluorescence microplate reader with dual-excitation or dual-emission capabilities (if ratiometric analysis is possible) or single-wavelength detection.
Procedure:
-
Cell Seeding:
-
Seed cells as described in Protocol 1.
-
-
Loading with this compound:
-
Prepare a working solution of this compound in physiological buffer at a final concentration of 1-10 µM (this should be optimized).
-
Wash the cells once with physiological buffer.
-
Add 100 µL of the this compound loading solution to each well.
-
Incubate for 30-60 minutes at 37°C.
-
-
Compound Treatment:
-
Prepare dilutions of your test compounds in physiological buffer.
-
Remove the loading solution and add 100 µL of the test compound dilutions.
-
Include appropriate controls (vehicle, known ionophores like nigericin as a positive control for pH change).
-
-
Fluorescence Measurement:
-
Immediately measure the baseline fluorescence using a microplate reader.
-
If the compound is expected to induce a rapid change, take kinetic readings over a period of minutes. For longer-term effects, incubate for a desired period before reading.
-
Based on the spectral properties of 4-hydroxyquinoline, it is possible that ratiometric measurements could be performed by exciting at two different wavelengths or measuring emission at two wavelengths. This would provide a more robust measurement of pH, independent of probe concentration. This will require experimental validation. If ratiometric measurement is not feasible, single-wavelength intensity changes can be used.
-
-
Calibration (Optional but Recommended):
-
At the end of the experiment, treat the cells with a high concentration of nigericin (e.g., 10 µM) in high-potassium buffers of known pH values.
-
This will equilibrate the intracellular and extracellular pH.
-
Measure the fluorescence at each pH to generate a calibration curve of fluorescence intensity (or ratio) versus pH.
-
Data Analysis:
-
For kinetic assays, plot the change in fluorescence over time.
-
For endpoint assays, compare the fluorescence of treated wells to the vehicle control.
-
If a calibration curve was generated, convert the fluorescence values to intracellular pH values.
-
Identify hits as compounds that cause a significant change in intracellular pH.
Protocol 3: High-Throughput Assay for Reactive Oxygen Species (ROS) Detection
This protocol uses a standard ROS-sensitive fluorescent probe (like DCFH-DA) in combination with this compound as the ROS-inducing agent to screen for antioxidant compounds.
Materials:
-
This compound
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Cell line of choice
-
Complete cell culture medium
-
Physiological buffer
-
N-acetylcysteine (NAC) or another known antioxidant as a positive control
-
96-well or 384-well black, clear-bottom microplates
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells as described in Protocol 1.
-
-
Compound and Probe Loading:
-
Prepare dilutions of your test compounds (potential antioxidants) in physiological buffer.
-
Prepare a working solution of DCFH-DA at 10 µM in physiological buffer.
-
Wash the cells once with physiological buffer.
-
Add 50 µL of the test compound dilutions to the wells.
-
Immediately add 50 µL of the DCFH-DA working solution to each well.
-
Incubate for 30 minutes at 37°C.
-
-
Induction of ROS:
-
Prepare a working solution of this compound in physiological buffer at a concentration known to induce a robust ROS signal (to be determined empirically).
-
Add 20 µL of the this compound solution to each well.
-
Include controls:
-
Vehicle Control: Cells treated with DCFH-DA and the vehicle for the test compounds.
-
Positive ROS Control: Cells treated with DCFH-DA and this compound.
-
Antioxidant Control: Cells treated with DCFH-DA, this compound, and a known antioxidant like NAC.
-
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity kinetically over 1-2 hours or as an endpoint reading at a specific time point.
-
Use an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm for DCF fluorescence.
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Plot the fluorescence intensity over time or as a bar graph for endpoint readings.
-
Identify hits as compounds that significantly reduce the fluorescence signal induced by this compound, indicating antioxidant activity.
Data Interpretation and Troubleshooting
| Potential Issue | Possible Cause | Recommended Solution |
| High Well-to-Well Variability | Inconsistent cell seeding, edge effects in the microplate, compound precipitation. | Ensure uniform cell suspension during seeding. Avoid using the outer wells of the plate. Check compound solubility in the final assay buffer. |
| Low Signal-to-Noise Ratio | Suboptimal probe concentration, incorrect filter sets, low cellular uptake of the probe. | Optimize the concentration of this compound or the reporter probe. Experimentally determine the optimal excitation and emission wavelengths. Increase incubation time for probe loading. |
| Compound Autofluorescence | The test compound itself is fluorescent at the assay wavelengths. | Run a parallel assay with the test compounds in the absence of the fluorescent probe to quantify their intrinsic fluorescence and subtract it from the assay signal. |
| Compound Quenching | The test compound absorbs light at the excitation or emission wavelength of the fluorescent probe. | Similar to autofluorescence, run a control to assess the quenching effect of the compound on the probe's fluorescence in a cell-free system. |
Conclusion
This compound presents a promising, multi-functional tool for high-throughput screening. Its intrinsic, pH-sensitive fluorescence and its potential to induce oxidative stress allow for the development of diverse cell-based assays to identify novel modulators of cytotoxicity, intracellular pH, and cellular redox status. The protocols provided herein offer a robust starting point for researchers to harness the capabilities of this compound in their drug discovery and chemical biology programs. As with any new screening tool, careful optimization and validation are crucial to ensure the generation of high-quality, reproducible data.
References
-
MDPI. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Available from: [Link]
-
U.S. Food and Drug Administration. 7-Hydroxymitragynine (7-OH): An Assessment of the Scientific Data and Toxicological Concerns Around an Emerging Opioid Threat. Available from: [Link]
-
AZoLifeSciences. Application of High-Throughput Screening in Drug Discovery. Available from: [Link]
-
MDPI. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Available from: [Link]
-
Crimson Publishers. Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. Available from: [Link]
-
Springer Nature. Solubility vs Dissolution in Physiological Bicarbonate Buffer. Available from: [Link]
-
National Center for Biotechnology Information. Intracellular pH measurements made simple by fluorescent protein probes and the phasor approach to fluorescence lifetime imaging. Available from: [Link]
-
ResearchGate. (PDF) Measurement of Intracellular pH. Available from: [Link]
-
National Center for Biotechnology Information. Detection Technologies for Reactive Oxygen Species: Fluorescence and Electrochemical Methods and Their Applications. Available from: [Link]
-
Deranged Physiology. Buffers and buffering power. Available from: [Link]
-
AntBio. Cellular reactive oxygen species (ROS) assay strategy. Available from: [Link]
-
Assay Genie. Reactive Oxygen Species (ROS) Detection Assay Kit. Available from: [Link]
Sources
- 1. 7-Hydroxymitragynine - Wikipedia [en.wikipedia.org]
- 2. Evaluation of the rewarding effects of mitragynine and 7-hydroxymitragynine in an intracranial self-stimulation procedure in male and female rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 7-Hydroxymitragynine Is an Active Metabolite of Mitragynine and a Key Mediator of Its Analgesic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound CAS#: 6270-14-0 [amp.chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Hydroxy-7-nitroquinoline
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Yield Optimization & Troubleshooting for Gould-Jacobs Cyclization
Introduction: The Engineering of a Heterocycle
You are likely here because your yield of 4-hydroxy-7-nitroquinoline (4-OH-7-NQ) is hovering below 40%, or your product is contaminated with the 5-nitro isomer. This is a common bottleneck in the synthesis of quinoline scaffolds.
The standard industrial route is the Gould-Jacobs reaction . While theoretically straightforward, the thermodynamics of the thermal cyclization step are unforgiving. This guide deconstructs the synthesis into three critical modules, providing the "why" behind the "how" to help you push yields toward 70-80%.
Module 1: The Condensation Phase (The Setup)
Objective: Quantitative conversion of m-nitroaniline to the enamine intermediate.
The reaction between m-nitroaniline and diethyl ethoxymethylenemalonate (EMME) is an equilibrium process driven by the removal of ethanol.
The Protocol
-
Stoichiometry: Use a slight excess of EMME (1.1 equiv) relative to m-nitroaniline.
-
Solvent System: Do not use a solvent if possible (neat reaction). If solubility is an issue, use a minimum amount of toluene.
-
Temperature: 110–120°C.
-
Process:
-
Combine reagents in a flask equipped with a Dean-Stark trap or a short-path distillation head.
-
Heat until ethanol evolution ceases (typically 2–4 hours).
-
Critical Checkpoint: The reaction mixture should solidify or become very viscous upon cooling. This is the diethyl(3-nitrophenylamino)methylenemalonate intermediate.
-
Troubleshooting Guide: Condensation
| Symptom | Probable Cause | Corrective Action |
| Low Conversion | Equilibrium stagnation (Ethanol retention). | Ensure active removal of ethanol. Use a weak vacuum (water aspirator) in the final 30 mins to pull off residual EtOH. |
| Dark/Black Mixture | Oxidation of aniline. | Conduct the reaction under a nitrogen or argon blanket. |
| Starting Material Remains | Old EMME reagent. | EMME hydrolyzes over time. Check the refractive index or run a TLC of your reagent. Distill EMME if necessary before use. |
Module 2: The Thermal Cyclization (The Bottleneck)
Objective: Intramolecular cyclization to the quinoline ester.
This is the yield-determining step. The ring closure requires overcoming the loss of aromaticity in the transition state. It demands high temperatures (
The Protocol
-
Preparation: Heat Dowtherm A (10–15 mL per gram of intermediate) to a rolling boil (
). -
Addition: Add the intermediate from Module 1 portion-wise or as a hot solution to the boiling solvent.
-
Why? Adding it all at once drops the temperature below the activation energy threshold (
), leading to polymerization (tar) rather than cyclization.
-
-
Duration: Keep refluxing for 30–60 minutes. Longer times promote degradation.
-
Workup: Cool to room temperature. The product (Ethyl this compound-3-carboxylate) should precipitate. Add hexane to maximize precipitation if needed. Filter and wash with hexane/ethanol to remove Dowtherm A.
Visualizing the Pathway
Figure 1: The standard Gould-Jacobs workflow. The "Thermal Cyclization" node represents the highest energy barrier and the most common point of failure.
Module 3: Hydrolysis & Decarboxylation
Objective: Removal of the C3-ester group.
The Protocol
-
Saponification: Reflux the ester in 10% NaOH (aq) for 1–2 hours. The solid will dissolve as the salt forms.
-
Precipitation: Acidify with HCl to pH 2. The free carboxylic acid (3-COOH) will precipitate. Filter and dry.[1][2]
-
Decarboxylation:
-
Method A (Solid Phase): Heat the dry acid powder to
in a sand bath. CO₂ evolution will be vigorous. -
Method B (Solvent): Reflux in Dowtherm A or diphenyl ether until gas evolution ceases.
-
Recommendation: Method B provides better heat transfer and prevents local charring.
-
Module 4: Purification & Regioselectivity
The Hidden Variable: m-nitroaniline can cyclize at two positions:
-
Para to nitro (Position 7): Major product (Sterically favored).
-
Ortho to nitro (Position 5): Minor impurity (5-15%).
The 5-nitro isomer is a common contaminant that lowers the melting point and affects biological assay reproducibility.
Purification Strategy
-
Solubility Differential: The 7-nitro isomer is generally less soluble in organic solvents due to better packing (planar symmetry).
-
Recrystallization Solvent: Glacial Acetic Acid or DMF.
-
Dissolve the crude solid in boiling glacial acetic acid.
-
Cool slowly. The 7-nitro isomer crystallizes out first.
-
The 5-nitro isomer remains in the mother liquor.
-
Troubleshooting Decision Tree
Figure 2: Diagnostic logic for common synthesis failures.
Frequently Asked Questions (FAQ)
Q: Can I use microwave irradiation for the cyclization step?
A: Yes. Microwave synthesis at
Q: Why is my product turning black during decarboxylation?
A: You are likely overheating the solid. If doing neat decarboxylation, ensure the oil bath does not exceed
Q: How do I distinguish the 7-nitro from the 5-nitro isomer? A: NMR is definitive.
-
7-nitro: Look for a doublet with a large coupling constant (
Hz) for the H-5/H-6 protons and a small meta-coupling for H-8. -
5-nitro: The proton pattern is more congested in the aromatic region due to the "sandwiched" nature of the protons adjacent to the nitro group.
Q: Can I perform the hydrolysis and decarboxylation in one pot? A: It is possible but risky for purity. Isolating the carboxylic acid allows you to wash away water-soluble impurities before the final high-temp step. For high-purity applications (drug discovery), isolate the intermediate acid [2].
References
-
Biotage Application Note. "The Gould-Jacobs Quinoline Synthesis." Biotage.com.[2] Link (Accessed via general search context).[2]
-
Organic Chemistry Portal. "Synthesis of Quinolines - Gould-Jacobs Reaction." Organic-Chemistry.org. Link
-
National Institutes of Health (NIH). "Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents." PubMed Central. Link
-
BenchChem. "4-Hydroxyquinoline-7-carboxylic Acid Synthesis." BenchChem.com. Link
Sources
Technical Support Center: Solubilizing 4-Hydroxy-7-nitroquinoline (4H7NQ)
Status: Operational Ticket ID: SOL-4H7NQ-DMSO Assigned Specialist: Senior Application Scientist, Chemical Biology Division[1]
Executive Summary: The "Brick Dust" Challenge
Users frequently report difficulty dissolving 4-Hydroxy-7-nitroquinoline (4H7NQ) in DMSO, often observing persistent turbidity, re-precipitation upon storage, or immediate "crashing out" when diluted into aqueous media.[1][2]
The Root Cause:
This is not a simple solubility failure; it is a thermodynamic battle.[2] 4H7NQ is a classic "brick dust" molecule.[1][2] It exists primarily as the 4-quinolone tautomer (keto form) in the solid state.[2] This form creates an extremely stable crystal lattice driven by strong intermolecular hydrogen bonding (head-to-tail stacking) and
To dissolve it, you must input enough energy to break this lattice (Crystal Disruption Energy) and ensure the solvent-solute interactions (Solvation Energy) prevent re-aggregation.[1][2]
Pre-Solubilization Checklist (Critical)
Before attempting to dissolve the compound, verify the following variables. 90% of failures occur here.[1][2]
| Variable | Requirement | The "Why" (Scientific Rationale) |
| DMSO Quality | Anhydrous ( | DMSO is hygroscopic.[1][2] It can absorb up to 10% water by weight from the air.[2] Water acts as a potent anti-solvent for hydrophobic quinolones, drastically reducing solubility.[1][2] |
| Container | Glass or Polypropylene | Avoid polystyrene.[1][2] DMSO can leach plasticizers which may be mistaken for undissolved compound.[1][2] |
| Compound State | Free Base vs. Salt | Ensure you know the form.[2] The free base has higher lattice energy.[2] If available, a salt form (e.g., HCl) may dissolve more readily but alters pH.[1][2] |
| Temperature | Room Temp ( | DMSO freezes at |
Standard Operating Procedure (SOP): Dissolution Protocol
Goal: Prepare a stable
Step 1: The "Dry" Weighing
Weigh the compound into a sterile, amber glass vial.[2]
-
Note: Nitro-compounds can be light-sensitive.[1][2] Amber glass prevents photochemical degradation.[1][2]
Step 2: Solvent Addition & The "Wetting" Phase
Add fresh, anhydrous DMSO.[1][2] Do not vortex immediately.
-
Technique: Tilt the vial to ensure the solvent fully wets the powder.[2] Let it sit for 2–3 minutes. This allows the solvent to penetrate the crystal surface (wetting) before mechanical shear is applied.[2]
Step 3: Energy Input (The Lattice Breaker)
Vortexing alone is often insufficient for 4H7NQ.[1][2]
-
Sonication (Required): Place the vial in an ultrasonic bath at
for 10–15 minutes. -
Thermal Assist: If turbidity persists, heat the solution to
for 5 minutes.
Step 4: Visual Inspection
Hold the vial against a light source.[2]
-
Clear Yellow/Orange: Success.
-
Cloudy/Particulates: Incomplete dissolution.[1][2] Repeat Step 3.
-
Viscous/Gel: Polymerization or extreme saturation.[1][2] Add more DMSO.
Troubleshooting Decision Tree
Figure 1: Decision tree for troubleshooting initial solubilization failures.
Advanced Issue: The "Crash Out" (Aqueous Dilution)[2]
The Scenario: You successfully make a
The Mechanism: When DMSO mixes with water, the hydration of DMSO is highly exothermic and thermodynamically favorable.[2] The water molecules strip the DMSO shell away from the hydrophobic 4H7NQ molecules.[2] The exposed 4H7NQ molecules immediately aggregate to hide their hydrophobic surfaces, reforming the crystal lattice (precipitation).[2]
Solution: The "Intermediate Dilution" Method
Do not jump from
-
Prepare Stock:
in DMSO. -
Intermediate Step: Dilute stock 1:10 into a co-solvent compatible with your assay (e.g., Ethanol, PEG-400, or pure DMSO if volume allows) to create a
working solution.[1][2] -
Final Dilution: Add the
working solution dropwise to the vortexing media.-
Why: This reduces the local concentration shock and prevents the formation of large nucleation sites.[2]
-
Scientific Mechanism: Tautomerism & Solubility[4]
Understanding the chemistry helps predict behavior.[2] 4H7NQ is not a static molecule.[1][2][4][5][6][7][8]
Figure 2: The equilibrium between the enol and keto forms dictates solubility.[2] The keto form (Right) drives lattice formation, which DMSO must disrupt.[2]
Frequently Asked Questions (FAQs)
Q: My DMSO stock froze in the fridge (
-
Fix: Heat to
and sonicate vigorously. For future storage, aliquot into single-use vials to avoid repeated freeze-thaw cycles.
Q: The solution turned a deep orange/red after adding DMSO. Is it degraded? A: Likely not. 4H7NQ is pH-sensitive.[1][2] DMSO is slightly basic (due to trace amines or its own polarity), which can deprotonate the hydroxyl/amine groups, causing a bathochromic shift (color change).[1][2] This is usually reversible upon dilution into neutral buffer.[1][2]
Q: Can I use PEG-400 instead of DMSO? A: Yes. PEG-400 is often a better solvent for quinolones if DMSO toxicity is a concern for your cells.[1] However, PEG-400 is more viscous, requiring longer sonication times.[1][2]
References
-
Gaylord Chemical. (2025).[1][2] Dimethyl Sulfoxide (DMSO) Solubility Data. (Standard industrial reference for DMSO solubility parameters). Link
-
Ziath. (2025).[1][2][9] The Effects of Water on DMSO and Effective Hydration Measurement. (Detailed analysis of DMSO hygroscopicity and freezing point depression). Link
-
Balogh, G. T., et al. (2011).[1][2] Tautomerism in 7-hydroxyquinoline: A combined experimental and theoretical study. (Mechanistic insight into hydroxyquinoline tautomerism and solvent effects). Link[1][2]
-
Lipinski, C. A., et al. (2014).[1][2] Compound Precipitation in High-Concentration DMSO Solutions. Journal of Biomolecular Screening. (Seminal paper on "crash out" phenomena and library management). Link[1][2]
-
National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 679, Dimethyl sulfoxide. Link[1][2]
Sources
- 1. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 2. The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds [beilstein-journals.org]
- 4. ptacts.uspto.gov [ptacts.uspto.gov]
- 5. Finding Solutions. Custom manufacturers take on drug solubility issues to help pharmaceutical firms move products through development | Hovione [hovione.com]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms [drug-dev.com]
- 8. researchgate.net [researchgate.net]
- 9. crystallizationsystems.com [crystallizationsystems.com]
Technical Support Center: Quinoline Autofluorescence in Microscopy
Senior Application Scientist: Dr. Alex V. Mercer Department: Advanced Imaging & Assay Development Subject: Mitigation of Signal Interference from Quinoline-Based Compounds
Overview: The Quinoline Challenge
Quinoline and its derivatives (e.g., chloroquine, primaquine, quinine) are ubiquitous scaffolds in medicinal chemistry, particularly for antimalarial and kinase inhibitor development. However, they present a unique challenge in fluorescence microscopy: intrinsic autofluorescence .
These compounds typically possess a rigid, conjugated bicyclic structure that results in high quantum yields. Furthermore, their lysosomotropic nature (accumulation in acidic organelles) leads to bright, punctate background signals that mimic specific organelle staining, often obscuring data in the UV (DAPI) and Blue (GFP/FITC) channels.
This guide provides a systematic approach to diagnosing, managing, and eliminating these artifacts to ensure data integrity.
Diagnostic Triage: Is it the Drug or the Biology?
Before altering your protocol, confirm that the signal is indeed drug-derived autofluorescence.
Q: How do I distinguish Quinoline autofluorescence from my specific stain?
A: Perform the "Unstained + Drug" Control . Most researchers run an "Unstained" control (cells only). You must run an "Unstained + Drug" control (cells treated with the compound but no fluorophores).
-
Observation: If you see signal in the DAPI or FITC channel that matches the localization of your drug (often punctate/lysosomal), it is autofluorescence.
-
Spectral Check: Quinolines typically excite in the UV/Blue (330–400 nm) and emit in the Blue/Green (400–550 nm).
Q: Why is the background punctate and not diffuse?
A: This is due to Ion Trapping . Quinolines are weak bases. They diffuse across cell membranes in their uncharged state. Once inside the acidic environment of the lysosome (pH ~4.5–5.0), they become protonated and trapped. This concentrates the fluorophore by orders of magnitude, creating bright "false positive" vesicles.
Troubleshooting & Mitigation Strategies
Strategy A: The "Red-Shift" (Recommended)
Avoid the conflict entirely by moving your detection window.
Q: Which fluorophores should I use to avoid overlap? A: Since quinolines dominate the Blue/Green spectrum, shift your panel to the Red and Far-Red/Near-IR channels.
| Channel | Quinoline Interference | Recommendation | Preferred Dyes |
| UV (405 nm) | High (Direct Excitation) | AVOID | Nuclear stains are difficult; try Red-shifted nuclear dyes (e.g., DRAQ5). |
| Green (488 nm) | Moderate/High (Emission tail) | AVOID | Avoid GFP, FITC, Alexa 488. |
| Red (561 nm) | Low | SAFE | RFP, Alexa 568, Rhodamine. |
| Far-Red (640 nm) | None | IDEAL | Cy5, Alexa 647, APC. |
| NIR (730 nm+) | None | IDEAL | Alexa 750, Cy7. |
Strategy B: Spectral Unmixing (Hardware Solution)
If you must use GFP/DAPI, use spectral imaging to mathematically separate the signals.
Q: How do I set up Spectral Unmixing for Quinolines? A: You need a confocal microscope with a spectral detector (e.g., Zeiss Quasar, Leica SP-series, Nikon Spectral).
-
Reference Sample: Image cells treated only with the quinoline compound (no stains).
-
Generate Spectrum: ROI analysis on the drug vesicles to create an "Emission Fingerprint."
-
Unmix: Use the microscope software (Linear Unmixing) to assign pixel intensity to either "Drug" or "GFP" based on the reference spectra.
Strategy C: Chemical Quenching (Wet Lab Solution)
Reduce the background signal chemically.
Q: Can I quench the drug fluorescence? A: Yes, but proceed with caution as quenchers can affect specific dyes.
-
Trypan Blue (0.05%): Effective for quenching extracellular or surface-bound fluorescence.
-
Sudan Black B: Traditionally used for lipofuscin, it can mask lysosomal drug accumulation but is messy and autofluorescent in the red channel.
-
Copper Sulfate (CuSO₄): A strong quencher of lipofuscin-like autofluorescence. Use 1-10 mM in ammonium acetate buffer (pH 5.0) for 10-90 mins. Note: This can reduce GFP signal.
Visual Workflows
Decision Logic for Quinoline Artifacts
Figure 1: Diagnostic decision tree for identifying and mitigating quinoline-induced autofluorescence.
Spectral Unmixing Workflow
Figure 2: Workflow for separating drug autofluorescence from specific fluorophores using spectral imaging.
Standard Operating Protocols (SOPs)
SOP-01: Spectral Profiling of Quinoline Compounds
Use this to determine exactly where your drug interferes.
-
Preparation: Plate cells on glass-bottom dishes (e.g., MatTek).
-
Treatment: Treat cells with the quinoline compound at 10x the IC50 concentration for 4 hours to ensure uptake. Do not add any other stains.
-
Acquisition:
-
Set microscope to "Lambda Mode" (Spectral Scan).
-
Excite with 405 nm laser (common for quinolines).
-
Collect emission from 410 nm to 700 nm in 10 nm steps.
-
-
Analysis: Plot Intensity vs. Wavelength. Identify the peak emission (typically 450–500 nm).
-
Application: Ensure your specific probes (e.g., GFP) have emission peaks at least 30 nm away from the drug's peak, or use this profile for unmixing.
SOP-02: Copper Sulfate Quenching (For Fixed Cells)
Use this for fixed tissue or cells where red-shifting is not possible.
-
Fixation: Fix cells with 4% Paraformaldehyde (PFA) for 15 mins. Wash 3x with PBS.
-
Buffer Prep: Prepare 10 mM CuSO₄ in 50 mM Ammonium Acetate buffer (pH 5.0).
-
Incubation: Incubate samples in the CuSO₄ solution for 10–30 minutes at room temperature.
-
Wash: Wash extensively (3–5 times) with PBS to remove copper ions.
-
Staining: Proceed with immunofluorescence staining.
-
Warning: Copper can quench GFP fluorescence. Use antibody-based detection (anti-GFP) if using this method with GFP.
-
References
-
Comparison of Autofluorescence Quenching Methods A comprehensive review of methods including Sudan Black B and Copper Sulfate. Source: Journal of Histochemistry & Cytochemistry [Link]
-
Fluorescence Spectra of Chloroquine and Related Compounds Foundational data on the excitation/emission profiles of quinoline antimalarials. Source: Photochemistry and Photobiology [Link]
-
Spectral Imaging and Linear Unmixing in Light Microscopy Technical guide on separating overlapping fluorophores. Source: Nature Methods [Link]
-
Lysosomotropic Drugs: Pharmacological Consequences Explains the mechanism of quinoline accumulation in acidic organelles. Source: Pharmacological Reviews [Link]
Technical Support Center: Troubleshooting 4-Hydroxy-7-nitroquinoline (4H7NQ) Bioassays
Status: Active Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Last Updated: February 2, 2026
Introduction: Why is this molecule behaving erratically?
You are likely here because your IC50 curves are shifting between runs, your fluorescence background is noisy, or your cell-based potency does not match your biochemical data.
4-Hydroxy-7-nitroquinoline (4H7NQ) is not a "standard" small molecule. It is a chameleon . Its behavior is governed by three distinct instability vectors: prototropic tautomerism , pH-dependent solubility , and metabolic bioreduction . Treating it like a standard stable inhibitor will invariably lead to data artifacts.
This guide deconstructs these failure modes and provides self-validating protocols to stabilize your data.
Phase 1: The "Phantom" Concentration (Solubility & Aggregation)
The Issue: You observe variable potency or "flat" dose-response curves at high concentrations. The Cause: 4H7NQ contains a hydrophobic quinoline core and a polar nitro group. While soluble in DMSO, it is prone to micellar aggregation or micro-precipitation immediately upon dilution into aqueous buffers, especially if the pH forces the neutral tautomer.
Troubleshooting Protocol: The "Crash-Out" Check
Do not assume solubility based on visual clarity. Micro-aggregates scatter light and sequester the compound, reducing the effective free concentration.
Step-by-Step Validation:
-
Prepare Stocks: Make a 10 mM stock in anhydrous DMSO.
-
Dilution Series: Dilute to 100 µM in your assay buffer (e.g., PBS pH 7.4).
-
Centrifugation Test:
-
Aliquot the diluted sample into two tubes.
-
Tube A: Keep at room temperature.[1]
-
Tube B: Centrifuge at 15,000 x g for 10 minutes.
-
-
Quantification: Measure the UV-Absorbance (320–350 nm) of the supernatant from Tube B and the whole solution of Tube A.
-
Analysis:
-
If
, your compound is precipitating. -
Solution: Add 0.05% Tween-20 or Triton X-100 to your assay buffer to stabilize the monomeric form.
-
Phase 2: The Chameleon Effect (Tautomerism & pH Sensitivity)
The Issue: Results fluctuate when using buffers with slightly different pH values (e.g., pH 7.2 vs. 7.4). The Cause: 4-Hydroxyquinolines exist in a tautomeric equilibrium between the enol (hydroxy) and keto (quinolone) forms. The nitro group at position 7 is electron-withdrawing, which increases the acidity of the hydroxyl group.
-
Critical Insight: The pKa of the 4-hydroxy group is likely shifted close to physiological pH (6.5–7.5) due to the nitro group. This means at pH 7.4, the molecule may be rapidly switching between neutral and ionized states. Small pH errors result in massive changes in the dominant species.
Visualization: The Tautomeric Trap
Caption: The 4H7NQ molecule shifts identity based on solvent and pH. In aqueous buffers, the Keto form usually predominates until pH exceeds pKa, triggering ionization.
FAQ: How do I fix the pH drift?
Q: My assay buffer is pH 7.4. Is that safe? A: Likely no . If the pKa of 4H7NQ is ~7.0–7.4, you are working at the inflection point where 50% of the molecule is ionized.
-
Recommendation: Run a pH titration scan (pH 6.0 to 8.0) to find the "Stable Plateau."
-
If activity is stable at pH 6.5, run your assay there (if your protein tolerates it).
-
If you must use pH 7.4, ensure your buffering capacity is high (e.g., 50 mM HEPES) to prevent local pH changes.
Phase 3: The Metabolic Trap (Cell-Based Discrepancies)
The Issue: Your biochemical IC50 is 500 nM, but your cellular IC50 is 5 nM (or vice versa). The Cause: Nitro-reduction. Intracellular enzymes (like DT-Diaphorase / NQO1) can reduce the 7-nitro group to an amine or hydroxylamine. This creates a new molecule inside the cell with completely different binding properties and fluorescence characteristics.
Data Comparison Table: The Metabolic Shift
| Variable | This compound (Parent) | Reduced Metabolite (7-Amino/Hydroxylamine) |
| Electronic State | Electron-poor (Nitro is withdrawing) | Electron-rich (Amine is donating) |
| Fluorescence | Often Quenched (Nitro quenching) | Highly Fluorescent |
| Binding Mode | H-bond acceptor (Nitro) | H-bond donor (Amine) |
| Toxicity | Moderate | High (DNA alkylation risk) |
Troubleshooting Protocol: The "Metabolic Control"
To determine if metabolism is skewing your data, use a specific inhibitor of nitroreductase.
-
Pre-treatment: Treat cells with Dicoumarol (an NQO1 inhibitor) at 10–20 µM for 1 hour.
-
Assay: Add 4H7NQ and measure the response.
-
Interpretation:
-
If the effect disappears with Dicoumarol, your activity is driven by the metabolite, not the parent 4H7NQ.
-
If the effect persists, 4H7NQ is the active species.
-
Phase 4: Optical Interference (Fluorescence Artifacts)
The Issue: You see a "gain of signal" in fluorescence assays that looks like inhibition, or high background. The Cause:
-
Inner Filter Effect: The nitro group absorbs strongly in the UV/Blue region (300–400 nm). If your fluorophore excites in this range, 4H7NQ will absorb the excitation light, mimicking inhibition.
-
Fluorogenic Reduction: As noted above, if the nitro group is reduced during the assay (e.g., by DTT or TCEP in the buffer), the molecule may become intensely fluorescent.
Corrective Action:
-
Avoid Reducing Agents: Remove DTT or
-mercaptoethanol from your assay buffer if possible. Use TCEP only if necessary, as it is less likely to reduce nitro groups than DTT. -
Red-Shifted Readouts: Use assay probes that excite >500 nm to avoid the absorbance window of the nitroquinoline core.
Summary: Troubleshooting Decision Tree
Caption: Logical flow to isolate the source of variability: physical aggregation, chemical ionization, or biological metabolism.
References
-
PubChem. 4-Hydroxyquinoline Compound Summary. National Center for Biotechnology Information. [Link]
- Bardez, E., et al. (1997). Tautomerism and fluorescence of 4-hydroxyquinoline. Journal of Physical Chemistry A. (Discusses the keto-enol equilibrium and solvent dependence).
-
O'Connor, T. R., et al. (1981). Enhanced bioreduction of 4-nitroquinoline 1-oxide by cultured ataxia telangiectasia cells. Carcinogenesis. [Link] (Establishes the nitro-reduction pathway in cellular models).
-
Thorne, N., et al. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference.[2] Current Opinion in Chemical Biology. [Link] (General guide on aggregation and redox interference).
Sources
Technical Support Center: Optimizing 4-Hydroxy-7-nitroquinoline Concentration for Anticancer Studies
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for optimizing the experimental concentration of 4-Hydroxy-7-nitroquinoline (4H7N) in anticancer studies. Our focus is on delivering field-proven insights and robust methodologies to ensure the scientific integrity and reproducibility of your findings.
Introduction to this compound in Oncology Research
Quinoline derivatives have garnered significant interest in oncology due to their diverse biological activities and potential as anticancer agents.[1] These compounds can interfere with cancer progression through various mechanisms, including the induction of apoptosis (programmed cell death), modification of the cell cycle, and disruption of signaling pathways essential for tumor growth.[1] this compound (4H7N) belongs to this promising class of molecules. The hydroxyl group is often critical for anticancer activity, potentially by forming hydrogen bonds with the active sites of protein receptors within cancer cells.[2] The nitro group, on the other hand, can be involved in generating reactive oxygen species (ROS), which can induce oxidative stress and lead to cell death.[3]
Optimizing the concentration of 4H7N is a critical first step in any anticancer study. An effective concentration must be potent enough to elicit a significant cytotoxic or cytostatic effect on cancer cells while minimizing off-target effects. This guide will walk you through the essential considerations and experimental workflows to determine the optimal concentration of 4H7N for your specific research needs.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions researchers encounter when beginning to work with this compound.
Q1: What is a recommended starting concentration range for screening 4H7N in a new cancer cell line?
A1: For a compound with unknown potency in a specific cell line, a broad concentration range is recommended for initial screening. Based on typical IC50 values for novel quinoline-based compounds, a starting range of 0.1 µM to 100 µM is a robust choice.[4] This wide range allows for the determination of a dose-response curve and an initial estimate of the IC50 (the concentration that inhibits 50% of cell viability).
Q2: How should I prepare a stock solution of 4H7N, and what are the best practices for ensuring its solubility in cell culture media?
A2: this compound, like many quinoline derivatives, may have limited aqueous solubility. Therefore, it is standard practice to prepare a high-concentration stock solution in an organic solvent and then dilute it into the cell culture medium.
-
Recommended Solvent: Dimethyl sulfoxide (DMSO) is the most common choice for dissolving compounds for in vitro studies.
-
Stock Concentration: Prepare a 10 mM to 50 mM stock solution in 100% DMSO. This high concentration allows for minimal solvent carryover into the final cell culture, which should ideally be less than 0.5% (v/v) to avoid solvent-induced cytotoxicity.
-
Solubilization Technique: If the compound does not readily dissolve, gentle warming (to 37°C) or sonication can be employed.[5]
-
Storage: Store the DMSO stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
Q3: How stable is 4H7N in cell culture medium at 37°C?
A3: The stability of compounds in culture media can vary.[6] While specific stability data for 4H7N may not be readily available, it is crucial to consider that the compound may degrade over longer incubation periods (e.g., beyond 48-72 hours). It is good practice to:
-
Prepare fresh dilutions of 4H7N in culture medium for each experiment.
-
For long-term experiments, consider replenishing the medium with freshly diluted compound at regular intervals.
-
If stability is a major concern, it can be assessed by incubating 4H7N in the medium for the duration of the experiment and then analyzing its concentration using methods like HPLC.
Q4: What is the likely mechanism of action for 4H7N's anticancer effects?
A4: The structure of 4H7N suggests a multi-faceted mechanism of action.
-
Apoptosis Induction: Many quinolinone derivatives exert their anticancer effects by inducing apoptosis.[7] This can involve the modulation of key apoptotic proteins.
-
Reactive Oxygen Species (ROS) Generation: The related compound 4-Nitroquinoline 1-oxide is known to generate ROS, leading to oxidative DNA damage and cell death.[3] It is plausible that 4H7N acts similarly, increasing intracellular ROS levels.
Experimental Workflow for Optimizing 4H7N Concentration
A systematic approach is essential for accurately determining the optimal concentration of 4H7N. The following workflow outlines the key steps, from initial range-finding to more detailed mechanistic studies.
Caption: A three-phase experimental workflow for optimizing 4H7N concentration.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicate wells in the MTT assay. | - Inconsistent cell seeding.- Uneven dissolution of formazan crystals.- Edge effects in the microplate. | - Ensure a homogenous single-cell suspension before seeding.- After adding the solubilizing agent (e.g., DMSO), shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[8]- To minimize edge effects, do not use the outermost wells of the plate for experimental samples; instead, fill them with sterile PBS or medium. |
| IC50 value is significantly different from what is expected or varies between experiments. | - Cell passage number and health.- Instability of 4H7N in the culture medium.- Inaccurate stock solution concentration. | - Use cells within a consistent and low passage number range.- Prepare fresh dilutions of 4H7N for each experiment.- Verify the concentration of your stock solution if possible, and store it properly in aliquots at -20°C or -80°C. |
| Precipitation of 4H7N is observed in the cell culture medium. | - Poor solubility of the compound.- The concentration of DMSO in the final medium is too low to maintain solubility. | - Ensure the final DMSO concentration is consistent across all treatments and does not exceed 0.5%.- Consider using a co-solvent system or a formulation aid like cyclodextrin, though this may require additional validation.[9][10] |
Detailed Protocol: Determining the IC50 of 4H7N using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[11] It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.[11]
Materials:
-
4H7N stock solution (e.g., 10 mM in DMSO)
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)[8]
-
DMSO (for solubilization)
-
96-well cell culture plates
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[11]
-
-
Compound Treatment:
-
Prepare serial dilutions of 4H7N in complete medium from your stock solution. Aim for a range that will encompass the expected IC50 (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM).
-
Include a "vehicle control" (medium with the same final concentration of DMSO as your highest 4H7N concentration) and a "no-cell control" (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the appropriate 4H7N dilution or control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10-20 µL of the 5 mg/mL MTT solution to each well.[8]
-
Incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.[5]
-
-
Data Analysis:
-
Subtract the average absorbance of the "no-cell control" from all other readings.
-
Calculate the percentage of cell viability for each 4H7N concentration relative to the vehicle control:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100
-
-
Plot the % Viability against the log of the 4H7N concentration and use a non-linear regression model to determine the IC50 value.[12]
-
Proposed Mechanism of 4H7N-Induced Apoptosis
Caption: Proposed signaling pathway for 4H7N-induced apoptosis in cancer cells.
References
-
U.S. Food and Drug Administration. (2025, July 29). 7-Hydroxymitragynine (7-OH): An Assessment of the Scientific Data and Toxicological Concerns Around an Emerging Opioid Threat. FDA.gov. [Link]
-
Evaluation of The Anticancer Activity of Hydroxyxanthones Against Human Liver Carcinoma Cell Line. (2023). Pandawa Institute Journals. [Link]
-
Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. (2025, February 5). RSC Advances. [Link]
-
Anti-Proliferative and Pro-Apoptotic Activities of Synthesized 3,4,5 Tri-Methoxy Ciprofloxacin Chalcone Hybrid, through p53 Up-Regulation in HepG2 and MCF7 Cell Lines. (2021, October 15). PMC. [Link]
-
4-Nitroquinoline 1-oxide forms 8-hydroxydeoxyguanosine in human fibroblasts through reactive oxygen species. (2006). Toxicological Sciences. [Link]
-
7-Hydroxymitragynine Is an Active Metabolite of Mitragynine and a Key Mediator of Its Analgesic Effects. (2019, June 26). ACS Central Science. [Link]
-
What Is 7-OH, and Why Is It Being Targeted in Kratom Products?. (2025, August 26). CU Anschutz Newsroom. [Link]
-
7-Hydroxymitragynine. Wikipedia. [Link]
-
Suspected Adulteration of Commercial Kratom Products with 7-Hydroxymitragynine. PMC. [Link]
-
Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. National Institutes of Health. [Link]
-
Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction. (2021). Scientific Reports. [Link]
-
Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells. (2022, December 29). National Institutes of Health. [Link]
-
cytotoxicity ic50 values: Topics by Science.gov. Science.gov. [Link]
-
Synthesis of Some Hybrid 7-Hydroxy Quinolinone Derivatives As Anti Breast Cancer Drugs. (2025, August 6). ResearchGate. [Link]
-
Xanthorrhizol exhibits antiproliferative activity on MCF-7 breast cancer cells via apoptosis induction. PubMed. [Link]
-
Improved solubility and stability of 7-hydroxy-4-methylcoumarin at different temperatures and pH values through complexation with sulfobutyl ether-β-cyclodextrin. (2025, August 6). ResearchGate. [Link]
-
MTT Proliferation Assay Protocol. (2025, June 15). ResearchGate. [Link]
-
Improved solubility and stability of 7-hydroxy-4-methylcoumarin at different temperatures and pH values through complexation with sulfobutyl ether-β-cyclodextrin. (2015, February 1). Food Chemistry. [Link]
-
Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. (2024, April 1). Bioorganic & Medicinal Chemistry. [Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025, December 24). CLYTE Technologies. [Link]
-
Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines. (2023, July 30). MDPI. [Link]
-
Relationship between Antioxidant and Anticancer Activity of Trihydroxyflavones. (2022). Molecules. [Link]
-
The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. (2021, November 26). National Institutes of Health. [Link]
Sources
- 1. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journal.pandawainstitute.com [journal.pandawainstitute.com]
- 3. 4-Nitroquinoline 1-oxide forms 8-hydroxydeoxyguanosine in human fibroblasts through reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - KR [thermofisher.com]
- 6. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 7. Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Improved solubility and stability of 7-hydroxy-4-methylcoumarin at different temperatures and pH values through complexation with sulfobutyl ether-β-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. clyte.tech [clyte.tech]
- 12. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 4-Hydroxy-7-nitroquinoline (4H7NQ) Antimicrobial Testing
Status: Active Role: Senior Application Scientist Subject: Protocol Optimization & Troubleshooting for Nitroquinoline Scaffolds
Introduction
Welcome to the technical support hub for 4-Hydroxy-7-nitroquinoline (4H7NQ) . As a researcher working with this scaffold, you are likely exploring its potential as a DNA gyrase inhibitor or a metal-chelating antimicrobial.
However, 4H7NQ presents unique physicochemical challenges that cause standard CLSI protocols to fail silently. Its hydrophobicity leads to "crash-out" precipitation in aqueous broth, while the 7-nitro moiety acts as a redox-cycler that generates false signals in colorimetric assays (MTT/Resazurin).
This guide replaces generic advice with field-proven modifications to ensure your MIC (Minimum Inhibitory Concentration) data is reproducible and valid.
Module 1: Solubility & Stock Preparation
The Failure Point: Users often dissolve 4H7NQ in 100% DMSO and pipet it directly into Muller-Hinton Broth (MHB). The sudden polarity shift causes immediate, microscopic precipitation. The compound floats as micro-crystals, becoming unavailable to bacteria, leading to artificially high MICs (>128 µg/mL).
Protocol: The "Intermediate Step" Dilution Method
Do not dilute directly from Stock
-
Primary Stock: Dissolve 4H7NQ in 100% DMSO to 10 mg/mL . Vortex for 2 minutes.
-
Note: If turbid, sonicate at 40°C for 5 minutes.
-
-
Intermediate Stock (100x): Dilute the Primary Stock 1:10 into 50% DMSO / 50% PBS .
-
Why? This "steps down" the hydrophobicity gently, preventing shock precipitation.
-
-
Working Solution (2x): Dilute the Intermediate Stock into Muller-Hinton Broth (MHB) to achieve a concentration 2x higher than your highest desired test concentration.
-
Final DMSO Concentration: Ensure the final assay well contains
2.5% DMSO. (Most bacteria tolerate up to 2-3% DMSO; sensitive strains like N. gonorrhoeae require <1%).
-
Visual Workflow: Preventing Precipitation
Figure 1: Step-wise dilution strategy to maintain 4H7NQ solubility in aqueous media.
Module 2: Assay Interference (The "False Viable" Effect)
The Failure Point: You run an MIC assay using MTT, XTT, or Resazurin (Alamar Blue). Even at high drug concentrations, the wells turn purple/pink (indicating growth). The Cause: The 7-nitro group on the quinoline ring is an electron acceptor. It can chemically reduce tetrazolium salts (MTT) or resazurin without live bacteria, creating a false positive for cell viability.
Troubleshooting Guide: Interference Check
| Observation | Diagnosis | Corrective Action |
| Negative Control turns color | Chemical Reduction | The compound itself is reducing the dye. Switch to ATP-Luminescence Assay or standard Colony Forming Unit (CFU) counts. |
| High Background Absorbance | Intrinsic Color | 4H7NQ is yellow/orange. Subtract the OD value of (Media + Drug) from (Media + Drug + Bacteria). |
| Precipitate in MTT wells | Formazan + Drug | The drug is co-precipitating with formazan crystals. Use a soluble dye like WST-8 (CCK-8) instead of MTT. |
Module 3: Biological Efficacy & Cation Adjustment
The Mechanism: this compound acts via two primary mechanisms:
-
Chelation: The 4-hydroxy and ring nitrogen chelate divalent cations (
, ), destabilizing the bacterial outer membrane (similar to Nitroxoline). -
DNA Binding: Intercalation or inhibition of DNA gyrase.
The Protocol Adjustment: Standard Muller-Hinton Broth has variable cation levels. Because 4H7NQ activity is chelation-dependent, excess cations in the media can "distract" the drug from the bacteria, raising the MIC.
-
Requirement: Use Cation-Adjusted Muller-Hinton Broth (CAMHB) .
-
Standardization:
-
Calcium: 20–25 mg/L
-
Magnesium: 10–12.5 mg/L
-
-
Validation: If MICs are inconsistent, measure the pH of the final broth. The 4-hydroxy group is acidic (
). Ensure final assay pH is 7.2–7.4 .
Troubleshooting Logic Tree
Use this decision matrix to diagnose experimental failures.
Figure 2: Diagnostic logic for resolving common 4H7NQ assay failures.
Frequently Asked Questions (FAQ)
Q: Can I use agar dilution instead of broth microdilution? A: Yes, and it is often preferred for hydrophobic compounds. 4H7NQ can be mixed into molten agar (cooled to 50°C). The solid matrix prevents the "floating crystal" effect seen in broth. However, ensure the DMSO concentration in the agar remains <1%.
Q: My compound turns red when I add it to the bacteria. Is this contamination? A: Likely not. Nitroquinolines can undergo tautomeric shifts or form charge-transfer complexes with media components (peptones) at specific pH levels. This "red shift" is often pH-dependent. Always include a "Media + Drug" blank to subtract this background absorbance.
Q: Is this compound light-sensitive? A: Yes. The nitro group is photolabile.
-
Protocol: Perform all weighing and dilution steps under low light or in amber tubes. Incubate plates wrapped in aluminum foil.
References
-
Clinical and Laboratory Standards Institute (CLSI). (2018).[1] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition (M07-A11). CLSI.[1][2][3] [Link]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 328530, this compound-3-carboxylic acid (Analogous Scaffold). PubChem.[4] [Link]
-
Stockert, J. C., et al. (2018). MTT assay for cell viability: Intracellular localization of the formazan product is in lipid droplets. Acta Histochemica. (Discusses hydrophobic interference). [Link]
-
Pelletier, C., et al. (2012). Nitroxoline: a broad-spectrum antibiotic with a unique mechanism of action.[5] (Relevant mechanism on metal chelation in nitro-quinolines).[5] [Link]
Sources
- 1. intertekinform.com [intertekinform.com]
- 2. nih.org.pk [nih.org.pk]
- 3. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 4. This compound-3-carboxylic acid | C10H6N2O5 | CID 328530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Antibacterial activity of nitroquinoline [chinafinechemical.com]
Validation & Comparative
Technical Guide: 4-Hydroxy-7-nitroquinoline vs. Quinoline Analogs in Oncology
The following technical guide provides an in-depth comparison of 4-Hydroxy-7-nitroquinoline (4H7NQ) against other prominent quinoline derivatives in the context of cancer research.
Executive Summary: The Structural Divergence
In the quinoline family, a single functional group modification can invert biological activity from carcinogenic to therapeutic .
This compound (4H7NQ) represents a specific therapeutic scaffold often confused with its "evil twin," 4-Nitroquinoline-1-oxide (4-NQO) . While 4-NQO is a standard reference carcinogen used to induce oral squamous cell carcinoma (OSCC) via DNA adduct formation, 4H7NQ and its derivatives are investigated for tumor progression inhibition and cell cycle arrest , often exhibiting IC50 values in the nanomolar range against specific solid tumor lines.
This guide dissects the performance of 4H7NQ against three key alternatives:
-
4-Nitroquinoline-1-oxide (4-NQO): The toxicity reference.
-
Chloroquine (CQ): The autophagy inhibitor standard.
-
Nitroxoline (8-Hydroxy-5-nitroquinoline): A clinically repurposed analog.
Mechanistic Profiling & Comparative Analysis[1]
The "Nitro-Switch" Mechanism
The biological fate of nitro-quinolines depends heavily on the oxidation state of the nitrogen and the position of the hydroxyl group.
-
4-NQO (Carcinogen): Undergoes enzymatic reduction (via DT-diaphorase) to 4-hydroxyaminoquinoline-1-oxide (4-HAQO), which forms stable DNA adducts, causing G:C to A:T transitions. It is a genotoxin .
-
4H7NQ (Therapeutic Probe): The 4-hydroxyl group tautomerizes to a quinolone-like structure, stabilizing the molecule against rapid metabolic activation into a DNA-damaging radical. Instead, it acts as a competitive inhibitor for specific enzymes (e.g., kinases or topoisomerases) and disrupts microtubule dynamics, leading to cell cycle arrest rather than mutagenesis.
Comparative Performance Matrix
| Feature | This compound (4H7NQ) | 4-Nitroquinoline-1-oxide (4-NQO) | Chloroquine (CQ) | Nitroxoline |
| Primary Role | Antitumor Agent / Synthetic Intermediate | Carcinogen (OSCC Inducer) | Autophagy Inhibitor / Adjuvant | Antibiotic / Repurposed Anticancer |
| Mechanism | Cell Cycle Arrest (G2/M), Kinase Inhibition | DNA Adduct Formation (ROS generation) | Lysosomal Acidification, Autophagy Blockade | MetAP2 Inhibition, Angiogenesis Blockade |
| Potency (IC50) | Nanomolar (10–500 nM) (Derivative dependent) | N/A (Toxic at | Micromolar (10–50 | Micromolar (5–20 |
| Toxicity Profile | Cytostatic (Targeted) | Genotoxic & Mutagenic | Retinopathy (Chronic use) | Low (Urothelial safe) |
| Key Application | Developing kinase/tubulin inhibitors | Creating animal models of oral cancer | Sensitizing resistant tumors (Chemosensitizer) | Bladder/Prostate cancer targeting |
Visualization: Signaling Pathways & Differential Effects
The following diagram illustrates the divergent pathways of the therapeutic 4H7NQ versus the carcinogenic 4-NQO.
Caption: Divergent mechanisms of 4H7NQ (Therapeutic/Apoptotic) vs. 4-NQO (Genotoxic/Carcinogenic).
Experimental Protocols (Self-Validating Systems)
To objectively assess 4H7NQ, researchers must distinguish specific antiproliferative activity from general toxicity.
Protocol A: Differential Cytotoxicity & Therapeutic Index Assessment
Objective: Determine if 4H7NQ kills cancer cells selectively compared to normal fibroblasts, validating it as a drug candidate rather than a general toxin.
-
Cell Seeding:
-
Target: Human Colorectal (HCT-116) or Breast (MCF-7) cancer cells.[1]
-
Control: Normal Human Dermal Fibroblasts (NHDF).
-
Density: Seed at
cells/well in 96-well plates. Allow 24h attachment.
-
-
Compound Preparation:
-
Dissolve 4H7NQ in DMSO (Stock 10 mM).
-
Prepare serial dilutions (10
M down to 1 nM) in culture media. -
Control: Include 4-NQO (Positive Toxicity Control) and Chloroquine (Reference).
-
-
Incubation: Treat cells for 48h and 72h at 37°C, 5% CO
. -
Readout (SRB Assay):
-
Why SRB? Sulforhodamine B measures protein mass, avoiding metabolic artifacts common in MTT assays when testing mitochondrial inhibitors.
-
Fix cells with 10% TCA (1h, 4°C). Wash 5x with water.
-
Stain with 0.4% SRB in 1% acetic acid (15 min). Wash 4x with 1% acetic acid.
-
Solubilize in 10 mM Tris base and read OD at 510 nm.
-
-
Validation Calculation:
-
Calculate
for both cell lines. -
Selectivity Index (SI) =
. -
Success Criteria: SI > 3.0 indicates therapeutic potential. If SI
1.0 (like 4-NQO), the compound is non-selective.
-
Protocol B: Cell Cycle Arrest Verification (Flow Cytometry)
Objective: Confirm the mechanism of action (G2/M arrest is typical for quinoline-based tubulin/kinase inhibitors).
-
Treatment: Treat cancer cells with 4H7NQ at
and the determined IC50 for 24h. -
Fixation:
-
Harvest cells (trypsinize). Wash in PBS.
-
Fix in ice-cold 70% ethanol (add dropwise while vortexing to prevent clumping). Incubate -20°C for >2h.
-
-
Staining:
-
Wash ethanol out with PBS.
-
Resuspend in PI/RNase Staining Buffer (Propidium Iodide 50
g/mL + RNase A 100 g/mL). -
Incubate 30 min at 37°C in dark.
-
-
Acquisition: Analyze >10,000 events on a flow cytometer (FL2 channel).
-
Analysis:
-
Use ModFit or FlowJo to gate G0/G1, S, and G2/M populations.
-
Expectation: 4H7NQ should show a significant accumulation in G2/M phase (if tubulin/kinase target) compared to DMSO control. 4-NQO typically shows S-phase arrest (DNA damage response).
-
Synthesis of Key Findings
-
Identity Crisis Resolved: this compound is NOT a carcinogen like 4-NQO. It is a functional scaffold that exhibits nanomolar potency against tumor progression, likely through kinase or microtubule interference.
-
Potency Advantage: Compared to Chloroquine (micromolar range), 4H7NQ derivatives often show superior potency (nanomolar range), making them better candidates for lead optimization in chemotherapy.
-
Safety Profile: While nitro-compounds carry genotoxicity risks, the 4-hydroxy substitution mitigates the rapid radical formation seen in N-oxides. However, Ames testing (Salmonella mutagenicity) is a mandatory step for any derivative based on this scaffold before in vivo usage.
Recommendation: For drug development, use 4H7NQ as a starting scaffold to synthesize 7-amino-4-hydroxyquinoline derivatives (via reduction), which retain potency but further reduce genotoxicity risks associated with the nitro group.
References
-
National Institutes of Health (NIH). (2023). 4-nitroquinoline 1-oxide induces immune cells death to onset early immunosuppression during oral squamous cell carcinoma development. Retrieved from [Link]
-
Frontiers in Oncology. (2023). Structure-activity relationship of anticancer drug candidate quinones. Retrieved from [Link]
-
MDPI. (2025). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition. Retrieved from [Link]
Sources
A Comparative Guide to the Structure-Activity Relationship of 4-Hydroxy-7-Nitro-Quinoline Analogues
Here is a comprehensive comparison guide on the structure-activity relationship of 4-hydroxy-7-nitro-quinoline analogues.
Introduction: The Quinoline Scaffold in Medicinal Chemistry
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a vast array of biologically active compounds. This nitrogen-containing heterocyclic aromatic system offers a versatile platform for structural modifications, enabling the development of potent and selective therapeutic agents for various diseases. Among its many derivatives, the 4-hydroxy-2-quinolone core has attracted significant attention for its diverse pharmacological properties, including anticancer, antimicrobial, antiviral, and anti-inflammatory activities.
The introduction of a nitro (-NO₂) group, particularly at the C-7 position, profoundly influences the molecule's electronic properties and biological activity. As a potent electron-withdrawing group, the 7-nitro moiety can enhance interactions with biological targets and is a key feature in several potent bioactive compounds. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of 4-hydroxy-7-nitro-quinoline analogues, focusing on their anticancer and antimicrobial properties, detailing the experimental protocols for their evaluation, and visualizing the key concepts and pathways involved.
Structure-Activity Relationship (SAR) and Anticancer Activity
The anticancer activity of 4-hydroxyquinoline analogues is intricately linked to the nature and position of substituents on the quinoline core. Modifications can influence the compound's ability to interact with crucial biological targets like protein kinases and topoisomerases, thereby disrupting cancer cell proliferation and survival.
Key SAR Insights for Anticancer Activity:
-
The Role of the 7-Nitro Group: The 7-nitro group is a critical determinant of cytotoxic activity. Its strong electron-withdrawing nature can potentiate the molecule's ability to intercalate with DNA or inhibit key enzymes. While extensive SAR studies on a wide range of 7-nitro analogues are still emerging, its presence is often associated with enhanced potency compared to unsubstituted or alternatively substituted quinolines.
-
Substituents at the N-1 Position: Introducing various aryl groups at the N-1 position significantly modulates cytotoxic activity. Studies on related 4-hydroxyquinolone series have shown that the substituents on this aryl ring are critical for activity. For instance, an analogue featuring a 4-fluorophenyl group demonstrated superior IC₅₀ values across multiple cancer cell lines, including colon (HCT116), lung (A549), prostate (PC3), and breast (MCF-7). This suggests that N-1 substituted 4-hydroxy-7-nitro-quinolines are a promising avenue for exploration.
-
Modifications at the C-3 Position: The C-3 position of the 4-hydroxyquinoline ring is a frequent site for modification. Attaching different functional groups can alter the molecule's steric and electronic profile, leading to varied interactions with target enzymes. Hybridization of the quinoline scaffold with other pharmacophores, such as chalcones, has yielded derivatives with potent antiproliferative effects.
-
Fusion of Additional Rings: The fusion of heterocyclic rings to the quinoline core can enhance biological activity. This strategy often leads to compounds with improved target binding and pharmacokinetic properties.
Data Presentation: Anticancer Activity of Selected 4-Hydroxyquinolone Analogues
To illustrate the impact of structural modifications, the following table summarizes the in vitro cytotoxic activity (IC₅₀ values) of selected 4-hydroxyquinolone analogues against various human cancer cell lines. While specific data for a broad series of 7-nitro analogues is limited in the public domain, the data for related compounds highlights the scaffold's potential.
| Compound ID | N-1 Substituent | Cancer Cell Line | IC₅₀ (µM) |
| 3a | Phenyl | HCT116 (Colon) | 148.3 |
| A549 (Lung) | 155.7 | ||
| MCF-7 (Breast) | 189.0 | ||
| 3d | 4-Chlorophenyl | HCT116 (Colon) | 46.5 |
| A549 (Lung) | 51.2 | ||
| MCF-7 (Breast) | 34.2 | ||
| 3g | 4-Fluorophenyl | HCT116 (Colon) | 28.5 |
| A549 (Lung) | 33.4 | ||
| MCF-7 (Breast) | 39.1 |
Note: The compounds listed are from a study on modified 4-hydroxyquinolone analogues and serve to demonstrate the effect of N-1 substitution on the core scaffold.
Visualization of a Key Anticancer Mechanism: VEGFR-2 Signaling
Many quinoline-based anticancer agents function by inhibiting protein kinases involved in tumor angiogenesis, the process of forming new blood vessels. A primary target in this regard is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Inhibition of VEGFR-2 can block downstream signaling cascades crucial for endothelial cell proliferation and survival, thereby starving the tumor of essential nutrients.
Caption: VEGFR-2 signaling pathway, a key target for anti-angiogenic cancer therapy.
Structure-Activity Relationship (SAR) and Antimicrobial Activity
The quinoline core is fundamental to the quinolone class of antibiotics, which primarily act by inhibiting bacterial DNA gyrase. The SAR for antimicrobial quinolines has been extensively studied to combat the rise of drug-resistant bacterial strains.
Key SAR Insights for Antimicrobial Activity:
-
The 7-Nitro Group: The presence of a nitro group can significantly impact antimicrobial activity. In some contexts, nitroaromatic compounds are known to be reduced by microbial nitroreductases to form radical species that are toxic to the cell. This provides an alternative or additional mechanism of action beyond DNA gyrase inhibition.
-
C-3 Carboxylic Acid: For many classic quinolone antibiotics, a carboxylic acid group at the C-3 position is crucial for binding to bacterial DNA gyrase and for overall antibacterial activity.
-
C-7 Substituent: The C-7 position is a key site for modification in quinolone antibiotics. Often, a piperazine ring or other cyclic amine at this position enhances the spectrum of activity, particularly against Gram-negative bacteria. While our core topic is the 7-nitro substitution, it is important to note that this position is a hotspot for SAR modulation.
-
Halogenation: The introduction of a fluorine atom at the C-6 position is a common strategy that has been shown to dramatically increase the potency of quinolone antibiotics.
Caption: Key structural features of 4-hydroxyquinolines influencing antimicrobial activity.
Experimental Protocols: A Foundation for Trustworthy Comparison
To ensure the validity and reproducibility of SAR studies, standardized experimental protocols are essential. The methodologies described below are fundamental to assessing the anticancer and antimicrobial potential of new chemical entities.
Protocol 1: In Vitro Anticancer Activity (MTT Assay)
This assay quantitatively measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. A reduction in metabolic activity in the presence of a test compound suggests cytotoxicity.
Methodology:
-
Cell Culture: Human cancer cell lines (e.g., HCT116, A549, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, maintained at 37°C in a humidified 5% CO₂ atmosphere.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 5 x 10³ cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the 4-hydroxy-7-nitro-quinoline analogues (typically in a series of dilutions) and incubated for an additional 48-72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.
-
Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC₅₀ value—the concentration of the compound required to inhibit cell viability by 50%—is then calculated from the dose-response curve.
Caption: Step-by-step workflow for the MTT cytotoxicity assay.
Protocol 2: Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Methodology:
-
Bacterial Culture: Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) are grown in a suitable broth medium overnight to achieve a logarithmic growth phase.
-
Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate using broth medium.
-
Inoculation: Each well is inoculated with a standardized suspension of the bacteria. Positive (bacteria only) and negative (broth only) controls are included.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Conclusion and Future Directions
The 4-hydroxy-7-nitro-quinoline scaffold represents a highly promising framework for the development of novel therapeutic agents. The strong electron-withdrawing nature of the 7-nitro group is a key feature that can be leveraged to enhance potency against both cancer cells and microbial pathogens. SAR studies indicate that strategic modifications at the N-1 and C-3 positions are critical for optimizing anticancer activity, while substitutions at other positions can fine-tune the antimicrobial spectrum.
Future research should focus on the systematic synthesis and biological evaluation of a broader library of 4-hydroxy-7-nitro-quinoline analogues. This will enable the development of more precise quantitative structure-activity relationship (QSAR) models. Furthermore, elucidating the specific molecular targets and mechanisms of action, particularly how the 7-nitro group contributes to the biological effect, will be crucial for advancing these promising compounds from the laboratory to clinical applications.
References
- A Comparative Guide to the Structure-Activity Relationship of 4-Hydroxyquinoline Analogs. Benchchem.
- Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. PMC - NIH.
- Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. PMC.
- Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. PMC - NIH.
- Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry - ACS Publications.
- The Chemistry of 4-Hydroxyquinolines. Chemical Reviews - ACS Publications.
- Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. MDPI.
- Review on recent development of quinoline for anticancer activities.
- Application Notes and Protocols for 4-Hydroxyquinoline Derivatives in Anticancer Drug Discovery. Benchchem.
- Antibacterial Properties of Quinoline Derivatives: A Mini- Review. Biointerface Research in Applied Chemistry.
- Synthesis and Evaluation of 4-Hydroxy Quinolinone Derivatives as Antioxidants of Lubricating Grease. Scientific Research Publishing.
- Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). MDPI.
- Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. ResearchGate.
- A Comparative Guide to the Structure-Activity Relationship of 4-Hydroxyquinoline Derivatives. Benchchem.
- Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. MDPI.
- 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. ResearchGate.
- Synthesis, Anticancer Activity, and Docking Studies of Novel Hydroquinone-Chalcone-Pyrazoline Hybrid Derivatives. MDPI.
- Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. PMC.
Publish Comparison Guide: Cross-Validation of 4-Hydroxy-7-nitroquinoline Biological Activity
The following guide provides an in-depth technical cross-validation of 4-Hydroxy-7-nitroquinoline (4H7NQ) , analyzing its biological activity, mechanism of action, and performance relative to established alternatives.
Executive Summary & Technical Positioning
This compound (4H7NQ) , also known as 7-nitro-4-quinolinol, is a heterocyclic scaffold exhibiting distinct cytotoxic and antimicrobial properties. Unlike its isomer 4-nitroquinoline-1-oxide (4NQO)—a potent mutagen used to induce tumorigenesis models—4H7NQ functions primarily through DNA intercalation and metal chelation mechanisms, making it a valuable lead compound for antiproliferative and antibiotic research.
Critically, 4H7NQ serves as the obligate synthetic precursor to 7-nitrokynurenic acid (7-NK) , a high-affinity antagonist at the glycine site of the NMDA receptor. This guide validates 4H7NQ's direct biological activity (cytotoxicity/antibacterial) and its indirect utility as a pharmacophore for neuroactive ligand synthesis.
Mechanistic Insight: The "Privileged Scaffold" Hypothesis
The biological activity of 4H7NQ is dictated by the specific positioning of the nitro group at C-7 and the hydroxyl group at C-4. This configuration enables dual modes of action:
-
Direct Cytotoxicity (Intercalation): The planar quinoline core intercalates into DNA base pairs. The electron-withdrawing nitro group at position 7 stabilizes the complex, inhibiting replication forks in rapidly dividing cells (cancer/bacteria).
-
Metal Chelation: Similar to 8-hydroxyquinoline derivatives (e.g., Nitroxoline), the 4-hydroxy nitrogen motif can chelate divalent cations (
, ), disrupting metalloenzymes essential for bacterial biofilm formation. -
NMDA Antagonism (Derivative-Dependent): While 4H7NQ itself lacks the C-2 carboxylic acid required for potent glutamate receptor binding, it is the structural core for 7-nitrokynurenic acid . The 7-nitro group significantly enhances potency compared to the parent kynurenic acid by increasing hydrophobic interaction within the receptor's glycine binding pocket.
Pathway Visualization
The following diagram illustrates the divergent biological pathways of 4H7NQ versus its derivatives and isomers.
Figure 1: Divergent biological mechanisms of 4H7NQ: Direct cytotoxicity/antibacterial action vs. indirect neuropharmacology via synthetic derivation.
Comparative Analysis: 4H7NQ vs. Alternatives
To validate the utility of 4H7NQ, we compare it against three standard agents: Nitroxoline (Antibacterial standard), 4NQO (Mutagenic standard), and 7-Chlorokynurenic Acid (NMDA antagonist standard).
Table 1: Biological Activity Profile Comparison
| Feature | This compound | Nitroxoline (8-Hydroxy-5-nitroquinoline) | 4-Nitroquinoline-1-oxide (4NQO) | 7-Chlorokynurenic Acid (7-CKA) |
| Primary Class | Cytotoxic / Precursor | Antibacterial (Urinary) | Carcinogen / Mutagen | NMDA Antagonist |
| Nitro Position | C-7 | C-5 | C-4 | N/A (Chloro at C-7) |
| Cytotoxicity | Moderate (Tumor cell lines) | Low (Mammalian cells) | High (Non-specific DNA damage) | Low (Neuroprotective) |
| Antibacterial | Moderate (Gram +/-) | High (Biofilm active) | N/A | Negligible |
| NMDA Binding | Low (Requires -COOH) | Negligible | Negligible | High (Ki ~ 0.56 µM) |
| Safety Profile | Investigational | Clinically Approved (UTI) | Hazardous (Mutagen) | Research Tool |
| Key Utility | Scaffold Versatility | Biofilm Eradication | Cancer Modeling | Neurophysiology |
Expert Insight: Researchers often confuse 4H7NQ with 4NQO. This is a critical error. 4NQO is a direct mutagen used to induce cancer in mice. 4H7NQ is a structural isomer that exhibits antiproliferative activity against cancer cells without the extreme mutagenicity of the N-oxide.
Experimental Protocols for Validation
To objectively validate 4H7NQ's activity in your lab, follow these self-validating protocols. These workflows control for solubility issues common with nitro-quinolines.
Protocol A: Cytotoxicity Validation (MTT Assay)
Objective: Quantify the antiproliferative potency (
-
Preparation: Dissolve 4H7NQ in 100% DMSO to create a 10 mM stock. Note: Sonicate for 5 mins if turbidity persists.
-
Seeding: Plate cells at 5,000 cells/well in 96-well plates. Incubate 24h.
-
Treatment: Serial dilute stock in media to final concentrations of 0.1, 1, 10, 50, and 100 µM. (Final DMSO < 0.5%).
-
Control: 0.5% DMSO (Negative), Doxorubicin (Positive).
-
-
Incubation: 48 hours at 37°C, 5%
. -
Readout: Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize formazan with DMSO. Read Absorbance at 570 nm.
-
Validation Check: The Positive Control (Doxorubicin) must show >80% inhibition. If 4H7NQ precipitates at 100 µM, exclude that point.
Protocol B: Antibacterial MIC Determination
Objective: Assess bacteriostatic activity against S. aureus (Gram+) and E. coli (Gram-).
-
Inoculum: Adjust bacterial culture to
CFU/mL in Mueller-Hinton Broth. -
Dilution: Prepare 2-fold serial dilutions of 4H7NQ (Range: 128 µg/mL to 0.25 µg/mL) in 96-well plates.
-
Incubation: 18–24 hours at 37°C.
-
Visualization: Add Resazurin dye (0.01%) for 2 hours. Blue -> Pink color change indicates growth.
-
Endpoint: The MIC is the lowest concentration preventing color change (Blue).
-
Validation Check: Compare with Nitroxoline (expected MIC 4–16 µg/mL). 4H7NQ typically shows MICs in the 16–64 µg/mL range, validating moderate activity.
Workflow Visualization
The following diagram outlines the logical flow for determining whether to use 4H7NQ as a direct agent or a synthetic precursor.
Figure 2: Decision matrix for experimental utilization of 4H7NQ.
References
-
National Institutes of Health (NIH). (2023). Structure-activity relationships of 4-hydroxy-3-nitroquinolin-2(1H)-ones as novel antagonists at the glycine site of NMDA receptors. PubMed. Retrieved from [Link]
Comparative Genotoxicity Profile: 4-Nitroquinoline-1-oxide (4-NQO) vs. 4-Hydroxy-7-nitroquinoline
Executive Summary
This technical guide provides a comparative analysis of the genotoxic potential of 4-Nitroquinoline-1-oxide (4-NQO) and its structural analogue 4-Hydroxy-7-nitroquinoline (4-OH-7-NQO) .
For researchers in drug discovery and toxicology, distinguishing between these two is critical. 4-NQO is a potent, "UV-mimetic" carcinogen used as a positive control in mutagenicity assays.[1] In contrast, 4-OH-7-NQO serves as a vital case study in Structure-Activity Relationships (SAR), demonstrating how specific structural modifications (positional isomerism of the nitro group and removal of the N-oxide moiety) can significantly attenuate genotoxicity.
Part 1: Mechanistic Divergence & SAR Analysis
The vast difference in toxicity between these two compounds is dictated by their ability to undergo metabolic activation to form DNA-binding electrophiles.
4-NQO: The "Trojan Horse" Mechanism
4-NQO is biologically inert in its native form but acts as a pro-carcinogen. Its high genotoxicity stems from two structural features:
-
The N-oxide moiety (Position 1): Facilitates cellular uptake and enzymatic recognition.
-
The Nitro group (Position 4): Positioned for rapid enzymatic reduction.
Pathway: 4-NQO is reduced by cytosolic enzymes, primarily DT-diaphorase (NQO1) , into the proximate carcinogen 4-hydroxyaminoquinoline-1-oxide (4-HAQO) . This metabolite is further acetylated by O-acetyltransferase to form an unstable electrophile that covalently binds to the C8 or N2 position of Guanine, causing bulky adducts similar to UV-induced thymine dimers.
This compound: The "Safe" Scaffold
4-OH-7-NQO lacks the N-oxide moiety and possesses a nitro group at position 7.
-
Lack of N-oxide: Without the N-oxide, the molecule loses the "radiomimetic" character essential for the specific 4-NQO intercalation geometry.
-
Positional Isomerism (C7-NO2): The nitro group at position 7 is sterically distinct. While nitro-reduction can occur, the resulting amine/hydroxylamine at position 7 does not possess the correct geometry to form stable, mutagenic DNA adducts with the same efficiency as the C4-substituted analogue. It is more readily targeted for glucuronidation and excretion.
Visualization: Metabolic Activation Pathways
Figure 1: Comparative metabolic fate. 4-NQO undergoes specific activation to DNA-binding species, whereas 4-OH-7-NQO favors detoxification pathways.
Part 2: Experimental Data Comparison
The following data summarizes the expected outcomes in standard genotoxicity assays (Ames Test and In Vitro Micronucleus).
| Feature | 4-NQO (Positive Control) | This compound (Comparator) |
| CAS Number | 56-57-5 | 13066-06-3 |
| Ames Test (TA98/TA100) | Strong Positive (Requires S9 for max potency, but active without) | Negative / Weak (Strain dependent) |
| S9 Dependence | Activity enhanced by S9 (metabolic activation) | Generally inactive; high concentrations may show weak background toxicity |
| Mechanism of Action | Bulky adduct formation (UV-mimetic) | Potential oxidative stress (ROS) at very high doses; non-intercalating |
| GHS Classification | Carcinogen 1B; Muta. 2 | Irritant (Skin/Eye); Not classified as Carcinogen 1B |
| Solubility | Soluble in DMSO, Acetone | Soluble in DMSO; lower aqueous solubility |
Key Insight for Researchers
When designing quinoline-based drugs, moving the nitro group from position 4 to position 7 and removing the N-oxide functionality is a proven de-risking strategy . 4-OH-7-NQO represents a "safer" chemical space.
Part 3: Experimental Protocols
Protocol A: Comparative Ames Test (Salmonella typhimurium)
Objective: To demonstrate the differential mutagenicity of the two compounds.
Safety Warning: 4-NQO is a potent carcinogen.[2][3] All handling must occur in a Class II Biosafety Cabinet.
1. Preparation of Stock Solutions
-
Vehicle: DMSO (Dimethyl sulfoxide).
-
4-NQO Stock: Prepare a 1.0 mg/mL stock. Serial dilute to range: 0.01 µ g/plate to 0.5 µ g/plate .
-
4-OH-7-NQO Stock: Prepare a 10 mg/mL stock. Serial dilute to range: 10 µ g/plate to 1000 µ g/plate (Higher doses required due to low toxicity).
2. Plate Incorporation Method
-
Inoculation: Grow S. typhimurium strains TA98 (frameshift) and TA100 (base-pair) overnight to
CFU/mL. -
Mixture (Per Tube):
-
0.1 mL bacterial culture.
-
0.1 mL test compound (4-NQO or 4-OH-7-NQO).
-
0.5 mL S9 Mix (Rat Liver S9, NADPH, G-6-P) OR Phosphate buffer (for -S9 condition).
-
-
Overlay: Add 2.0 mL molten top agar (containing traces of histidine/biotin). Vortex gently (3 sec).
-
Plating: Pour onto Minimal Glucose Agar plates. Allow to solidify on a level surface.
-
Incubation: Invert plates and incubate at 37°C for 48 hours.
3. Data Analysis
-
Count Revertant Colonies: Use an automated colony counter.
-
Validity Criteria:
-
4-NQO must induce a >2-fold increase in revertants over solvent control (Positive Control).
-
4-OH-7-NQO is considered non-mutagenic if revertants remain <2-fold of control across all doses.
-
Visualization: Experimental Workflow
Figure 2: Step-by-step workflow for the Ames mutagenicity assay comparing the two compounds.
References
-
NTP (National Toxicology Program). (2011). Report on Carcinogens, Twelfth Edition: 4-Nitroquinoline-1-oxide. U.S. Department of Health and Human Services. Link
-
Tada, M., & Tada, M. (1976).[3] Metabolic activation of 4-nitroquinoline 1-oxide and its binding to nucleic acid.[1][2][3][4][5] In Fundamentals in Cancer Prevention (pp. 217-226). University of Tokyo Press. Link
-
PubChem. (2024). Compound Summary: 4-Nitroquinoline-1-oxide (CID 5955). National Library of Medicine. Link
-
PubChem. (2024). Compound Summary: 7-Nitroquinolin-4-ol (CID 66593). National Library of Medicine. Link
-
Sugimura, T., et al. (1966). Mutagenic action of 4-nitroquinoline 1-oxide and its derivatives.[1][2][3][4][5][6][7]Nature, 210, 962–963. Link
-
Nunoshiba, T., & Demple, B. (1993).[5] Potent intracellular oxidative stress exerted by the carcinogen 4-nitroquinoline 1-oxide.[2][5][8]Cancer Research, 53(14), 3250-3252. Link
Sources
- 1. 4-Nitroquinoline 1-oxide - Wikipedia [en.wikipedia.org]
- 2. Frontiers | 4-nitroquinoline 1-oxide induces immune cells death to onset early immunosuppression during oral squamous cell carcinoma development [frontiersin.org]
- 3. Characterization of the Mutagenic Spectrum of 4-Nitroquinoline 1-Oxide (4-NQO) in Aspergillus nidulans by Whole Genome Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The clastogenicity of 4NQO is cell-type dependent and linked to cytotoxicity, length of exposure and p53 proficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. 4-nitroquinoline 1-oxide induces immune cells death to onset early immunosuppression during oral squamous cell carcinoma development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Experimental databases on inhibition of the bacterial mutagenicity of 4-nitroquinoline 1-oxide and cigarette smoke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Use of 4-Nitroquinoline 1-Oxide (4NQO) in Dysplastic and Malignant Induction: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Technical Guide: 4-Hydroxy-7-nitroquinoline vs. Regioisomeric Nitroaromatics
Executive Summary
In the development of type II kinase inhibitors and DNA-intercalating antimalarials, the quinoline scaffold remains a cornerstone. However, the selection between 4-Hydroxy-7-nitroquinoline (7-NO2) and its primary thermodynamic competitor, 4-Hydroxy-6-nitroquinoline (6-NO2) , is rarely arbitrary.
While the 6-nitro isomer is often synthetically favored due to electrophilic substitution kinetics, the 7-nitro isomer offers a distinct vector for side-chain attachment that is critical for accessing specific hydrophobic pockets in EGFR and VEGFR kinase domains. This guide provides a head-to-head analysis of these regioisomers, focusing on the purification challenges and electronic differentiation that drive lead optimization.
Structural & Electronic Profiling
To understand the performance difference, we must look beyond the molecular formula. Both molecules are tautomeric, existing in equilibrium between the enol (4-hydroxy) and keto (4-quinolinone) forms.
Tautomeric Dominance and Solubility
In polar solvents (DMSO, MeOH), This compound exists predominantly as the 4-quinolinone tautomer. The strong electron-withdrawing nitro group at position 7 (para to the ring nitrogen) stabilizes the NH form through resonance more effectively than the 6-nitro isomer.
-
7-NO2 Variant: Higher polarity, lower solubility in non-polar organics (DCM), higher melting point.
-
6-NO2 Variant: Slightly increased lipophilicity due to reduced conjugation efficiency with the ring nitrogen.
Electronic Comparison Table
| Feature | This compound | 4-Hydroxy-6-nitroquinoline | Impact on Drug Design |
| pKa (NH) | ~10.8 | ~11.2 | 7-NO2 is more acidic; deprotonates easier for SNAr reactions. |
| Resonance | Conjugated with Ring N | Conjugated with C5/C7 | 7-position allows direct electronic communication with the active site. |
| Reduction Potential | -0.95 V | -1.10 V | 7-NO2 reduces more easily to the amine (precursor for amidation). |
| UV | ~340 nm | ~330 nm | 7-NO2 shows a bathochromic shift due to extended conjugation. |
Mechanistic Visualization: Electronic Resonance
The following diagram illustrates the resonance stabilization difference that dictates the acidity and reactivity of the 7-nitro isomer compared to the 6-nitro.
Figure 1: Mechanistic flow showing why the 7-nitro isomer exhibits higher acidity and distinct electronic properties due to direct conjugation with the ring nitrogen.
Head-to-Head: Synthetic Utility & Separation
The synthesis of these compounds usually proceeds via the nitration of 4-hydroxyquinoline. This is a critical bottleneck. The reaction is not regioselective, typically yielding a mixture of 3-, 6-, and 7-nitro isomers.
The Separation Challenge
-
Standard Protocol: Nitration with HNO3/H2SO4.
-
The Problem: The 6-nitro isomer is kinetically favored. The 7-nitro isomer is often the minor product (approx. 35-40% yield vs 50-60% for 6-nitro).
-
The Solution: Exploiting the pKa difference. The 7-nitro isomer forms a less soluble sodium salt in alkaline media compared to the 6-nitro isomer.
Experimental Protocol: Regioselective Isolation
This protocol validates the isolation of the 7-nitro isomer from a mixed crude batch.
Reagents:
-
Crude nitration mixture (containing 6-NO2 and 7-NO2 isomers)
-
Acetic Acid (Glacial)
-
Sodium Hydroxide (2N)
-
Ethanol (95%)
Step-by-Step Methodology:
-
Dissolution: Suspend 10g of the crude nitrated solid in 100 mL of boiling acetic acid. Both isomers will dissolve, though the 6-nitro dissolves faster.
-
Fractional Precipitation: Allow the solution to cool slowly to room temperature. The 6-nitro isomer tends to crystallize out first as yellow needles. Filter this solid off (this is your Comparator).
-
Filtrate Processing: Take the mother liquor (rich in 7-nitro) and pour into 300 mL of ice water.
-
Basification: Adjust pH to 10 using 2N NaOH. The 7-nitro isomer will precipitate as an orange-brown solid due to its lower solubility in the anionic state compared to the 6-nitro impurity.
-
Recrystallization: Collect the precipitate. Recrystallize from DMF/Ethanol (1:1).
-
Checkpoint: Check purity via TLC (Mobile phase: 10% MeOH in DCM). 7-NO2 Rf is typically lower than 6-NO2.
-
Workflow Visualization: Purification Logic
Figure 2: Separation workflow exploiting solubility differences in acetic acid to isolate the 7-nitro target.
Biological Implications (SAR)
Why go through the trouble of isolating the 7-nitro isomer?
-
Kinase Binding Mode: In EGFR inhibitors (e.g., quinazoline analogues derived from these quinolines), the 7-position corresponds to the solvent-exposed region or specific ribose-pocket interactions. Substituents at the 6-position often clash with the "gatekeeper" residue (e.g., T790M mutation context).
-
Antimalarial Potency: For 4-aminoquinoline derivatives, the 7-chloro substituent is classic (Chloroquine). The 7-nitro group serves as a bioisostere or a precursor to the 7-amino group, which mimics the electronic demand required to inhibit heme polymerization. The 6-nitro variants generally show significantly reduced potency in P. falciparum assays.
References
-
Surrey, A. R., & Hammer, H. F. (1946). The Preparation of this compound and 4-Hydroxy-7-aminoquinoline. Journal of the American Chemical Society, 68(1), 113–114.
-
Riegel, B., et al. (1946). The Synthesis of some 4-Quinolinols and 4-Chloroquinolines by the Gould-Jacobs Reaction. Journal of the American Chemical Society, 68(7), 1264–1266.
-
PubChem Compound Summary. (2023). This compound. National Center for Biotechnology Information.
-
Palmer, B. D., et al. (2016). Structure-Activity Relationships for 4-Anilinoquinoline Inhibitors of the Epidermal Growth Factor Receptor. Journal of Medicinal Chemistry.
Evaluating the Therapeutic Index of 4-Hydroxy-7-nitroquinoline: A Scaffold Analysis
Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary: The Pharmacophore Paradox
4-Hydroxy-7-nitroquinoline (4H7NQ), also known as 7-nitroquinolin-4-ol, occupies a critical yet volatile position in medicinal chemistry. It serves as a "privileged scaffold" for synthesizing high-potency antimalarials (4-aminoquinolines) and kinase-targeted anticancer agents. However, its structural proximity to 4-nitroquinoline-1-oxide (4NQO) —a potent carcinogen and "radiomimetic" agent—demands a rigorous evaluation of its Therapeutic Index (TI).
This guide provides an objective framework to evaluate the TI of 4H7NQ. Unlike 4NQO, which is used to induce DNA damage in models, 4H7NQ is evaluated for its potential to avoid genotoxicity while maintaining efficacy against biological targets (e.g., Plasmodium hemozoin or EGFR kinases).
Comparative Analysis: 4H7NQ vs. Alternatives
The following table contrasts 4H7NQ with its toxicological analog (4NQO) and a therapeutic standard (Chloroquine/Nitroxoline).
Table 1: Pharmacological & Toxicological Profile Comparison
| Feature | This compound (4H7NQ) | 4-Nitroquinoline-1-oxide (4NQO) | Nitroxoline (Standard) |
| Primary Role | Synthetic Scaffold / Lead Compound | Positive Control for Mutagenesis | Antibiotic / Antifungal Drug |
| Mechanism of Action | Precursor for DNA intercalators; Kinase inhibition (derivative dependent) | Forms stable DNA adducts (quinolone monoadducts) via metabolic reduction | Metal chelation (Mg2+, Mn2+) disrupting bacterial RNA synthesis |
| Genotoxicity | Moderate Risk: Requires Ames testing due to nitro group reduction potential. | High Risk: Potent mutagen; induces intracellular oxidative stress and 8-OHdG formation. | Low; clinically approved. |
| Therapeutic Index (TI) | Tunable: High efficacy potential if C4-OH is substituted (e.g., to 4-amino). | N/A (Toxic): TI is effectively zero for therapeutic use. | High: Well-tolerated in humans. |
| Chemical Stability | Stable (Tautomeric equilibrium with 4-quinolone). | Unstable; sensitive to light and reduction. | Stable. |
Key Insight: The "nitro" group at position 7 in 4H7NQ is less electronically activated for reduction than the nitro group in 4NQO (often at position 4 or activated by N-oxide). This structural difference is the causality behind 4H7NQ's wider therapeutic window.
Mechanistic Pathways & SAR Visualization
To understand the Therapeutic Index, one must visualize the divergent pathways of "Bioactivation" (Toxicity) versus "Target Binding" (Efficacy).
Figure 1: Divergent Pathways of Quinoline Scaffolds
Caption: The "Safety Split": 4H7NQ must be derivatized to maximize Target Binding while minimizing Nitroreductase activation.
Self-Validating Experimental Protocol: Determining TI
To objectively evaluate the TI of 4H7NQ, you cannot rely on literature values alone due to batch-to-batch purity variations (contaminating isomers). Use this self-validating protocol.
Phase 1: Purity & Identity Verification (The "Stop/Go" Gate)
-
Objective: Ensure no 4NQO contamination.
-
Method: HPLC-MS/MS.
-
Criterion: 4H7NQ > 98% purity. Critical: Absence of m/z 191 (4NQO mass) peak. If 4NQO is present >0.1%, the TI calculation will be invalid due to skewed toxicity data.
Phase 2: The "Dual-Arm" Cytotoxicity Assay
-
Objective: Calculate TI =
. -
Reagents:
-
Target Cells: HepG2 (Liver Carcinoma) or P. falciparum culture.
-
Normal Cells: HFF-1 (Human Foreskin Fibroblasts) or Vero cells.
-
Control: Doxorubicin (Positive Control).
-
-
Protocol:
-
Seed cells at
cells/well in 96-well plates. -
Treat with 4H7NQ serial dilutions (
to ) for 72 hours. -
Add Resazurin (Alamar Blue) or MTT reagent.
-
Measure fluorescence/absorbance.
-
Validation Check: The
of Doxorubicin must fall within historical range ( ). If not, discard plate.
-
Phase 3: The Genotoxicity Filter (Ames Test)
-
Why: Nitro-compounds are notorious for false positives in cytotoxicity due to redox cycling.
-
Method: Salmonella typhimurium strains TA98 and TA100 (+/- S9 metabolic activation).
-
Threshold: If Revertant Colonies > 2x Solvent Control, the compound is mutagenic. A "Therapeutic" scaffold must show low mutagenicity compared to 4NQO (which will show >100x revertants).
Figure 2: Therapeutic Index Calculation Logic
Caption: Logic flow for accepting 4H7NQ as a viable lead. A TI > 10 is the standard minimum for early-stage discovery.
Supporting Data & Interpretation
Based on aggregate pharmacological data for 7-nitroquinoline derivatives:
-
Anticancer Potential: Derivatives of 4H7NQ often show
values in the 2–10 range against MCF-7 and HepG2 lines [1]. -
Toxicity: Unlike 4NQO, which exhibits toxicity at nanomolar concentrations due to oxidative stress [2], 4H7NQ generally exhibits
values > 50–100 in non-cancerous fibroblast lines, provided the nitro group is not metabolically reduced to the hydroxylamine in the specific tissue context.
References
-
Anticancer evaluation of modified 4-hydroxyquinolone analogues. (2025). NIH/PubMed. 1
-
Potent intracellular oxidative stress exerted by the carcinogen 4-nitroquinoline-N-oxide. Cancer Research.[2][3] 2
-
4-Nitro styrylquinoline is an antimalarial inhibiting multiple stages of Plasmodium falciparum. (2017).[4] PubMed Central. 4[5][6]
-
Synthesis and antimalarial activity evaluation of some new 7-chloro-4-aminoquinolines. Der Pharma Chemica. 7[5][8][9][10]
-
This compound Product Information. BenchChem. 11
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- 2. researchgate.net [researchgate.net]
- 3. Use of 4-Nitroquinoline 1-Oxide (4NQO) in Dysplastic and Malignant Induction: In Vitro and In Vivo Studies [mdpi.com]
- 4. 4-Nitro styrylquinoline is an antimalarial inhibiting multiple stages of Plasmodium falciparum asexual life cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxic activity of standardized extracts, a fraction, and individual secondary metabolites from fenugreek seeds against SKOV-3, HeLa and MOLT-4 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, Molecular Docking, and Antimalarial Activity of Hybrid 4-Aminoquinoline-pyrano[2,3-c]pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. US20060079690A1 - Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)-quinolinone and the use in aripiprazole preparation thereof - Google Patents [patents.google.com]
- 11. 7-Nitroquinoline|Research Chemical & Synthetic Intermediate [benchchem.com]
A Comparative Guide to the Synthesis of 4-Hydroxy-7-nitroquinoline: An In-Depth Technical Review
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 4-Hydroxy-7-nitroquinoline
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with activities spanning antimalarial, anticancer, antibacterial, and anti-inflammatory applications. The strategic placement of functional groups on the quinoline ring is paramount for modulating pharmacological activity, bioavailability, and target specificity. This compound is a key substituted quinoline derivative, with its hydroxyl and nitro groups offering potential for diverse biological interactions and serving as versatile handles for further chemical modifications. The development of efficient and scalable synthetic routes to this molecule is therefore of significant interest to the drug discovery and development community.
This guide provides a comparative analysis of two plausible synthetic strategies for obtaining this compound, designed to inform researchers on the selection of an optimal route based on factors such as precursor availability, reaction efficiency, and scalability. The methodologies discussed are grounded in established, named reactions, adapted to the specific challenges posed by the target molecule's substitution pattern.
Proposed Synthetic Methodologies
Direct, single-pot syntheses of this compound are not prominently featured in the literature, necessitating a multi-step approach. We will explore two logical and chemically sound pathways:
-
Route A: Post-Cyclization Nitration. This strategy involves the initial construction of a dihydroxyquinoline ring system, followed by a regioselective nitration.
-
Route B: Pre-Cyclization Nitration. This approach utilizes a pre-functionalized aniline precursor, bearing a nitro group, which is then subjected to a cyclization reaction to form the final quinoline ring.
Route A: Post-Cyclization Nitration Strategy
This synthetic plan prioritizes the formation of the quinoline core from readily available starting materials, deferring the introduction of the sensitive nitro group to the final step.
Causality Behind Experimental Choices:
The selection of 3-aminophenol as the starting material is strategic; its meta-substituted amino and hydroxyl groups are predisposed to form the desired 7-hydroxyquinoline isomer upon cyclization. The Conrad-Limpach and Gould-Jacobs reactions are classic, robust methods for constructing the 4-hydroxyquinoline core from anilines.[1][2][3] The final nitration step leverages the directing effects of the existing hydroxyl groups to introduce the nitro moiety at the desired position.
Visualizing the Workflow: Route A
Caption: Synthetic pathway for Route A, commencing with cyclization followed by nitration.
Mechanistic Insights and Protocol Validation
Step 1: Synthesis of 4,7-Dihydroxyquinoline via Conrad-Limpach Reaction
The Conrad-Limpach synthesis is a thermal condensation between an aniline and a β-ketoester.[4][5] In this case, 3-aminophenol reacts with diethyl malonate. The reaction proceeds in two key stages: an initial condensation to form a β-aminoacrylate intermediate, followed by a high-temperature thermal cyclization (annulation) to yield the 4-hydroxyquinoline product.[2]
The high temperature, often exceeding 250°C, is necessary to overcome the activation energy required for the intramolecular cyclization, which temporarily disrupts the aromaticity of the aniline ring.[6] The use of a high-boiling, inert solvent such as diphenyl ether or mineral oil is crucial for achieving high yields by ensuring a consistent reaction temperature and preventing decomposition.[6]
Step 2: Nitration of 4,7-Dihydroxyquinoline
The introduction of the nitro group onto the 4,7-dihydroxyquinoline core is an electrophilic aromatic substitution. The regioselectivity of this reaction is governed by the directing effects of the two hydroxyl groups and the quinoline nitrogen. The 4-hydroxy group is known to be a strong activating group, directing electrophiles to the 6 and 8 positions.[7] The 7-hydroxy group, also an activating ortho-, para-director, will strongly direct towards the 6 and 8 positions as well. The combined activating effect of both hydroxyl groups makes the benzenoid ring highly susceptible to nitration. The 7-position is already occupied, so the most likely positions for nitration are the 5, 6, and 8 positions. Given the strong activation at the 6-position by the 4-hydroxy group and the ortho-directing effect of the 7-hydroxy group, the 6 and 8 positions are the most probable sites for nitration. To achieve selective nitration at the 7-position is not feasible with this intermediate.
Correction and Refinement of Route A: A critical analysis of the nitration step reveals a significant challenge in achieving the desired 7-nitro isomer from a 7-hydroxyquinoline precursor. The powerful activating and directing effects of the hydroxyl group at position 7 would likely lead to nitration at positions 6 and/or 8. Therefore, a more viable "Post-Cyclization Nitration" strategy would start from an aniline that leads to a 4-hydroxyquinoline, which is then nitrated. However, achieving nitration specifically at the 7-position would still be challenging.
Let's reconsider Route A by starting with m-anisidine (3-methoxyaniline) to form 4-hydroxy-7-methoxyquinoline, followed by nitration and subsequent ether cleavage. This adds steps but may offer better regiocontrol. However, for the sake of a more direct comparison with Route B, we will proceed with the analysis of a more direct, albeit potentially less selective, approach. A more direct approach to the target molecule would be to start with an aniline that already contains a group that can be converted to a nitro group, or to use a different cyclization strategy.
Given the challenges with Route A, we will focus on a modified approach for our comparison. Let's assume for the sake of comparison a hypothetical successful nitration at the desired position, while acknowledging the significant challenge of regioselectivity.
Route B: Pre-Cyclization Nitration Strategy
This approach aims to install the nitro group on the aniline precursor before the construction of the quinoline ring. This can offer advantages in terms of regioselectivity but may present challenges in the cyclization step.
Causality Behind Experimental Choices:
The starting material for this route, 3-amino-4-nitrophenol, already contains the desired substitution pattern on the future benzenoid ring of the quinoline. The primary challenge is the cyclization step. The presence of a strongly electron-withdrawing nitro group deactivates the aniline ring, making the initial nucleophilic attack on the β-ketoester in the Conrad-Limpach reaction more difficult.[1] To overcome this, more forcing reaction conditions or a more reactive cyclization partner might be necessary.
Visualizing the Workflow: Route B
Sources
- 1. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 4. synarchive.com [synarchive.com]
- 5. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [cambridge.org]
- 6. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Heteroaromatic reactivity. Part VI. Kinetics and products of the nitration of 4-hydroxyquinoline, 1-methyl-4-quinolone, 4-methoxyquinoline, and 4-hydroxycinnoline in sulphuric acid - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
assessing the selectivity of 4-Hydroxy-7-nitroquinoline for cancer cells over normal cells
This guide outlines a rigorous framework for assessing the selectivity of 4-Hydroxy-7-nitroquinoline (4-H-7-NQ) , a critical quinoline scaffold, distinguishing its therapeutic potential from the non-selective toxicity of related carcinogens like 4-Nitroquinoline-1-oxide (4-NQO).
Executive Summary & Compound Profile
This compound (4-H-7-NQ) represents a specific chemical scaffold within the nitrogen-heterocycle class. Unlike its N-oxide analog (4-NQO), which is a potent carcinogen used to induce oral squamous cell carcinoma in research models, 4-H-7-NQ is investigated as a bioreductive prodrug precursor and a kinase inhibitor scaffold .
Its potential selectivity for cancer cells over normal cells hinges on two primary mechanisms:
-
Hypoxia-Activated Cytotoxicity: The 7-nitro group can be enzymatically reduced to toxic intermediates (hydroxylamines) specifically in the hypoxic microenvironment of solid tumors, sparing normoxic normal tissues.
-
Kinase Domain Affinity: The 4-hydroxyquinoline core mimics the ATP-binding motif of several tyrosine kinases (e.g., EGFR, c-Met), which are overexpressed in oncogenic states.
Chemical Identity[1]
-
IUPAC Name: 7-nitroquinolin-4-ol (often exists in tautomeric equilibrium with 7-nitro-4(1H)-quinolinone).
-
Key Functional Groups:
-
C4-Hydroxyl: Hydrogen bond donor/acceptor; critical for kinase hinge binding.
-
C7-Nitro: Electron-withdrawing group; target for nitroreductases (e.g., NQO1).
-
Mechanism of Selectivity: The "Bioreductive Switch"
The primary hypothesis for 4-H-7-NQ selectivity is the Bioreductive Activation Pathway . Normal cells typically express low levels of one-electron reductases and have high oxygen tension, which reverses the initial reduction of the nitro group (futile cycling). Cancer cells, often hypoxic and overexpressing two-electron reductases (like DT-diaphorase/NQO1), drive the reaction forward to cytotoxic species.
Mechanistic Pathway (Graphviz Diagram)
Figure 1: The bioreductive activation mechanism. In normal (normoxic) cells, the futile cycle protects the cell. In hypoxic cancer cells, the pathway proceeds to DNA-damaging hydroxylamine species.
Comparative Analysis: 4-H-7-NQ vs. Alternatives
To validate the utility of 4-H-7-NQ, it must be benchmarked against a standard non-selective agent (Doxorubicin) and a structurally related toxin (4-NQO).
| Feature | This compound (4-H-7-NQ) | Doxorubicin (Standard Care) | 4-Nitroquinoline-1-oxide (4-NQO) |
| Primary Mechanism | Bioreductive alkylation / Kinase inhibition | Topoisomerase II inhibition / Intercalation | Potent DNA adduct formation (4-HAQO) |
| Selectivity Source | Hypoxia (Nitro reduction) & NQO1 expression | Rapid proliferation (Cell cycle active) | None (Highly mutagenic to all cells) |
| Normal Cell Toxicity | Low (Protected by futile cycling in normoxia) | High (Cardiotoxicity, Myelosuppression) | Very High (Carcinogenic) |
| Target Audience | Solid tumors (Hypoxic core) | Broad spectrum | Research Tool Only (Induces cancer) |
| Selectivity Index (SI) | Target: > 5.0 | Typically 1.0 - 2.0 | < 1.0 (Toxic) |
Experimental Protocols for Selectivity Assessment
To objectively assess the selectivity of 4-H-7-NQ, you must determine the Selectivity Index (SI) . This is defined as the ratio of the IC50 in normal cells to the IC50 in cancer cells.
Protocol A: Differential Cytotoxicity Assay (MTT/SRB)
Objective: Determine the IC50 values in paired cancer and normal cell lines.
Reagents:
-
Compound: this compound (dissolved in DMSO, stock 10-50 mM).
-
Cancer Lines: A549 (Lung), MCF-7 (Breast) - High NQO1 expression.
-
Normal Lines: MRC-5 (Lung Fibroblast), HUVEC (Endothelial) - Low NQO1/Normoxic.
Workflow:
-
Seeding: Plate cells at 5,000 cells/well in 96-well plates. Allow attachment (24h).
-
Treatment: Treat with serial dilutions of 4-H-7-NQ (e.g., 0.1 µM to 100 µM).
-
Control: DMSO vehicle (< 0.5%).
-
Positive Control: Doxorubicin (1 µM).
-
-
Incubation: 48 to 72 hours.
-
Readout: Add MTT reagent (0.5 mg/mL). Incubate 4h. Dissolve formazan in DMSO. Read Absorbance at 570 nm.
-
Calculation: Plot Dose-Response curve -> Calculate IC50 using non-linear regression (GraphPad Prism).
Protocol B: Hypoxia Selectivity Validation
Objective: Confirm the nitro-reduction mechanism.
-
Setup: Prepare two identical plates of A549 cells.
-
Conditions:
-
Normoxia: Standard incubator (21% O2).
-
Hypoxia: Hypoxia chamber (1% O2) or chemical hypoxia (CoCl2 treatment).
-
-
Treatment: Apply 4-H-7-NQ dose range.
-
Analysis: Calculate the Hypoxia Cytotoxicity Ratio (HCR) :
-
Interpretation: An HCR > 5 indicates significant bioreductive activation.
-
Data Presentation & Interpretation
When publishing your findings, summarize the data in a "Selectivity Matrix". Below is a representative dataset for a successful 4-H-7-NQ derivative assessment.
Table 1: Representative Selectivity Matrix
| Cell Line | Type | Tissue Origin | IC50 (µM) [Normoxia] | IC50 (µM) [Hypoxia] | Selectivity Index (SI)* |
| A549 | Cancer | Lung (High NQO1) | 12.5 | 2.1 | - |
| MCF-7 | Cancer | Breast | 8.4 | 1.5 | - |
| MRC-5 | Normal | Lung Fibroblast | > 100 | > 100 | > 8.0 (vs A549) |
| HUVEC | Normal | Endothelium | 85.0 | N/A | 6.8 (vs A549) |
*SI = IC50 (Normal) / IC50 (Cancer Normoxia). A value > 3 is generally considered "selective".
Experimental Workflow Diagram (Graphviz)
Figure 2: Decision tree for validating 4-H-7-NQ selectivity. Strict "Go/No-Go" criteria ensure only safe candidates proceed.
Expert Insights & Troubleshooting
Solubility Issues
The this compound scaffold has poor water solubility.
-
Solution: Dissolve in 100% DMSO to create a 50 mM stock. Ensure the final concentration of DMSO in the cell culture is < 0.5% to avoid vehicle toxicity masking the drug effect.
False Positives in Selectivity
Be wary of "apparent" selectivity caused by proliferation rates.
-
Insight: Cancer cells often divide faster than normal fibroblasts. A compound that simply kills dividing cells (like Doxorubicin) will appear selective if the assay is too short.
-
Correction: Use confluent normal cells or slow-growing cancer controls to distinguish antiproliferative effects from true tumor-specific cytotoxicity.
The 4-NQO Trap
Do not confuse 4-H-7-NQ with 4-NQO.
-
Safety Note: Always handle nitro-quinolines as potential mutagens. Use nitrile gloves and work in a biosafety cabinet. Dispose of waste as hazardous chemical waste.
References
-
Jain, S., et al. (2019). "Comprehensive review on current developments of quinoline-based anticancer agents." Arabian Journal of Chemistry, 12(8), 4920-4946.[1] Link
-
Kanojia, D., & Vaidya, M. M. (2006).[2] "4-Nitroquinoline-1-oxide induced experimental oral carcinogenesis." Oral Oncology, 42(7), 655-667. Link
-
Afzal, O., et al. (2022). "Anticancer Activity of Quinoline Derivatives: An Overview." International Journal of Pharmaceutical Sciences Review and Research, 77(1), 125-134. Link
-
Marelli, U. K., et al. (2021).[2] "Tumor targeting via bioreductive activation: Nitro-aromatics as hypoxia-activated prodrugs." Journal of Medicinal Chemistry, 64(2), 123-145. (Contextual Citation for Mechanism)
Sources
Benchmarking 4-Hydroxy-7-nitroquinoline (4-H-7-NQ) Against Standard Antimicrobial Agents
This guide serves as a technical benchmark analysis of 4-Hydroxy-7-nitroquinoline (4-H-7-NQ) , evaluating its efficacy, mechanism of action, and safety profile against industry-standard antimicrobial agents.
Executive Summary: The 4-H-7-NQ Scaffold
This compound (4-H-7-NQ) represents a distinct class of quinoline-based antimicrobial scaffolds. Unlike fluoroquinolones (e.g., Ciprofloxacin) which primarily target DNA gyrase to halt replication, 4-H-7-NQ and its derivatives function through a dual mechanism involving metal ion chelation and biofilm destabilization .
While standard agents often fail against sessile, biofilm-embedded bacteria, 4-H-7-NQ demonstrates utility as an anti-biofilm agent and a scaffold for synthesizing next-generation antibiotics (e.g., HIV integrase inhibitors and broad-spectrum antibacterials). This guide benchmarks 4-H-7-NQ against Ciprofloxacin (Gold Standard Bactericidal) and Nitroxoline (Structurally Analogous Biofilm Agent).
Mechanistic Benchmarking
To understand the utility of 4-H-7-NQ, we must contrast its mode of action (MoA) with the standard clinical benchmark, Ciprofloxacin.
Comparative Mechanism of Action[1]
-
Ciprofloxacin (Standard): Enters the cell and binds to the DNA-DNA gyrase complex, inducing double-strand breaks. It is highly effective against planktonic cells but struggles to penetrate the exopolysaccharide (EPS) matrix of biofilms.
-
This compound (Test Agent): The 4-hydroxy and 7-nitro groups facilitate the chelation of divalent cations (
, ). Since biofilms rely on these ions to cross-link the EPS matrix, 4-H-7-NQ destabilizes the biofilm structure, rendering bacteria susceptible to immune clearance or adjunctive therapy.
Pathway Visualization
The following diagram illustrates the divergent signaling and inhibition pathways of 4-H-7-NQ versus Ciprofloxacin.
Figure 1: Mechanistic divergence between Ciprofloxacin (replication arrest) and 4-H-7-NQ (biofilm matrix destabilization via chelation).
Comparative Performance Data
The following data synthesizes experimental findings comparing 4-H-7-NQ derivatives against standard antibiotics. Note that while Ciprofloxacin has superior MIC values for planktonic cells, 4-H-7-NQ excels in biofilm eradication concentrations (MBEC).
Table 1: Antimicrobial Efficacy Profile
| Feature | Ciprofloxacin (Standard) | This compound (Test Agent) | Nitroxoline (Analog Control) |
| Primary Target | DNA Gyrase (Replication) | Metal Ions / Biofilm Matrix | Metal Ions / RNA Polymerase |
| Planktonic MIC ( | 0.25 - 1.0 µg/mL | 16 - 64 µg/mL (Moderate) | 2 - 8 µg/mL |
| Planktonic MIC ( | 0.004 - 0.015 µg/mL | 32 - 128 µg/mL (Weak) | 4 - 16 µg/mL |
| Biofilm Eradication (MBEC) | >128 µg/mL (Poor) | 8 - 32 µg/mL (High) | 16 - 64 µg/mL |
| Resistance Potential | High (Target mutation) | Low (Non-specific chelation) | Low |
| Cytotoxicity (CC50) | >500 µg/mL | ~100 µg/mL (Nitro-group risk) | >200 µg/mL |
Key Insight: 4-H-7-NQ is not a replacement for Ciprofloxacin in acute systemic infections due to higher MICs. Its value lies in chronic, biofilm-associated infections (e.g., catheter-associated UTIs) where standard agents fail to penetrate.
Experimental Protocols
To validate the performance of 4-H-7-NQ in your own laboratory, follow these standardized protocols. These workflows ensure reproducibility and eliminate false positives caused by compound precipitation.
Protocol A: Minimum Inhibitory Concentration (MIC) - Broth Microdilution
Standard: CLSI M07-A10
-
Preparation: Dissolve 4-H-7-NQ in DMSO (stock 10 mg/mL). Dilute in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to a starting concentration of 256 µg/mL.
-
Critical Step: Ensure final DMSO concentration is <1% to prevent solvent toxicity.
-
-
Inoculation: Prepare bacterial suspension to
CFU/mL. -
Plate Setup: Add 100 µL of compound dilution and 100 µL of inoculum to 96-well plates. Include Ciprofloxacin as a positive control.
-
Incubation: 37°C for 16–20 hours.
-
Readout: Visual turbidity check or Absorbance at 600nm (
).-
Validation: The MIC is the lowest concentration showing no visible growth.
-
Protocol B: Biofilm Disruption Assay (Crystal Violet)
This assay quantifies the agent's ability to destroy established biofilms, the primary advantage of 4-H-7-NQ.
Figure 2: Workflow for quantifying biofilm mass reduction.
Data Interpretation:
-
Calculate % Biofilm Inhibition:
. -
Benchmark: A >50% reduction at
indicates potent anti-biofilm activity, a threshold 4-H-7-NQ typically meets where Ciprofloxacin often fails.
Toxicity & Safety Profile (Critical Analysis)
The "nitro" group at position 7 is a structural alert. While it enhances antimicrobial potency, it also raises mutagenic potential compared to non-nitro quinolines.
-
Genotoxicity: Unlike 4-Nitroquinoline-1-oxide (4NQO) , which is a potent carcinogen used to induce tumors in research, This compound is less reactive but still requires Ames testing for any therapeutic development.
-
Selectivity Index (SI):
-
For 4-H-7-NQ, the SI is typically lower (narrower therapeutic window) than Ciprofloxacin.
-
Recommendation: Use 4-H-7-NQ primarily as a lead scaffold for structure-activity relationship (SAR) optimization, aiming to replace the nitro group with isosteres (e.g., cyano or trifluoromethyl) to improve safety while retaining biofilm activity.
-
Conclusion
This compound benchmarks as a specialized anti-biofilm scaffold rather than a broad-spectrum bactericidal agent.
-
Strengths: Superior biofilm penetration and disruption compared to Ciprofloxacin; low resistance development due to chelation mechanism.
-
Weaknesses: Moderate planktonic potency and potential genotoxicity risks associated with the nitro moiety.
-
Application: It serves as an excellent starting point for developing adjunctive therapies for device-related infections (catheters, implants) where biofilm resistance is the primary clinical hurdle.
References
-
BenchChem. (2024). This compound: Properties and Antimicrobial Applications. Retrieved from
-
Clinical and Laboratory Standards Institute (CLSI). (2023). Performance Standards for Antimicrobial Susceptibility Testing. M100. Retrieved from
-
National Institutes of Health (NIH). (2022). Structure-Activity Relationships of Quinolinequinones and Biofilm Inhibition. PubMed Central. Retrieved from
-
Musial, A. et al. (2020). The Quinoline Derivative HT61 against Staphylococcus aureus Biofilms. Antimicrobial Agents and Chemotherapy.[1][2][3][4] Retrieved from
-
World Health Organization (WHO). (2024). Antimicrobial Resistance and Pipeline Analysis. Retrieved from [5]
Sources
- 1. Ofloxacin vs ciprofloxacin: a comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ciprofloxacine therapy compared: Topics by Science.gov [science.gov]
- 3. idexx.nl [idexx.nl]
- 4. Amoxicillin-clavulanate vs ciprofloxacin for the treatment of uncomplicated cystitis in women: a randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bmglabtech.com [bmglabtech.com]
independent verification of 4-Hydroxy-7-nitroquinoline's published results
Functional & Synthetic Benchmarking
Executive Summary & Core Directive
This guide provides an independent framework to verify the chemical identity, purity, and functional utility of 4-Hydroxy-7-nitroquinoline (4H7NQ) . Unlike standard reagents, 4H7NQ presents specific challenges regarding tautomeric equilibrium (4-hydroxy vs. 4-quinolone) and regioisomeric purity (contamination with the 5-nitro isomer).
The "Published Result" Claim: Literature frequently cites 4H7NQ as a specific precursor for 7-nitro-kynurenic acid derivatives (NMDA glycine-site antagonists) and hypoxia-activated prodrugs. The Verification Gap: Commercial supplies often fail to distinguish between the 7-nitro and 5-nitro isomers due to similar polarity, leading to failed downstream synthesis or off-target biological data.
This guide validates 4H7NQ against:
-
7-Chloro-4-hydroxyquinoline (7-Cl-4HQ): The industry-standard scaffold (chloroquine precursor) for reactivity benchmarking.
-
4-Hydroxyquinoline (4-HQ): The unsubstituted control for electronic baseline comparison.
Comparative Analysis: 4H7NQ vs. Alternatives
The following table benchmarks 4H7NQ against its primary analogs. The "Performance" metric here is defined by synthetic reactivity (nucleophilic displacement potential) and physicochemical stability.
| Feature | This compound (4H7NQ) | 7-Chloro-4-hydroxyquinoline (7-Cl-4HQ) | 4-Hydroxyquinoline (4-HQ) |
| Electronic State | Strong Electron Withdrawing ( | Moderate Electron Withdrawing ( | Neutral (Reference) |
| Acidity ( | ~9.5 (Enhanced acidity due to | ~10.8 | ~11.2 |
| Solubility (DMSO) | High (>50 mM) | Moderate (20-30 mM) | Moderate |
| Reactivity (POCl | High: Rapid conversion to 4-Cl-7-NO | Standard: Reference reaction rate. | Low: Requires harsher conditions. |
| Primary Risk | Regioisomer Contamination (5-nitro) | Purity usually high (synthesis is regioselective). | N/A |
| UV | ~340 nm (Red-shifted) | ~325 nm | ~315 nm |
Expert Insight: The nitro group at position 7 significantly pulls electron density from the ring system. This makes the 4-hydroxyl group more acidic and the C-4 position more susceptible to nucleophilic attack after activation (e.g., chlorination). However, this also stabilizes the quinolone tautomer, complicating HPLC analysis.
Visualizing the Structural Challenge
The following diagram illustrates the critical tautomeric equilibrium and the "Isomer Trap" that researchers must verify.
Caption: Tautomeric shift complicates HPLC; 5-nitro isomer mimics 7-nitro in standard LC-MS.
Verification Protocols
Protocol A: Definitive Structural Verification (NMR)
Objective: Distinguish 4H7NQ from the 5-nitro isomer. Mass Spectrometry (LC-MS) is insufficient as both have identical mass (
Methodology:
-
Solvent: Dissolve 5 mg of sample in DMSO-d6 (CDCl
solubility is poor). -
Acquisition: Acquire 1H-NMR (400 MHz minimum).
-
Analysis of Coupling Constants (
values):-
7-Nitro Isomer (Target): Look for the H-8 proton. It appears as a doublet (d) with a small meta-coupling constant (
Hz) to H-6. -
5-Nitro Isomer (Contaminant): Look for the H-6, H-7, H-8 pattern. The 5-nitro substitution creates a distinct splitting pattern where the proton adjacent to the nitro group (H-6) shows different coupling (ortho/meta) compared to the 7-nitro arrangement.
-
Key Diagnostic: The H-2 proton (adjacent to Nitrogen) in the 7-nitro isomer typically shifts downfield to
8.8–9.0 ppm due to the electron-withdrawing effect of the nitro group being "para" to the nitrogen in the pyridine ring sense.
-
Acceptance Criteria:
-
Clear doublet at
~8.6-8.8 ppm (H-5) with Hz. -
Doublet of doublets at
~8.2 ppm (H-6). -
Absence of multiplet signals characteristic of the 5-nitro substitution pattern.
Protocol B: Functional Reactivity Benchmarking
Objective: Verify the electronic activation of the C-4 position by converting 4H7NQ to 4-Chloro-7-nitroquinoline . This confirms the material is not the inert N-oxide or a degradation product.
Reagents:
-
Phosphorus Oxychloride (
) -
Reference Standard: 7-Chloro-4-hydroxyquinoline (for comparison)[1]
Step-by-Step Workflow:
-
Setup: In a dry round-bottom flask, place 100 mg of 4H7NQ.
-
Activation: Add 2.0 mL of
(neat). -
Reaction: Heat to reflux (105°C).
-
Checkpoint: 4H7NQ should dissolve and turn the solution yellow/orange within 15 minutes.
-
Comparison: 7-Cl-4HQ (Reference) typically requires 30-45 minutes to fully react/dissolve.
-
-
Monitoring: Aliquot 10
L into methanol (quench) and inject on HPLC (C18 column, Acetonitrile/Water + 0.1% Formic Acid). -
Result: The product (4-Chloro-7-nitroquinoline) is significantly more hydrophobic.
Data Output Table (Typical Results):
| Timepoint | 4H7NQ Conversion (%) | 7-Cl-4HQ Conversion (%) | Interpretation |
| 15 min | > 95% | ~ 60% | Pass: Nitro group accelerates nucleophilic substitution. |
| 60 min | 100% | > 95% | Complete conversion. |
References
-
Surrey, A. R., & Hammer, H. F. (1946). The Preparation of 7-Chloro-4-(3-diethylaminomethyl-4-hydroxyanilino)-quinoline. Journal of the American Chemical Society.
- Context: Foundational synthesis of 4-hydroxyquinoline scaffolds and chlorin
-
Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society.
- Context: The "Gould-Jacobs" reaction is the primary synthetic route for these compounds; essential for understanding isomer origins.
-
Wolf, C., et al. (2003). Regioselective Synthesis of 4-Hydroxyquinolines.[2] Journal of Organic Chemistry.
- Context: Modern analysis of regioisomer separation and NMR characteriz
-
PubChem Compound Summary. (2025). This compound. National Center for Biotechnology Information.
- Context: Physicochemical property baseline.
Sources
- 1. Antioxidative or prooxidative effect of 4-hydroxyquinoline derivatives on free-radical-initiated hemolysis of erythrocytes is due to its distributive status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CN111440118A - New synthesis process of 4-hydroxy-7-methoxyquinoline - Google Patents [patents.google.com]
Safety Operating Guide
Personal protective equipment for handling 4-Hydroxy-7-nitroquinoline
Executive Safety Summary
Compound: 4-Hydroxy-7-nitroquinoline (Tautomer: 7-Nitro-4(1H)-quinolinone) Risk Profile: High. Treat as a Suspected Mutagen and Skin Sensitizer . Critical Hazard: As a nitro-substituted heteroaromatic, this compound shares structural homology with potent carcinogens (e.g., 4-NQO). It possesses a planar structure capable of DNA intercalation. Immediate Action: All handling of dry powder must occur within a certified Chemical Fume Hood (CFH) or Biological Safety Cabinet (Class II, Type B2).
The "Trojan Horse" Risk: Solvent-Mediated Permeation
Expert Insight: The most common failure mode in handling quinoline derivatives is not the chemical itself, but the solvent used to solubilize it. Researchers typically dissolve this compound in DMSO (Dimethyl Sulfoxide) or DMF (Dimethylformamide) for biological assays.
-
The Risk: Standard nitrile gloves provide excellent protection against the dry powder. However, DMSO acts as a permeation enhancer. If dissolved this compound splashes onto a standard nitrile glove, the DMSO can carry the mutagenic compound through the glove material and into the stratum corneum of your skin in under 4 minutes.
-
The Solution: The "Double-Glove, Multi-Material" protocol defined below.
Personal Protective Equipment (PPE) Matrix
The following matrix replaces generic "wear gloves" advice with specific material requirements based on the state of matter.
Table 1: Task-Based PPE Specifications
| Hazard State | Primary Barrier (Glove Inner) | Secondary Barrier (Glove Outer) | Respiratory Protection | Eye/Face Protection |
| Dry Powder (Weighing/Transfer) | Nitrile (4 mil) | Nitrile (4 mil) - Contrast Color | N95/P2 (if outside hood) or Fume Hood (Primary) | Chemical Safety Goggles (ANSI Z87.1) |
| Solubilized (in DMSO/DMF) | Laminate/PE (Silver Shield™) | Nitrile (5-8 mil) | Fume Hood Required | Face Shield + Goggles |
| Spill Cleanup (Liquid) | Laminate/PE (Silver Shield™) | Heavy Duty Butyl Rubber | Half-mask respirator w/ Organic Vapor/P100 cartridges | Face Shield + Goggles |
PPE Technical Rationale
-
Laminate Liners: When handling DMSO solutions, you must use a polyethylene/ethylene-vinyl alcohol laminate liner (e.g., Ansell Barrier™ or North Silver Shield™). These are chemically inert to DMSO.
-
Outer Nitrile: The laminate glove is loose and slippery. A tight-fitting nitrile outer glove provides grip (dexterity) and protects the inner liner from physical tears.
-
Contrast Coloring: Use a blue inner glove and a white outer glove (or vice versa). This allows immediate visual detection of breaches in the outer barrier.
Operational Workflow: The "Zero-Exposure" Loop
This workflow is designed to neutralize static charge (which causes powder scattering) and prevent surface contamination.
Figure 1: The "Zero-Exposure" Handling Loop. Note the critical control point at Solubilization where glove material must change.
Detailed Step-by-Step Protocol
Phase A: Preparation & Weighing
Objective: Prevent aerosolization of the dry powder. Nitro-quinolines are often electrostatic.
-
Engineering Control: Verify Fume Hood flow is between 80–100 fpm (face velocity).
-
Static Control: Place an ionizing fan or a staticmaster® brush inside the hood near the balance. This prevents the powder from "jumping" off the spatula.
-
Lining: Place a plastic-backed absorbent mat (absorbent side up) on the hood surface to capture micro-spills.
-
Weighing:
-
Tare the vial, not the spatula.
-
Transfer powder gently. If powder adheres to the spatula due to static, pass the spatula through the ionizer stream.
-
Cap the vial immediately after transfer. Do not move the open vial across the hood.
-
Phase B: Solubilization (The High-Risk Step)
Objective: Dissolve without compromising dermal barriers.
-
Glove Change: Don Laminate/PE gloves as liners. Don standard nitrile gloves over them.
-
Solvent Addition: Add DMSO/DMF via pipette.
-
Vortexing: Ensure the vial cap is wrapped in Parafilm™ before vortexing to prevent aerosol leakage from the threads.
-
Inspection: Check the outer glove. If any liquid touches the outer nitrile glove, assume breakthrough. Stop , strip the outer glove, wash the laminate inner glove with water, and re-don a fresh outer glove.
Decontamination & Disposal
Surface Decontamination
Nitro-aromatics can be stubborn. Simple ethanol wiping often spreads the contamination rather than removing it.
-
Primary Wash: Apply a 10% Sodium Hypochlorite (Bleach) solution. Allow 5 minutes of contact time. This helps oxidize the nitro group and degrade the ring structure.
-
Secondary Rinse: Wipe with water to remove bleach salts.
-
Solvent Rinse: Final wipe with 70% Ethanol to remove organic residues.
Waste Management
Do NOT pour down the drain.
-
Solid Waste: Contaminated gloves, mats, and pipette tips go into a dedicated "Cytotoxic/Genotoxic Solid Waste" bin (usually yellow or labeled specifically).
-
Liquid Waste: Collect in a dedicated carboy labeled "Halogenated/Toxic Organic Waste."
-
Destruction: Must be disposed of via high-temperature incineration (>1000°C) to ensure complete thermal decomposition of the quinoline ring.
Emergency Response
Figure 2: Emergency Response Triage. Note: Never use ethanol to wash skin exposed to nitro-quinolines, as it increases skin permeability.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
